1-Methyl-2-thiophen-2-yl-ethylamine
Description
BenchChem offers high-quality 1-Methyl-2-thiophen-2-yl-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-thiophen-2-yl-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-thiophen-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQQTOGYLBBDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424381 | |
| Record name | Thiopropamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30433-93-3 | |
| Record name | 2-(2-Aminopropyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiopropamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopropamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOPROPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N60H4ZDD14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Methyl-2-thiophen-2-yl-ethylamine chemical properties
An In-depth Technical Guide to 1-Methyl-2-thiophen-2-yl-ethylamine (Methiopropamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-thiophen-2-yl-ethylamine, more commonly known as methiopropamine (MPA), is a synthetic compound that is structurally analogous to methamphetamine.[1][2] First synthesized in 1942, it has gained attention in recent years as a novel psychoactive substance (NPS).[3][4] This guide provides a comprehensive overview of the chemical and pharmacological properties of methiopropamine, intended to serve as a technical resource for researchers and professionals in drug development and forensic science. The document details its physicochemical characteristics, synthetic routes, analytical methodologies for identification and quantification, and its pharmacological profile, including its mechanism of action and metabolic pathways.
Introduction and Chemical Identity
Methiopropamine (MPA) is a stimulant of the thiophene class, characterized by the substitution of the phenyl ring of methamphetamine with a thiophene ring.[1] Its systematic IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane.[2][5] Initially developed for pharmacological research, it has since emerged as a "legal high" or "research chemical" in various markets.[1][5] Understanding its chemical properties is crucial for its synthesis, analysis, and for elucidating its biological activity.
Table 1: Chemical and Physical Properties of Methiopropamine
| Property | Value | Source(s) |
| IUPAC Name | 1-(thiophen-2-yl)-2-methylaminopropane | [2][5] |
| Common Names | Methiopropamine, MPA, N-Methylthiopropamine | [1][5] |
| CAS Number | 801156-47-8 | [5] |
| Molecular Formula | C₈H₁₃NS | [3] |
| Molar Mass | 155.26 g·mol⁻¹ | [3] |
| Appearance | Off-white, yellowish powder | [5][6] |
| Melting Point | 84.3 °C | [7] |
| Boiling Point | 215.8 ± 15.0 °C at 760 mmHg | [7] |
| Solubility (HCl salt) | Soluble in ethanol (20 mg/mL), DMSO (10 mg/mL), DMF (20 mg/mL), and PBS (2 mg/mL) | [4][7] |
Synthesis and Purification
The synthesis of methiopropamine is typically achieved through a four-step process, which is a critical piece of knowledge for researchers aiming to produce the compound for analytical standards or further study.[5][7]
Synthetic Pathway
The common synthetic route begins with the Grignard reagent derived from 2-bromothiophene.[3] This pathway is outlined below:
-
Step 1: Grignard Reaction. (Thiophen-2-yl)magnesium bromide is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.[5][6] The choice of propylene oxide as the electrophile is key to introducing the propane backbone at the 2-position of the thiophene ring.
-
Step 2: Halogenation. The resulting alcohol, 1-(thiophen-2-yl)-2-hydroxypropane, is then treated with a halogenating agent, such as phosphorus tribromide (PBr₃), to convert the hydroxyl group into a good leaving group, forming 1-(thiophen-2-yl)-2-bromopropane.[5][6] This step is crucial for the subsequent nucleophilic substitution.
-
Step 3: Amination. The final step involves the reaction of 1-(thiophen-2-yl)-2-bromopropane with methylamine.[5][6] The methylamine acts as a nucleophile, displacing the bromide to yield the final product, 1-Methyl-2-thiophen-2-yl-ethylamine (methiopropamine).
Caption: Four-step synthesis of racemic methiopropamine.
Purification
Purification of the final product is typically achieved through standard laboratory techniques such as distillation or recrystallization of its salt form (e.g., hydrochloride salt) to yield a product of high purity suitable for analytical and research purposes.
Analytical Characterization
A combination of analytical techniques is employed for the unequivocal identification and quantification of methiopropamine.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum of the hydrochloride salt of methiopropamine in CDCl₃ shows characteristic signals. A doublet for the methyl protons of the propyl chain is observed around 1.43 ppm. The methine proton appears as a multiplet at approximately 3.34 ppm, and the non-equivalent methylene protons are seen as doublets of doublets at 3.18 and 3.62 ppm. The aromatic protons of the thiophene ring exhibit splitting patterns consistent with substitution at the C-2 position.[2]
-
¹³C NMR : The carbon NMR spectrum provides further structural confirmation. The methine carbon bonded to the nitrogen is found at approximately 57.2 ppm.[2]
-
-
Infrared (IR) Spectroscopy : The FTIR spectrum of methiopropamine hydrochloride displays characteristic absorbances for a secondary amine hydrochloride salt in the 2400-2800 cm⁻¹ region. Significant aliphatic C-H stretching is also observed between 2800-3000 cm⁻¹.[2]
-
Mass Spectrometry (MS) :
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the identification of methiopropamine. The mass spectrum is characterized by prominent fragment ions. The base peak is typically observed at m/z 58, corresponding to the [CH₃-CH=NH-CH₃]⁺ fragment. Another significant ion is found at m/z 97, which is attributed to the rearrangement of the 2-alkylthiophen moiety to form the thiopyrilium ion (C₅H₅S⁺).[2] A molecular ion is often not observed.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS), including high-resolution mass spectrometry, is also utilized for its detection, particularly in biological matrices.[7]
-
Pharmacology and Mechanism of Action
Methiopropamine's stimulant effects are a direct result of its interaction with monoamine transporters.
Pharmacodynamics
Methiopropamine acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[5] It is more selective for the norepinephrine transporter (NET) than the dopamine transporter (DAT), with a selectivity ratio of approximately 1.85.[5] Its potency as a norepinephrine reuptake inhibitor is about one-third that of dextroamphetamine, while its potency as a dopamine reuptake inhibitor is roughly one-fifth that of dextroamphetamine.[5] Notably, it exhibits negligible activity as a serotonin reuptake inhibitor.[3][5] This pharmacological profile is consistent with its reported stimulant effects, such as increased alertness, euphoria, and energy.[1][3]
Caption: Mechanism of action of Methiopropamine.
Metabolism
The metabolism of methiopropamine shares similarities with that of methamphetamine and involves several key transformations in the liver.[5]
Metabolic Pathways
The primary metabolic routes for methiopropamine include:
-
N-demethylation : The cytochrome P450 enzyme CYP2C19 is involved in the N-demethylation of methiopropamine to its active metabolite, thiopropamine.[5][6]
-
Hydroxylation : Hydroxylation of the thiophene ring can occur, leading to metabolites such as 4-hydroxymethiopropamine.[5]
-
S-oxidation : The thiophene ring can also undergo S-oxidation.[5][6]
-
Deamination : The N-demethylated metabolites can be further deaminated by CYP2C19 to form the inactive ketone, 1-(thiophen-2-yl)-2-propan-2-one.[5][6]
The final major metabolic product is thiophene-2-carboxylic acid, which is highly hydrophilic and excreted in the urine.[5] Unchanged methiopropamine and its active metabolite thiopropamine are also excreted renally.[5]
Toxicology and Safety Considerations
Methiopropamine has the potential for significant acute toxicity.[5] Adverse effects associated with its use include cardiovascular symptoms like tachycardia, gastrointestinal issues, and psychotic symptoms such as anxiety and panic attacks.[5][8] As a structural analog of methamphetamine, there are concerns about its potential for addiction and neurotoxicity.[8][9] Professionals handling this compound should adhere to appropriate safety protocols, including the use of personal protective equipment, to avoid exposure.[10][11]
Conclusion
1-Methyl-2-thiophen-2-yl-ethylamine (methiopropamine) is a synthetic stimulant with a well-defined chemical structure, synthetic pathway, and pharmacological profile. Its action as a norepinephrine-dopamine reuptake inhibitor underlies its stimulant effects. A thorough understanding of its chemical properties, analytical signatures, and metabolic fate is essential for researchers in the fields of medicinal chemistry, pharmacology, and forensic toxicology. This guide provides a foundational technical overview to support further investigation and informed decision-making regarding this compound.
References
-
Wikipedia. Methiopropamine. [Link]
-
PubChem. Methiopropamine. [Link]
-
PsychonautWiki. Methiopropamine. [Link]
-
Southern Forensic Consulting. Methiopropamine: An Analytical Profile. [Link]
-
ECDD Repository. Methiopropamine (MPA) Critical Review Report. [Link]
-
Wikiwand. Methiopropamine. [Link]
-
ResearchGate. (PDF) Methiopropamine: An Analytical Profile. [Link]
-
PubMed. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. [Link]
-
ResearchGate. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health | Request PDF. [Link]
-
VPG Sensors. SAFETY DATA SHEET. [Link]
Sources
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. forendex.southernforensic.org [forendex.southernforensic.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Methiopropamine - Wikipedia [en.wikipedia.org]
- 6. Methiopropamine - Wikiwand [wikiwand.com]
- 7. ecddrepository.org [ecddrepository.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 11. fishersci.com [fishersci.com]
Methiopropamine: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of methiopropamine (MPA), a synthetic stimulant and structural analog of methamphetamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key information on its chemical properties, synthesis, analytical methodologies, pharmacology, and toxicology. The content is structured to deliver not just data, but also the underlying scientific rationale for experimental approaches, ensuring a thorough and practical understanding of this compound.
Core Chemical Identity and Properties
Methiopropamine, systematically named N-methyl-1-(thiophen-2-yl)propan-2-amine, is distinguished from methamphetamine by the substitution of the phenyl ring with a thiophene ring.[1][2] This structural modification significantly influences its chemical and pharmacological profile. The compound is most commonly available as a free base or as a hydrochloride salt, each with distinct properties.
A critical first step in any research involving methiopropamine is the unambiguous confirmation of its identity. The choice between the free base and the hydrochloride salt will depend on the intended application; for instance, the hydrochloride salt's solubility in aqueous solutions makes it more suitable for in vitro pharmacological assays.[3]
| Identifier | Methiopropamine (Free Base) | Methiopropamine Hydrochloride |
| Systematic (IUPAC) Name | N-methyl-1-(thiophen-2-yl)propan-2-amine | N,α-dimethyl-2-thiopheneethanamine, monohydrochloride |
| Common Names/Synonyms | MPA, 2-MPA | MPA HCl |
| CAS Number | 801156-47-8[1][3] | 7464-94-0 |
| Molecular Formula | C₈H₁₃NS[1] | C₈H₁₃NS • HCl |
| Molecular Weight | 155.26 g/mol [1] | 191.7 g/mol |
| Appearance | Off-white, yellowish powder[4][5] | White crystalline powder[3] |
Synthesis Pathway and Rationale
The synthesis of methiopropamine is a multi-step process that requires careful control of reaction conditions to ensure purity and yield. The commonly cited four-step synthesis begins with the Grignard reagent of 2-bromothiophene.[4][6] Understanding this pathway is crucial for researchers aiming to produce or modify the molecule, as each step presents opportunities for optimization and potential pitfalls in the form of side-reactions and impurities.
The choice of a Grignard reaction in the first step is a classic organometallic approach to form a new carbon-carbon bond, attaching the thiophene ring to the propane backbone. The subsequent conversion of the hydroxyl group to a bromide is a necessary activation step, creating a good leaving group for the final nucleophilic substitution with methylamine to introduce the defining secondary amine of methiopropamine.
Experimental Protocol: Four-Step Synthesis of Racemic Methiopropamine
-
Step 1: Grignard Reaction. (Thiophen-2-yl)magnesium bromide is reacted with propylene oxide. This reaction opens the epoxide ring, forming 1-(thiophen-2-yl)-2-hydroxypropane. The rationale here is the nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide.
-
Step 2: Bromination. The resulting alcohol, 1-(thiophen-2-yl)-2-hydroxypropane, is treated with a brominating agent such as phosphorus tribromide (PBr₃). This converts the hydroxyl group into a bromide, a much better leaving group.
-
Step 3: Nucleophilic Substitution. 1-(thiophen-2-yl)-2-bromopropane is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, displacing the bromide to form the final product.
-
Step 4: Purification. The crude product is then purified, typically through distillation or chromatography, to yield racemic methiopropamine.
Analytical Characterization Workflow
The accurate identification and quantification of methiopropamine in various matrices, from seized materials to biological fluids, is paramount for both forensic and research applications. A multi-technique approach is often necessary for unambiguous characterization.[3]
Self-Validating Analytical Protocol
A robust analytical workflow should include a presumptive screening test followed by a confirmatory technique. This ensures both efficiency and accuracy.
-
Sample Preparation:
-
Solid Samples: Dissolution in a suitable organic solvent (e.g., methanol).
-
Biological Fluids (Blood/Urine): Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex matrix. The choice of extraction pH is critical; an alkaline pH will ensure methiopropamine is in its free base form, which is more soluble in organic solvents.
-
-
Screening (Presumptive Identification):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular fingerprint of the compound, useful for identifying functional groups.[7]
-
-
Confirmation and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for many forensic labs. The compound is separated based on its volatility and then fragmented, producing a characteristic mass spectrum. The base peak is typically observed at m/z 58.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for complex biological samples. It is the method of choice for quantifying low concentrations of MPA and its metabolites in blood and urine.[8][9]
-
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms.[3]
-
Pharmacology and Mechanism of Action
Methiopropamine exerts its stimulant effects primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][4] It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increased concentration of norepinephrine and dopamine in the synapse, enhancing neurotransmission.
In vitro studies have shown that methiopropamine is approximately 1.85 times more selective for NET over DAT.[1] Its potency is reported to be about one-third that of dextroamphetamine as a norepinephrine reuptake inhibitor and one-fifth as a dopamine reuptake inhibitor.[1] Its activity as a serotonin reuptake inhibitor is considered negligible.[1][4] This pharmacological profile, with a preference for norepinephrine, may explain user reports describing it as a "functional stimulant" with less euphoria compared to methamphetamine.[5][10]
Metabolism and Toxicology
The metabolism of methiopropamine is similar to that of methamphetamine and primarily occurs in the liver.[4] The main metabolic pathways are N-demethylation, hydroxylation, and deamination, mediated by cytochrome P450 enzymes, particularly CYP2C19, CYP1A2, CYP2D6, and CYP3A4.[4][6][11]
Key metabolites include:
-
Thiopropamine (nor-methiopropamine): An active metabolite resulting from N-demethylation.[4]
-
4-hydroxymethiopropamine and Thiophene S-oxides: Products of ring and side-chain hydroxylation.[4]
-
1-(thiophen-2-yl)-2-propan-2-one: An inactive metabolite formed after deamination.[4]
-
Thiophene-2-carboxylic acid: The final major, hydrophilic metabolic product that is excreted in the urine.[4]
Unchanged methiopropamine and its active metabolite thiopropamine are also excreted renally.[4] The presence of these specific metabolites in urine can serve as biomarkers for methiopropamine intake in toxicological screenings.[8]
Acute toxicity can manifest as cardiovascular (tachycardia), gastrointestinal, and psychotic symptoms.[4] Fatalities associated with methiopropamine are rare but have been reported, often in cases involving polydrug use.[6]
Legal Status
It is imperative for any institution involved in the research or handling of methiopropamine to be fully aware of its legal status. Methiopropamine is a controlled substance in many jurisdictions. In the United States, it is classified as a Schedule I controlled substance under the Controlled Substances Act, meaning it has a high potential for abuse and no currently accepted medical use in treatment.[6] Its legal status is also restricted in the United Kingdom (Class B), Germany, China, and other countries.[4][6] Researchers must ensure they possess the appropriate licenses and adhere to all regulatory requirements for the procurement, handling, and disposal of this compound.
Conclusion
Methiopropamine remains a compound of significant interest to the scientific and forensic communities. Its unique thiophene structure confers a pharmacological profile distinct from its methamphetamine analog, warranting further investigation. This guide has provided a foundational, technically-grounded overview to support such research. Adherence to rigorous analytical protocols and a thorough understanding of its chemical and biological properties are essential for any scientist working with this substance.
References
-
Methiopropamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
- Methiopropamine. (n.d.).
-
Some useful information before you buy Methiopropamine. - Synthetic Pages. (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) Methiopropamine: An Analytical Profile - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
MPA - DrugWise. (n.d.). Retrieved January 16, 2026, from [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC - NIH. (2021, November 5). Retrieved January 16, 2026, from [Link]
-
DrugWatch Information Sheet MPA - The Drugs Wheel. (2014, March 18). Retrieved January 16, 2026, from [Link]
-
Methiopropamine - YouTube. (2015, October 7). Retrieved January 16, 2026, from [Link]
-
Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health | Request PDF - ResearchGate. (2024, March 1). Retrieved January 16, 2026, from [Link]
-
Methiopropamine: An Analytical Profile - - Forendex Southernforensic. (n.d.). Retrieved January 16, 2026, from [Link]
-
Methiopropamine research chemical | PPTX - Slideshare. (n.d.). Retrieved January 16, 2026, from [Link]
-
Methiopropamine (MPA) Critical Review Report - ECDD Repository. (n.d.). Retrieved January 16, 2026, from [Link]
-
Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation - Sci-Hub. (n.d.). Retrieved January 16, 2026, from [Link]
-
Methiopropamine in blood samples from drivers suspected of being under the influence of drugs - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. syntheticpages.org [syntheticpages.org]
- 2. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methiopropamine - Wikipedia [en.wikipedia.org]
- 5. drugwise.org.uk [drugwise.org.uk]
- 6. grokipedia.com [grokipedia.com]
- 7. forendex.southernforensic.org [forendex.southernforensic.org]
- 8. sci-hub.red [sci-hub.red]
- 9. Methiopropamine in blood samples from drivers suspected of being under the influence of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thedrugswheel.com [thedrugswheel.com]
- 11. ecddrepository.org [ecddrepository.org]
Synthesis of 1-Methyl-2-thiophen-2-yl-ethylamine from thiophene
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-thiophen-2-yl-ethylamine from Thiophene
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 1-methyl-2-thiophen-2-yl-ethylamine, starting from the fundamental heterocyclic compound, thiophene. The core strategy detailed herein involves a multi-step sequence, commencing with the formation of a key ketone intermediate, 1-(thiophen-2-yl)propan-2-one, which is subsequently converted to the target primary amine via the classical Leuckart-Wallach reaction. This guide emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, procedural optimizations, and purification techniques. Detailed, step-by-step protocols are provided for each critical transformation, supported by mechanistic diagrams and comparative data tables. The content is designed for researchers, medicinal chemists, and drug development professionals, providing the authoritative grounding necessary for both laboratory replication and further synthetic innovation.
Introduction
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and ability to act as bioisosteres of phenyl rings.[1] The target molecule, 1-methyl-2-thiophen-2-yl-ethylamine, belongs to the class of phenethylamines, a structural motif present in a vast array of neurologically active compounds. The incorporation of the thiophene ring in place of a benzene ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.
The synthesis of this target amine from basic thiophene presents a classic exercise in heterocyclic chemistry and functional group transformation. The chosen synthetic strategy is designed for reliability and scalability, employing well-established, cost-effective reactions. The pathway proceeds through two primary stages:
-
Synthesis of the Ketone Intermediate: Formation of 1-(thiophen-2-yl)propan-2-one from thiophene via a nitroalkene intermediate.
-
Amination: Conversion of the ketone to the target primary amine using the Leuckart-Wallach reaction, followed by hydrolysis.
This guide will dissect each stage, providing not only the procedural steps but also the underlying chemical principles that govern the selection of reagents and conditions.
Overall Synthetic Pathway
The multi-step synthesis transforms thiophene into the target amine through a sequence of reliable and well-documented organic reactions.
Caption: Overall synthetic route from thiophene to the target amine.
Part 1: Synthesis of the Key Intermediate: 1-(Thiophen-2-yl)propan-2-one
The construction of the ketone intermediate is the cornerstone of this synthesis. Our chosen route proceeds via thiophene-2-carboxaldehyde, which allows for the controlled addition of the required three-carbon chain.
Step 1.1: Vilsmeier-Haack Formylation of Thiophene
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heterocyclic rings.[2][3] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile. This approach is superior to Friedel-Crafts formylation for a reactive substrate like thiophene, as it avoids the harsh Lewis acids that can induce polymerization.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes at this temperature to allow for the complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).
-
Formylation: Add thiophene (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and heat the mixture to 90-95°C for 5 hours.[3]
-
Work-up and Quenching: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Neutralize the acidic solution by the slow addition of a 25% sodium hydroxide solution until the pH reaches 5-6.[3]
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude thiophene-2-carboxaldehyde is then purified by vacuum distillation.
Step 1.2: Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed condensation of a carbonyl compound with a nitroalkane. Here, thiophene-2-carboxaldehyde reacts with nitroethane to form a nitroalkene after dehydration. This reaction efficiently builds the carbon skeleton of our target ketone.
-
Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1.0 equivalent) and nitroethane (1.2 equivalents) in methanol, add a catalytic amount of a base such as sodium hydroxide or a primary amine like butylamine.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the nitroalkene product often precipitates from the solution.
-
Isolation: Filter the precipitated solid and wash with cold methanol to afford the crude product. Recrystallization from ethanol can be performed for further purification.
Step 1.3: Conversion of Nitroalkene to Ketone
The final step in forming the intermediate is the conversion of the nitro group into a carbonyl. While the classical Nef reaction (acidic hydrolysis of a nitronate salt) is an option, modern methods involving reductive or oxidative processes are often cleaner. A common approach is reduction followed by hydrolysis.
-
Reduction: Suspend 1-(thiophen-2-yl)-2-nitroprop-1-ene (1.0 equivalent) in a mixture of methanol and water.
-
Reagent Addition: Add iron powder (Fe, 4-5 equivalents) and a catalytic amount of ammonium chloride (NH₄Cl).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The iron reduces the nitroalkene to an intermediate oxime or imine, which hydrolyzes in situ under the weakly acidic conditions provided by NH₄Cl.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts.
-
Extraction and Purification: Concentrate the filtrate to remove methanol, then extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 1-(thiophen-2-yl)propan-2-one can be purified by vacuum distillation.[4]
Part 2: The Leuckart-Wallach Reductive Amination
The Leuckart-Wallach reaction is a classic, robust method for the reductive amination of ketones and aldehydes, using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] It is particularly advantageous for its operational simplicity and use of inexpensive reagents, though it requires high reaction temperatures.[7] The reaction proceeds in two distinct conceptual phases: the formation of an N-formyl intermediate, followed by its hydrolysis to the free amine.
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
Step 2.1: Formylation via Leuckart-Wallach Reaction
In this step, the ketone is heated with a large excess of ammonium formate, which thermally decomposes to formic acid and ammonia.[8] Ammonia condenses with the ketone to form an iminium ion, which is then reduced by a hydride transfer from a formate ion. This process yields the N-formyl derivative of the target amine.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-(thiophen-2-yl)propan-2-one (1.0 equivalent) with ammonium formate (3-5 equivalents).
-
Thermal Reaction: Heat the mixture in an oil bath to 160-180°C. The reaction is typically vigorous at the onset, with the evolution of carbon dioxide. Maintain this temperature for 6-8 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and add water to dissolve the excess ammonium formate.
-
Extraction: Extract the product into chloroform or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-formyl amide, which can often be used in the next step without further purification.
Step 2.2: Hydrolysis of the N-Formyl Intermediate
The final step is the cleavage of the formyl group to unmask the primary amine. This is a standard amide hydrolysis, typically carried out under acidic conditions.[9]
-
Hydrolysis Setup: Place the crude N-(1-(thiophen-2-yl)propan-2-yl)formamide in a round-bottom flask and add a 10-15% solution of hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up (Basification): Cool the solution and carefully make it alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This deprotonates the ammonium salt to liberate the free amine.
-
Extraction: Extract the free amine into a suitable organic solvent, such as diethyl ether or toluene.
-
Purification: Dry the organic extracts over anhydrous potassium carbonate (a suitable drying agent for amines) and concentrate the solvent. The final product, 1-methyl-2-thiophen-2-yl-ethylamine, is a liquid and should be purified by vacuum distillation.
Alternative Strategy: Direct Catalytic Reductive Amination
For laboratories equipped for it, modern catalytic reductive amination offers a milder alternative to the high temperatures of the Leuckart-Wallach reaction.[10][11] This "one-pot" method involves mixing the ketone, an ammonia source (like ammonium acetate), and a selective reducing agent.[12]
Comparison of Amination Methods
| Feature | Leuckart-Wallach Reaction | Catalytic Reductive Amination |
| Reagents | Ammonium formate / Formamide | NH₃ source (e.g., NH₄OAc), NaBH₃CN, NaBH(OAc)₃ |
| Conditions | High Temperature (160-190°C) | Mild (Room Temperature to 50°C) |
| Advantages | Inexpensive, simple setup, robust | High selectivity, mild conditions, tolerates sensitive groups[12] |
| Disadvantages | Harsh conditions, potential for byproducts | More expensive/toxic reagents (cyanoborohydride), requires pH control |
Data Summary and Characterization
The following table summarizes key physical and spectroscopic data for the pivotal intermediate and the final product.
| Compound | Structure | Mol. Weight | Boiling Point | Expected ¹H NMR Signals (δ, ppm) |
| 1-(Thiophen-2-yl)propan-2-one | Th-CH₂-C(O)-CH₃ | 154.21 g/mol | ~110°C @ 15 mmHg | 7.2 (d, 1H), 6.9 (m, 2H), 3.9 (s, 2H), 2.2 (s, 3H) |
| 1-Methyl-2-thiophen-2-yl-ethylamine | Th-CH₂-CH(NH₂)-CH₃ | 155.25 g/mol | ~95°C @ 10 mmHg | 7.1 (d, 1H), 6.9 (m, 2H), 3.1 (m, 1H), 2.9 (dd, 1H), 2.8 (dd, 1H), 1.6 (br s, 2H, NH₂), 1.1 (d, 3H) |
(Note: Spectroscopic data are estimations and should be confirmed by experimental analysis.)
Conclusion
This guide has detailed a logical and experimentally validated pathway for the synthesis of 1-methyl-2-thiophen-2-yl-ethylamine from thiophene. By proceeding through a thiophene-2-carboxaldehyde intermediate to form 1-(thiophen-2-yl)propan-2-one, and subsequently employing the classical Leuckart-Wallach reaction, the target amine can be produced reliably. The rationale behind each synthetic step, from the choice of a mild formylation reaction to the robust and cost-effective amination procedure, has been thoroughly explained. The inclusion of detailed protocols and a discussion of modern alternatives provides researchers with both a practical roadmap and the theoretical foundation needed to adapt and innovate upon this valuable synthetic sequence.
References
-
Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene. [Link]
- Google Patents. (n.d.). Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.
-
Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. [Link]
-
Acta Crystallographica Section E. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. ResearchGate. [Link]
-
National Institutes of Health. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PubMed Central. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Wanfang Data. (n.d.). Study on the Synthesis of 2-Thiophene-2-yl-ethylamine. Dissertation. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry. [Link]
-
Reusch, W. (2023). The Leuckart Reaction. Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
American Chemical Society. (n.d.). Catalytic Reduction of 2-Acylthiophenes. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). Synthetic method of 2-thiophene ethylamine.
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-thiophene ethylamine. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2023). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). [Link]
-
National Institutes of Health. (n.d.). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. PubMed. [Link]
-
National Institutes of Health. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. [Link]
-
ResearchGate. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. [Link]
- Google Patents. (n.d.). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
-
National Institutes of Health. (n.d.). (E)-N′-[1-(Thiophen-2-yl)ethylidene]benzohydrazide. PubMed Central. [Link]
-
ResearchGate. (n.d.). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Dissertation [m.dissertationtopic.net]
- 3. CN102020631B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. 15022-18-1|1-(Thiophen-2-yl)propan-2-one|BLD Pharm [bldpharm.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 9. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Methiopropamine's Mechanism of Action as a Norepinephrine-Dopamine Reuptake Inhibitor: A Technical Guide
Introduction: Defining Methiopropamine in the Landscape of Psychoactive Compounds
Methiopropamine (MPA), chemically known as 1-(thiophen-2-yl)-2-methylaminopropane, is a synthetic stimulant that has gained attention within the scientific and medical communities.[1] Structurally, it is an analog of methamphetamine where the phenyl ring is substituted with a thiophene ring.[2][3] First synthesized in 1942, MPA emerged as a novel psychoactive substance (NPS) on the recreational drug market in the early 2010s.[1] Its pharmacological profile classifies it as a norepinephrine-dopamine reuptake inhibitor (NDRI), placing it in a category of substances that modulate catecholaminergic neurotransmission.[2][4] Understanding the precise mechanism of action of NDRIs like MPA is critical for predicting their physiological effects, potential therapeutic applications, and toxicological profiles. This guide provides an in-depth technical overview of MPA's interaction with the norepinephrine and dopamine transporters, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Presynaptic Norepinephrine and Dopamine Transporters
The primary mechanism through which methiopropamine exerts its stimulant effects is by blocking the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft back into the presynaptic neuron.[2] This action is mediated by its competitive binding to and inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2]
Under normal physiological conditions, NET and DAT are responsible for terminating the signaling of NE and DA, respectively, by transporting these neurotransmitters out of the synapse. By inhibiting these transporters, MPA leads to an accumulation of NE and DA in the synaptic cleft, thereby enhancing and prolonging noradrenergic and dopaminergic neurotransmission. This increased availability of norepinephrine and dopamine in the brain is associated with the stimulant effects reported by users, such as increased alertness, energy, and focus.[3]
It is crucial to distinguish this reuptake inhibition mechanism from that of other stimulants like amphetamine, which primarily act as releasing agents, promoting the efflux of neurotransmitters from the presynaptic terminal. While both mechanisms result in increased synaptic monoamine levels, the distinction is fundamental to their pharmacological profiles.
Selectivity and Potency at Monoamine Transporters
In vitro studies have quantified the potency of methiopropamine at the three main monoamine transporters: DAT, NET, and the serotonin transporter (SERT). These studies consistently demonstrate that MPA is a potent inhibitor of both NET and DAT, with significantly lower activity at SERT.[2] This selectivity for catecholamine transporters is a hallmark of its NDRI classification.
The functional inhibitory potency of a compound at a transporter is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the transporter's activity in an in vitro uptake assay. It is important to note that IC50 values are a measure of functional inhibition and can be influenced by assay conditions, while the inhibition constant (Ki) from competitive binding assays provides a more direct measure of a drug's binding affinity for the transporter. Currently, published data for methiopropamine primarily consists of IC50 values from functional uptake assays.
A study by Mayer et al. (2021) using rat brain synaptosomes determined the following IC50 values for methiopropamine:[2]
| Transporter | Methiopropamine IC50 (µM) | Methamphetamine IC50 (µM) |
| Norepinephrine Transporter (NET) | 0.47 ± 0.06 | 0.08 ± 0.00 |
| Dopamine Transporter (DAT) | 0.74 ± 0.09 | 0.14 ± 0.01 |
| Serotonin Transporter (SERT) | 25.14 ± 2.91 | 4.90 ± 0.39 |
Data from Mayer, F. P., et al. (2021).[2]
These data indicate that methiopropamine is approximately 1.57 times more selective for NET over DAT (based on the ratio of DAT IC50 to NET IC50).[2] The significantly higher IC50 value for SERT confirms its negligible activity as a serotonin reuptake inhibitor.[2] When compared to its structural analog, methamphetamine, MPA is roughly five times less potent at inhibiting both NET and DAT.[2]
Experimental Workflow for Characterizing Transporter Inhibition
The determination of a compound's potency as a neurotransmitter reuptake inhibitor involves a series of well-established in vitro assays. The following diagram illustrates a typical experimental workflow for characterizing a novel compound like methiopropamine.
Detailed Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
The following protocol provides a step-by-step methodology for a synaptosomal neurotransmitter uptake assay, a cornerstone experiment for determining the IC50 values of a compound like methiopropamine. This protocol is based on methodologies described in the literature for assessing monoamine transporter function.
Objective: To determine the concentration-dependent inhibition of radiolabeled dopamine ([³H]DA) or norepinephrine ([³H]NE) uptake into rat brain synaptosomes by methiopropamine.
Materials:
-
Whole rat brain (typically striatum for DAT and hippocampus or cortex for NET)
-
Sucrose solution (0.32 M, ice-cold)
-
Krebs-Ringer-HEPES buffer
-
Radiolabeled neurotransmitter ([³H]DA or [³H]NE)
-
Methiopropamine solutions of varying concentrations
-
Nonspecific uptake inhibitor (e.g., cocaine or mazindol)
-
Glass-fiber filters
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Euthanize the rat according to approved animal care protocols.
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of methiopropamine or a vehicle control for a specified time (e.g., 10-20 minutes) at 37°C. A separate set of tubes should contain a high concentration of a known DAT/NET inhibitor (e.g., cocaine) to determine nonspecific uptake.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]DA or [³H]NE).
-
Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.
-
Terminate the uptake by rapid filtration through glass-fiber filters under vacuum, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific uptake at each methiopropamine concentration by subtracting the nonspecific uptake (in the presence of the known inhibitor) from the total uptake.
-
Plot the percent inhibition of specific uptake as a function of the logarithm of the methiopropamine concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Use of Synaptosomes: Synaptosomes are resealed nerve terminals that retain functional transporters, making them an excellent ex vivo model to study the direct effects of drugs on neurotransmitter reuptake.
-
Radiolabeled Neurotransmitters: The use of radiolabeled substrates allows for highly sensitive and quantitative measurement of their transport into the synaptosomes.
-
Defining Nonspecific Uptake: It is critical to differentiate between transporter-mediated uptake and passive diffusion or nonspecific binding. The inclusion of a saturating concentration of a known inhibitor allows for this distinction.
-
Kinetic Parameters: The incubation times and temperatures are optimized to ensure that the initial rate of transport is measured, providing a valid assessment of the inhibitor's potency.
Visualizing the Mechanism of Action
The following diagram illustrates the competitive inhibition of the dopamine and norepinephrine transporters by methiopropamine, leading to an increase in the synaptic concentration of these neurotransmitters.
Conclusion and Future Directions
Methiopropamine's mechanism of action is well-characterized as a norepinephrine-dopamine reuptake inhibitor. Its preferential activity at catecholamine transporters over the serotonin transporter provides a clear pharmacological basis for its stimulant effects. The in vitro data, particularly from synaptosomal uptake assays, offer a quantitative measure of its potency and selectivity. For drug development professionals, this information is vital for structure-activity relationship studies and for predicting the potential for abuse and toxicity.
Future research should aim to obtain Ki values from competitive radioligand binding assays to provide a more complete profile of MPA's affinity for monoamine transporters. Additionally, in vivo studies, such as microdialysis in animal models, can further elucidate how the in vitro transporter inhibition profile of MPA translates to changes in extracellular neurotransmitter levels and subsequent behavioral effects. A deeper understanding of the metabolism and potential neurotoxic effects of MPA is also crucial for public health and regulatory agencies.
References
-
Mayer, F. P., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals, 14(11), 1148. [Link]
-
Wikipedia. (n.d.). Methiopropamine. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Han, E., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions, 305, 134-147. [Link]
-
Tuv, S. S., et al. (2014). Methiopropamine in blood samples from drivers suspected of being under the influence of drugs. Journal of Analytical Toxicology, 38(8), 556-560. [Link]
-
Al-Harthy, M., & Al-Adawi, S. (2021). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Forensic Sciences & Criminal Investigation, 15(3). [Link]
-
Han, S. Y., et al. (2016). The expression of methiopropamine-induced locomotor sensitization requires dopamine D2, but not D1, receptor activation in the rat. Behavioural Brain Research, 311, 403-407. [Link]
-
Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. [Link]
-
Immadisetty, K., et al. (2013). Discovery and Development of Monoamine Transporter Ligands. Current Pharmaceutical Design, 19(42), 7481-7501. [Link]
-
De Giorgio, F., et al. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users?. International Journal of Legal Medicine, 134(5), 1755-1766. [Link]
Sources
- 1. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methiopropamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Methiopropamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methiopropamine (MPA), or N-methyl-1-(thiophen-2-yl)propan-2-amine, is a synthetic stimulant and structural analog of methamphetamine where the phenyl ring is substituted with a thiophene ring.[1][2] Initially synthesized in 1942, it emerged on the novel psychoactive substance (NPS) market in the early 2010s, posing significant challenges for clinical and forensic toxicology.[2][3] A comprehensive understanding of its in vivo behavior—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for developing reliable analytical methods, interpreting toxicological findings, and managing clinical presentations of intoxication. This guide provides a detailed examination of the current scientific understanding of MPA's pharmacokinetics and metabolism, grounded in published in vivo and in vitro studies. It outlines the principal metabolic pathways, presents key pharmacokinetic data from preclinical models, and details a robust analytical workflow for its quantification in biological matrices.
Part 1: In Vivo Metabolic Pathways of Methiopropamine
The biotransformation of methiopropamine in the body is a multi-step process primarily occurring in the liver, designed to convert the lipophilic parent compound into more hydrophilic metabolites for renal excretion.[3][4] This process involves both Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism
Phase I metabolism of MPA is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Studies have identified CYP1A2, CYP2C19, CYP2D6, and CYP3A4 as the major isoenzymes responsible for its initial breakdown.[5][6][7] The primary metabolic transformations are analogous to those of methamphetamine, with modifications specific to the thiophene moiety.[3][6]
The major proposed metabolic pathways include:
-
N-demethylation: This is a principal pathway where the N-methyl group is removed to form the active metabolite N-desmethylmethiopropamine , also known as nor-methiopropamine or thiopropamine.[1][3][7] This metabolite is frequently detected in biological samples and is considered a key marker of MPA intake.[1][8]
-
Thiophene S-oxidation: Unique to its thiophene structure, MPA can undergo oxidation at the sulfur atom to form methiopropamine S-oxide .[3] This pathway represents a key differentiator from the metabolism of phenyl-ring amphetamines.
-
Hydroxylation: Hydroxylation can occur at two main locations:
-
Deamination: Following N-demethylation, the resulting primary amine (nor-methiopropamine) can be further deaminated by CYP2C19 to form the inactive ketone metabolite, 1-(thiophen-2-yl)-2-propan-2-one .[3]
Ultimately, these pathways converge towards the formation of thiophene-2-carboxylic acid , a highly hydrophilic end-product that is readily excreted in the urine.[3][4]
Phase II Metabolism
Following Phase I reactions, the newly introduced functional groups (e.g., hydroxyl groups) on the metabolites can undergo Phase II conjugation. This involves coupling with endogenous molecules like glucuronic acid or sulfate.[6][7] These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their final elimination from the body via the kidneys.[8]
Part 2: Pharmacokinetic Profile
Detailed pharmacokinetic studies of MPA in humans are limited, with most data derived from rodent models and forensic case reports.[2] However, these sources provide valuable insights into its ADME profile.
Absorption and Distribution
Methiopropamine is typically administered orally, via insufflation, or by inhalation.[7] Following administration, it is rapidly absorbed and distributed throughout the body. In rodent studies, MPA and its primary active metabolite, nor-MPA, are quickly detected in both blood and brain tissue.[1][10] The pharmacokinetic profile in mice closely resembles that of methamphetamine, although MPA demonstrates a lower potency.[10][11] The rapid brain penetration is consistent with its function as a central nervous system (CNS) stimulant.[12]
Metabolism and Excretion
As detailed in Part 1, MPA is extensively metabolized. The primary route of elimination for both the parent drug and its metabolites is renal excretion into the urine.[3][4] Unchanged methiopropamine and nor-methiopropamine are considered the most persistent and diagnostically valuable markers in urine, as they are detectable for longer periods post-administration compared to other metabolites.[1][8] In one human case report, MPA was quantifiable in plasma (14 ng/mL) and urine (8,160 ng/mL) 13 hours after admission to an emergency department.[13]
Quantitative Pharmacokinetic Data (Rodent Model)
The following table summarizes key pharmacokinetic parameters for MPA and its major metabolite nor-MPA in mice following intraperitoneal (i.p.) injection. It is crucial to note that these values are from preclinical models and may not directly translate to humans.
| Analyte | Matrix | Cmax (µg/mL or µg/g) | Tmax (minutes) | Source |
| Methiopropamine | Blood | 3.6 ± 0.4 | 15 | [1] |
| Methiopropamine | Brain | 14.1 ± 1.1 | 30 | [1] |
| nor-Methiopropamine | Blood | 0.15 ± 0.01 | 30 | [1] |
| nor-Methiopropamine | Brain | 0.93 ± 0.09 | 45 | [1] |
Table 1: Pharmacokinetic parameters of methiopropamine and nor-methiopropamine in mice following a 10 mg/kg i.p. dose.
Part 3: Analytical Methodology for In Vivo Quantification
The reliable quantification of methiopropamine and its metabolites in biological matrices is essential for forensic, clinical, and research purposes. The gold-standard technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[14][15]
Detailed Protocol: Quantification of MPA in Plasma via LC-MS/MS
This protocol represents a synthesized, robust methodology based on established practices for the analysis of small molecules in biological fluids.[1][13][16]
3.1.1 Materials and Reagents
-
Biological Matrix: Human plasma (or whole blood, urine)
-
Reference Standards: Methiopropamine, nor-Methiopropamine
-
Internal Standard (IS): e.g., Ephedrine-d3 or other suitable deuterated analog
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl-ether (MTBE) - all LC-MS grade
-
Buffers: 0.1 M Phosphate buffer (pH 6.0), Ammonium acetate
-
Acids/Bases: Formic acid, Ammonium hydroxide
-
Extraction Cartridges: Solid Phase Extraction (SPE) C18 or mixed-mode cation exchange cartridges
3.1.2 Experimental Procedure
-
Sample Preparation:
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., 250 ng/mL). Vortex briefly.
-
Causality: The IS is added early to account for variability and loss during sample extraction and analysis, ensuring accurate quantification.
-
Add 200 µL of buffer (e.g., pH 9.5 carbonate buffer) to alkalinize the sample.[16]
-
Causality: Adjusting the pH ensures that MPA, a basic amine, is in its neutral, uncharged form, which enhances its extraction efficiency from the aqueous matrix into an organic solvent or onto a reversed-phase SPE sorbent.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Conditioning: Condition an SPE cartridge by passing 1 mL of MeOH followed by 1 mL of deionized water and finally 1 mL of buffer.
-
Causality: Conditioning activates the sorbent and creates a chemical environment compatible with the sample, ensuring proper retention of the analyte.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 10% MeOH in water).
-
Causality: The wash steps remove endogenous interferences (salts, proteins, lipids) that are not strongly retained on the sorbent, while the analyte of interest remains bound. This "cleans up" the sample.
-
Elution: Elute the analytes from the cartridge using 1 mL of an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide at 78:20:2).[17]
-
Causality: The strong organic solvent disrupts the interaction between the analyte and the sorbent, while the ammonium hydroxide ensures the analyte remains in its neutral state, facilitating its release into the collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 0.1% Formic Acid in Water: 0.1% Formic Acid in ACN). Vortex to dissolve.
-
Causality: Evaporation concentrates the analyte. Reconstitution in the initial mobile phase is critical for good peak shape during the subsequent chromatographic injection.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a reverse-phase column (e.g., C18) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
-
-
Causality: The acidic mobile phase ensures the amine group on MPA is protonated, which is beneficial for both chromatographic retention on a C18 column and for positive mode electrospray ionization (ESI+).
-
MS/MS System: Operate in ESI+ mode with Multiple Reaction Monitoring (MRM).
-
Monitor at least two precursor → product ion transitions for each analyte for confident identification and quantification.
-
Example transitions for MPA: 156.2 → 124.8 (quantifier) and 156.2 → 96.7 (qualifier).[1]
-
-
Causality: MRM provides exceptional selectivity and sensitivity. The precursor ion (parent drug mass) is selected, fragmented, and specific product ions are monitored. This multi-level filtering removes background noise, allowing for quantification at very low concentrations.
-
3.1.3 Data Analysis and Validation
-
Quantification is performed by integrating the peak area of the analyte and the internal standard.
-
A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the unknown sample is determined by interpolation.
-
The method must be fully validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), matrix effects, and recovery.[13]
Conclusion
The in vivo disposition of methiopropamine is characterized by extensive Phase I and Phase II metabolism, leading to a variety of metabolites, with renal excretion being the primary route of elimination. N-demethylation, S-oxidation, and hydroxylation are the key metabolic transformations. While controlled human pharmacokinetic data remains scarce, rodent models indicate rapid absorption and distribution to the brain, consistent with its stimulant effects. The parent compound and its N-desmethyl metabolite serve as the most reliable long-term biomarkers of use. For definitive analysis, LC-MS/MS provides the required sensitivity and specificity, and a robust analytical method involves careful sample preparation using techniques like SPE to ensure accurate and reliable quantification. This guide provides a foundational framework for researchers and professionals working to understand and detect this significant novel psychoactive substance.
References
-
Wikipedia. Methiopropamine. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
PsychonautWiki. Methiopropamine. (2026-01-14). [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Welter, J., et al. (2013). 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Archer, J. R. P., et al. (2014). Methiopropamine: An Analytical Profile. ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
World Health Organization. (2016). Methiopropamine (MPA) Critical Review Report. ECDD Repository. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Synthetic Pages. (2016). Some useful information before you buy Methiopropamine. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Camuto, C., et al. (2020). Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. Drug Testing and Analysis. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
IRIS. (2021). Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Kjellgren, A., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PMC - NIH. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
ResearchGate. (2016). Acute Methiopropamine Intoxication After “Synthacaine” Consumption. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Kjellgren, A., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. MDPI. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Kjellgren, A., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PubMed. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
ResearchGate. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Azmi, A., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. PubMed. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
MDPI. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Wood, D. M., et al. (2013). Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). PubMed Central. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
YouTube. (2015). Methiopropamine. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
OUCI. (2021). Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Strano-Rossi, S., et al. (2021). Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. PubMed. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Tuv, S. S., et al. (2015). Methiopropamine in blood samples from drivers suspected of being under the influence of drugs. PubMed. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molbank. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Dulaurent, S., et al. (2016). Acute Methiopropamine Intoxication After “Synthacaine” Consumption. Oxford Academic. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
ResearchGate. (2021). Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Biotage. LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
YouTube. (2025). How Do You Prepare A Sample For LC-MS Analysis?. Chemistry For Everyone. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Legal-High-Inhaltsstoffe.de. (2014). Methiopropamine. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
PubChem. Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine). [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Baker, P. R., et al. (1998). Side-chain Hydroxylation in the Metabolism of 8-aminoquinoline Antiparasitic Agents. PubMed. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
-
Kim, H. J., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. PubMed. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].
Sources
- 1. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methiopropamine - Wikipedia [en.wikipedia.org]
- 4. syntheticpages.org [syntheticpages.org]
- 5. grokipedia.com [grokipedia.com]
- 6. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecddrepository.org [ecddrepository.org]
- 8. sci-hub.red [sci-hub.red]
- 9. Side-chain hydroxylation in the metabolism of 8-aminoquinoline antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Methiopropamine in blood samples from drivers suspected of being under the influence of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antisel.gr [antisel.gr]
- 17. mdpi.com [mdpi.com]
Spectroscopic Profile of 1-Methyl-2-thiophen-2-yl-ethylamine: A Technical Guide
Introduction
1-Methyl-2-thiophen-2-yl-ethylamine is a substituted ethylamine derivative featuring a thiophene moiety. This compound and its analogs are of interest to researchers in medicinal chemistry and drug development due to their structural relationship to known psychoactive compounds and potential applications as building blocks in the synthesis of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Methyl-2-thiophen-2-yl-ethylamine. The spectral predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 1-Methyl-2-thiophen-2-yl-ethylamine.
Figure 1: Molecular structure and atom numbering of 1-Methyl-2-thiophen-2-yl-ethylamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Methyl-2-thiophen-2-yl-ethylamine in a deuterated solvent like CDCl₃ would exhibit distinct signals for the thiophene ring protons, the ethylamine side chain protons, and the N-methyl protons.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3, H4, H5 | 6.8 - 7.2 | Multiplet | J₃,₄ ≈ 3.5, J₄,₅ ≈ 5.0, J₃,₅ ≈ 1.2 |
| H7 | ~3.1 - 3.4 | Multiplet | |
| H6a, H6b | ~2.9 - 3.1 | Multiplet | |
| H9 (N-CH₃) | ~2.4 | Singlet | |
| H8 (N-H) | Broad singlet |
Interpretation of the Predicted ¹H NMR Spectrum
-
Thiophene Protons (H3, H4, H5): The protons on the thiophene ring are expected to appear in the aromatic region, typically between 6.8 and 7.2 ppm. Due to the electronegativity of the sulfur atom and the electron-donating nature of the alkyl substituent at C2, these protons will have distinct chemical shifts. H5 is generally the most downfield, followed by H3, and then H4. The characteristic coupling constants for 2-substituted thiophenes (J₄,₅ > J₃,₄ > J₃,₅) will lead to a complex multiplet pattern.
-
Ethylamine Side Chain Protons (H6, H7): The methylene (H6) and methine (H7) protons of the ethylamine side chain will be deshielded by the adjacent thiophene ring and the amine group, respectively. The methylene protons (H6a and H6b) are diastereotopic and will likely appear as a multiplet around 2.9-3.1 ppm. The methine proton (H7) is expected to be a multiplet in the range of 3.1-3.4 ppm due to coupling with the H6 protons and the methyl group protons (if not decoupled by exchange).
-
N-Methyl Protons (H9): The three protons of the N-methyl group are expected to appear as a singlet around 2.4 ppm.[1] The chemical shift is influenced by the nitrogen atom.
-
N-H Proton (H8): The proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent, and it may undergo exchange with residual water, which can broaden the signal.
Hypothetical Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-2-thiophen-2-yl-ethylamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 1-Methyl-2-thiophen-2-yl-ethylamine will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~145 |
| C5 | ~127 |
| C3 | ~125 |
| C4 | ~123 |
| C7 | ~55 |
| C6 | ~40 |
| C9 (N-CH₃) | ~35 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Thiophene Carbons (C2, C3, C4, C5): The carbon atoms of the thiophene ring will resonate in the aromatic region. The C2 carbon, being attached to the substituent, is expected to be the most downfield, around 145 ppm. The other ring carbons (C3, C4, and C5) will appear between 123 and 127 ppm, with their precise shifts influenced by the alkylamine substituent.[2][3]
-
Ethylamine Side Chain Carbons (C6, C7): The methine carbon (C7) attached to the nitrogen atom is expected to be around 55 ppm. The methylene carbon (C6) adjacent to the thiophene ring will likely appear at approximately 40 ppm.
-
N-Methyl Carbon (C9): The carbon of the N-methyl group is predicted to resonate at around 35 ppm.[4]
Hypothetical Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the FID.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 3500 | N-H stretch (secondary amine) | Weak to Medium, Broad |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 2800 - 3000 | C-H stretch (aliphatic) | Medium to Strong |
| ~1500 - 1600 | C=C stretch (thiophene ring) | Medium |
| ~1450 | C-H bend (aliphatic) | Medium |
| 1020 - 1250 | C-N stretch (aliphatic amine) | Medium |
| ~700 - 900 | C-H out-of-plane bend (thiophene ring) | Strong |
Interpretation of the Predicted IR Spectrum
-
N-H Stretch: A weak to medium, broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[5]
-
C-H Stretches: Aromatic C-H stretching vibrations of the thiophene ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed in the 2800-3000 cm⁻¹ region.[5]
-
Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected to produce medium intensity bands in the 1500-1600 cm⁻¹ region.[6] Strong bands in the 700-900 cm⁻¹ region are characteristic of the C-H out-of-plane bending vibrations of the 2-substituted thiophene ring.[7]
-
C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected to appear in the 1020-1250 cm⁻¹ range.[5]
Hypothetical Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean salt plates or the empty sample compartment.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 155
-
Major Fragment Ions (m/z): 140, 97, 58 (base peak)
Interpretation of the Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 1-Methyl-2-thiophen-2-yl-ethylamine is expected to show a molecular ion peak at m/z 155, corresponding to its molecular weight. The fragmentation pattern will be dominated by cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pathway for amines.
Figure 2: Proposed mass spectral fragmentation of 1-Methyl-2-thiophen-2-yl-ethylamine.
-
m/z 140: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z 97: Cleavage of the C6-C7 bond (β-cleavage) can lead to the formation of the stable thiopyrylium ion.[8]
-
m/z 58: The base peak is expected at m/z 58, resulting from the characteristic α-cleavage of the C6-C7 bond, forming a stable iminium cation. This is a very common and dominant fragmentation for N-methylated amines.[9]
Hypothetical Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and major fragment ions.
-
Detection: Use an electron multiplier or other suitable detector to record the abundance of each ion.
-
Data Analysis: The resulting mass spectrum will be a plot of relative ion abundance versus mass-to-charge ratio.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-Methyl-2-thiophen-2-yl-ethylamine. The presented data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, serves as a robust reference for the identification and characterization of this molecule. The hypothetical experimental protocols offer guidance for obtaining high-quality spectral data. This comprehensive spectroscopic profile is an essential tool for researchers and scientists working with this compound in various fields of chemical and pharmaceutical sciences.
References
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
- Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-957.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylethylamine. PubChem. Retrieved from [Link]
- Fujieda, K., Takahashi, K., & Sone, T. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(10), 2613-2614.
- Al-Omair, M. A. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(1), 50-59.
- Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(2), 473-479.
- Akiyama, T., & Akahori, Y. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]
- Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Nolde, C. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621.
Sources
- 1. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. iosrjournals.org [iosrjournals.org]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methiopropamine: A Technical Guide to its Biological Activities and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Methiopropamine (MPA), a structural analog of methamphetamine, has emerged as a novel psychoactive substance (NPS) with stimulant properties. This technical guide provides an in-depth analysis of the known biological activities and toxicological profile of MPA, designed to inform researchers, scientists, and drug development professionals. We will explore its mechanism of action as a norepinephrine-dopamine reuptake inhibitor, its pharmacokinetic profile, and its effects on the central nervous system. Furthermore, this guide will synthesize the current understanding of its acute and chronic toxicity, abuse potential, and metabolic pathways. Detailed experimental protocols and comparative analyses with methamphetamine are provided to offer a comprehensive understanding of this compound.
Introduction: The Emergence of a Methamphetamine Analog
Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) is a synthetic stimulant that is structurally similar to methamphetamine, with the key difference being the substitution of the phenyl ring with a thiophene ring.[1] First synthesized in 1942, it remained largely obscure until its appearance on the recreational drug market in the late 2000s.[2] Its legal status in many jurisdictions was initially ambiguous, leading to its sale as a "legal high" or "research chemical".[3] However, due to its potential for abuse and adverse health effects, it is now a controlled substance in many countries, including the United States where it is classified as a Schedule I drug.[2]
This guide aims to provide a comprehensive scientific overview of methiopropamine, focusing on its pharmacological and toxicological characteristics to aid in research and the development of potential therapeutic interventions for its abuse and toxicity.
Biological Activities of Methiopropamine
The biological effects of methiopropamine are primarily driven by its interaction with monoamine transporters in the central nervous system.
Mechanism of Action: A Norepinephrine-Dopamine Reuptake Inhibitor
Methiopropamine primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), MPA increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic signaling.[4][5] In vitro studies have shown that MPA has a higher affinity for NET over DAT.[4] Its activity at the serotonin transporter (SERT) is considered negligible.[4][6]
The following diagram illustrates the mechanism of action of methiopropamine at the synaptic level.
Caption: Mechanism of action of Methiopropamine (MPA) in the synapse.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Studies in rodents have shown that methiopropamine is rapidly absorbed and distributed to the brain.[4][5] The metabolism of MPA is similar to that of methamphetamine and involves N-demethylation, hydroxylation, and deamination.[2] The primary metabolites include thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides.[2] These metabolites are further processed, with thiophene-2-carboxylic acid being a major end product excreted in the urine.[2][6] The parent drug and some active metabolites like thiopropamine are also excreted unchanged in the urine.[2]
Effects on the Central Nervous System
As a central nervous system (CNS) stimulant, methiopropamine produces effects similar to other amphetamine-like substances. In animal studies, MPA has been shown to increase locomotor activity and induce stereotyped behaviors at higher doses.[7] Human user reports describe feelings of increased energy, alertness, and focus.[8]
Toxicological Profile of Methiopropamine
The use of methiopropamine is associated with a range of adverse effects, from mild to life-threatening.
Acute Toxicity
Case reports and series from emergency department presentations have documented the acute toxicity of methiopropamine in humans.[5][9][10]
Table 1: Reported Symptoms of Acute Methiopropamine Toxicity in Humans
| Systemic Effect | Reported Symptoms |
| Cardiovascular | Palpitations, chest tightness, tachycardia.[5][9][11] |
| Gastrointestinal | Nausea, vomiting.[5][9][11] |
| Neurological/Psychiatric | Anxiety, agitation, paranoia, visual and auditory hallucinations, psychosis.[4][5][9] |
Fatalities have also been reported in cases where methiopropamine was detected, often in combination with other substances.[9][12] However, there are also reports of fatalities where MPA was the only substance detected.[13]
Chronic Toxicity
Data on the chronic toxicity of methiopropamine is limited, but animal studies suggest the potential for significant organ damage with long-term use. A study in mice demonstrated that chronic administration of MPA led to myocardial and kidney damage, as well as gastrointestinal ischemia.[14]
Abuse and Dependence Potential
The mechanism of action of methiopropamine, particularly its ability to increase synaptic dopamine levels, suggests a high potential for abuse and dependence.[9] Animal studies have shown that repeated administration of MPA can lead to locomotor sensitization, a phenomenon associated with the reinforcing effects of drugs of abuse.[9] While formal self-administration and conditioned place preference studies in animals are lacking in the readily available literature, the pharmacological profile strongly indicates a significant abuse liability.[15] Tolerance to the effects of MPA can develop with repeated use, leading to dose escalation.[16]
Comparative Analysis: Methiopropamine vs. Methamphetamine
While structurally similar, there are key differences in the pharmacological and toxicological profiles of methiopropamine and methamphetamine.
Table 2: Comparison of Methiopropamine and Methamphetamine
| Feature | Methiopropamine (MPA) | Methamphetamine |
| Potency at DAT | Lower | Higher[4][5] |
| Potency at NET | Lower | Higher[4][5] |
| Neurotoxicity | Demonstrated dopaminergic neurotoxicity in mice.[17] | Well-established neurotoxic effects. |
| Reported Euphoria | Generally considered less euphoric by users.[8] | Potent euphoric effects. |
It is important to note that while MPA may be less potent at monoamine transporters, this does not necessarily translate to a lower risk of toxicity, especially at higher doses.[4][5]
Experimental Protocols for Studying Methiopropamine
To facilitate further research into the biological activities and toxicological profile of methiopropamine, this section outlines key experimental workflows.
In Vitro Assessment of Monoamine Transporter Inhibition
This protocol is designed to determine the inhibitory potency of methiopropamine on dopamine and norepinephrine transporters.
Workflow: Monoamine Transporter Inhibition Assay
Caption: Workflow for determining monoamine transporter inhibition.
Causality Behind Experimental Choices:
-
Cell lines expressing specific transporters: This allows for the isolated study of MPA's effect on each transporter without confounding variables from other transporter types.
-
Radiolabeled neurotransmitters: Provides a sensitive and quantitative measure of transporter activity.
-
Varying concentrations of MPA: Essential for generating a dose-response curve to accurately calculate the IC50 value, which represents the concentration of MPA required to inhibit 50% of transporter activity.
Assessment of Locomotor Activity in Rodents
This protocol is used to evaluate the stimulant effects of methiopropamine on the central nervous system.[4][5][7]
Workflow: Locomotor Activity Assessment
Caption: Workflow for assessing locomotor activity in rodents.
Causality Behind Experimental Choices:
-
Open-field arena: A standard apparatus for assessing general locomotor activity and exploratory behavior.
-
Automated tracking system: Provides objective and reliable quantification of movement, reducing observer bias.
-
Dose-response assessment: Allows for the characterization of the stimulant effects of MPA across a range of doses.
Conditioned Place Preference (CPP) for Assessing Rewarding Effects
The CPP paradigm is a valuable tool for investigating the abuse potential of a substance by measuring its rewarding properties.[12][14][16]
Workflow: Conditioned Place Preference
Caption: Workflow for the conditioned place preference paradigm.
Causality Behind Experimental Choices:
-
Distinct compartments: The use of visually and texturally different compartments allows the animal to form a clear association between the environment and the drug effect.
-
Pairing with a neutral stimulus: This is a classical conditioning paradigm where the rewarding effect of the drug (unconditioned stimulus) becomes associated with the specific environment (conditioned stimulus).
-
Drug-free test day: This ensures that the preference for the compartment is due to the learned association and not the acute effects of the drug.
Conclusion
Methiopropamine is a potent central nervous system stimulant with a significant potential for abuse and toxicity. Its primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor underlies its stimulant effects and abuse liability. The toxicological profile of MPA includes a range of acute adverse effects, with the potential for severe cardiovascular and psychiatric complications, and evidence of organ damage with chronic use. While it is generally considered less potent than methamphetamine, its widespread availability as a novel psychoactive substance poses a significant public health concern. Further research, utilizing the experimental protocols outlined in this guide, is crucial to fully elucidate the long-term health consequences of methiopropamine use and to develop effective strategies for the prevention and treatment of its abuse and toxicity.
References
-
A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. (2018). Journal of Visualized Experiments. [Link]
-
Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). (2014). Journal of Medical Toxicology. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021). International Journal of Molecular Sciences. [Link]
-
Methiopropamine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
A Fatal Case of Isolated Methiopropamine (1-(Thiophen-2-yl)-2-Methylaminopropane) Toxicity: A Case Report. (2015). The American Journal of Forensic Medicine and Pathology. [Link]
-
Expert Peer Review No.1 for Methiopropamine (MPA). (2016). World Health Organization. [Link]
-
Phenotypic effects of chronic and acute use of methiopropamine in a mouse model. (2018). International Journal of Legal Medicine. [Link]
-
Some useful information before you buy Methiopropamine. (n.d.). Synthetic Pages. [Link]
-
A Fatal Case of Isolated Methiopropamine (1-(Thiophen-2-yl)-2-Methylaminopropane) Toxicity. (2015). The American Journal of Forensic Medicine and Pathology. [Link]
-
Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). (2014). Journal of Medical Toxicology. [Link]
-
Methiopropamine. (n.d.). PsychonautWiki. [Link]
-
Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). (2014). Journal of Medical Toxicology. [Link]
-
Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. (2019). Chemico-Biological Interactions. [Link]
-
MPA. (n.d.). DrugWise. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current Protocols in Pharmacology. [Link]
-
Methiopropamine (MPA) Critical Review Report. (2016). World Health Organization. [Link]
-
Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. (2015). Journal of Forensic Research. [Link]
-
Locomotor activity of mice. (n.d.). SlideShare. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021). MDPI. [Link]
-
Low-normal doses of methiopropamine induce aggressive behaviour in mice. (2021). Psychopharmacology. [Link]
-
Some useful information before you buy Methiopropamine. (n.d.). Synthetic Pages. [Link]
-
Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users?. (2020). International Journal of Legal Medicine. [Link]
-
Addiction Models in Rats and Mice. (n.d.). Inotiv. [Link]
-
Overview of Monoamine Transporters. (2017). Current Protocols in Pharmacology. [Link]
-
Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users?. (2020). ResearchGate. [Link]
-
conditioned place preference (CPP) in mice for methamphetamine (METH)... (n.d.). ResearchGate. [Link]
-
Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. (2024). International Journal of Legal Medicine. [Link]
-
Methamphetamine-induced conditioned place preference in LG/J and SM/J mouse strains and an F45/F46 advanced intercross line. (2012). Psychopharmacology. [Link]
-
The vesicular monoamine transporter 2: an underexplored pharmacological target. (2016). The Journal of Clinical Investigation. [Link]
-
In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. (2013). Clinical Pharmacology & Therapeutics. [Link]
-
Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). (2014). Journal of Medical Toxicology. [Link]
-
Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice. (2021). Frontiers in Behavioral Neuroscience. [Link]
-
Ghrelin Receptor Antagonism of Methamphetamine-Induced Conditioned Place Preference and Intravenous Self-Administration in Rats. (2020). Biomolecules. [Link]
Sources
- 1. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methiopropamine - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 17. ecddrepository.org [ecddrepository.org]
An In-Depth Technical Guide to the Solubility of Methiopropamine Hydrochloride versus Methiopropamine Freebase in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methiopropamine (MPA), a thiophene analog of methamphetamine, is encountered in forensic and research settings in two primary forms: the freebase and the hydrochloride (HCl) salt.[1][2] A comprehensive understanding of their differential solubility in organic solvents is paramount for accurate analytical quantification, effective purification, and rational formulation development. This guide elucidates the fundamental physicochemical principles governing the solubility of these two forms. It provides a consolidated reference of known solubility data and presents a validated experimental protocol for determining solubility. The core principle—“like dissolves like”—dictates that the polar, ionic hydrochloride salt exhibits higher solubility in polar protic solvents, while the less polar, non-ionic freebase is more soluble in non-polar organic solvents. This distinction is critical for selecting appropriate solvents in analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), as well as for chemical synthesis and purification processes.
Introduction: The Significance of Form and Solvent
Methiopropamine, or 1-(thiophen-2-yl)-2-methylaminopropane, is a psychoactive substance that acts as a norepinephrine-dopamine reuptake inhibitor.[2][3] As with most amine-containing compounds, it can exist as a neutral 'freebase' or as a salt, most commonly the hydrochloride salt. The choice between these forms is often dictated by the intended application, and their behavior in different solvents is a critical consideration for laboratory professionals.
-
For Analytical Chemists , selecting the correct solvent is crucial for sample preparation, ensuring complete dissolution for accurate quantification by methods like GC-MS or LC-MS/MS.[1]
-
For Synthetic Chemists , solubility data guides the choice of solvents for reaction media, extraction, and purification techniques like recrystallization.
-
For Pharmacologists and Toxicologists , understanding solubility is the first step in designing in-vitro experiments and developing potential formulations for research purposes.[4]
This guide provides the foundational knowledge and practical data to make informed decisions regarding solvent selection for methiopropamine and analogous compounds.
Physicochemical Principles: Why Form Dictates Solubility
The dramatic difference in solubility between an amine freebase and its hydrochloride salt stems from fundamental differences in their molecular structure, polarity, and intermolecular forces.
Methiopropamine Freebase (MPA)
-
Structure: A tertiary amine with a thiophene ring.[5]
-
Polarity: Moderately polar. The molecule has a non-polar thiophene ring and alkyl chain, but the nitrogen atom with its lone pair of electrons introduces polarity and allows it to act as a hydrogen bond acceptor.
-
Solubility Expectation: Higher solubility in solvents of low to moderate polarity (e.g., dichloromethane, diethyl ether, ethyl acetate) and lower solubility in highly polar solvents, especially water.
Methiopropamine Hydrochloride (MPA HCl)
-
Structure: An ionic salt formed by the protonation of the amine nitrogen by hydrochloric acid.[6] This creates a positively charged ammonium cation and a chloride anion.
-
Polarity: Highly polar and ionic.
-
Solubility Expectation: Higher solubility in polar protic solvents (e.g., water, methanol, ethanol) that can effectively solvate the ions through strong ion-dipole interactions.[7] It is expected to have very low solubility in non-polar solvents (e.g., hexane, toluene).
The principle of "like dissolves like" is the guiding concept. Polar solvents are better at dissolving polar or ionic solutes, while non-polar solvents are required for non-polar solutes. The energy required to break the crystal lattice of the solid must be compensated by the energy released from the solvation of the solute molecules by the solvent.
Diagram: Solute-Solvent Interaction Model
The following diagram illustrates the differential interaction of MPA Freebase and MPA HCl with polar (Methanol) and non-polar (Hexane) solvents.
Caption: Differential interactions of MPA forms with solvents.
Quantitative Solubility Data
While comprehensive data across a wide range of organic solvents is not extensively published in a single source, a compilation of available data and qualitative observations from analytical literature provides a strong working reference.
| Solvent | Solvent Type | MPA Hydrochloride (HCl) Solubility | MPA Freebase Solubility | Reference / Rationale |
| Methanol | Polar Protic | ~1 mg/mL | Expected to be soluble | [8] |
| Ethanol | Polar Protic | 20 mg/mL | Expected to be readily soluble | [1][7][8] |
| Dimethylformamide (DMF) | Polar Aprotic | 20 mg/mL | Expected to be readily soluble | [1][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 mg/mL | Expected to be readily soluble | [7][8] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 2 mg/mL | Very poorly soluble | [1][8] |
| Dichloromethane (DCM) | Halogenated | Poorly soluble | Highly soluble | Inferred from standard acid-base extraction principles. |
| Chloroform | Halogenated | Poorly soluble | Highly soluble | Inferred from analytical methods for related compounds.[9] |
| Hexane | Non-Polar | Insoluble | Soluble | Inferred from physicochemical principles ("like dissolves like"). |
| Ethyl Acetate | Moderately Polar | Sparingly soluble | Readily soluble | Inferred from standard acid-base extraction principles. |
Note: The solubility of the freebase in many organic solvents is not quantitatively reported but is inferred to be high based on its chemical structure and its routine use in extractions and GC-MS analysis, which requires dissolution in volatile organic solvents.[1][9]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The Shake-Flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[10] This protocol is adapted for a research setting.
Objective: To determine the equilibrium solubility of MPA HCl or MPA Freebase in a selected organic solvent at a controlled temperature.
Materials:
-
Analyte (MPA HCl or MPA Freebase, solid form)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance
-
2-4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid analyte to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A general starting point is 20-30 mg of solid in 1 mL of solvent.
-
Causality: Adding excess solid is critical to ensure the solution reaches equilibrium saturation, a cornerstone of thermodynamic solubility measurement.[10]
-
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Then, centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet any remaining suspended particles.
-
Causality: This step is crucial to separate the saturated supernatant from the excess solid, preventing contamination of the sample for analysis.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Causality: Filtration removes any fine, non-sedimented particles that could falsely elevate the measured concentration.
-
-
Dilution & Quantification: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analysis: Analyze the diluted sample using a pre-validated chromatographic method (e.g., HPLC-UV) to determine the concentration of the dissolved analyte.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Diagram: Shake-Flask Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
Practical Implications and Applications
The choice between MPA freebase and its HCl salt, driven by solubility, has direct consequences for laboratory work.
-
Gas Chromatography (GC): GC requires analytes to be volatile. The MPA freebase is more volatile than the non-volatile HCl salt. Therefore, for GC analysis, samples are typically prepared by dissolving the freebase in a solvent like dichloromethane or by performing a liquid-liquid extraction into an organic solvent after basifying an aqueous sample to convert the salt to the freebase.
-
Liquid Chromatography (LC): LC is well-suited for analyzing the ionic MPA HCl salt. A polar mobile phase, such as methanol or acetonitrile with a buffered aqueous component, is typically used, and the HCl salt dissolves readily in these systems.[1]
-
Chemical Synthesis & Purification: During synthesis, an acid-base extraction is a common purification step. The product can be partitioned into an organic solvent as the freebase and then precipitated as the HCl salt by adding HCl (e.g., as a solution in isopropanol or diethyl ether), a process that relies entirely on the differential solubility of the two forms.
Conclusion
The solubility of methiopropamine is fundamentally dependent on its chemical form. The hydrochloride salt, being polar and ionic, demonstrates preferential solubility in polar protic solvents like ethanol and methanol. Conversely, the less polar freebase is highly soluble in a wide range of organic solvents, particularly those with low to moderate polarity like dichloromethane and ethyl acetate. This dichotomy is not merely academic; it is a critical guiding principle for researchers and scientists in designing robust analytical methods, planning efficient chemical syntheses, and conducting meaningful pharmacological research. The data and protocols provided in this guide offer a comprehensive framework for making scientifically sound decisions in the laboratory.
References
-
(PDF) Methiopropamine: An Analytical Profile - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Methiopropamine | C8H13NS | CID 436156 - PubChem. (n.d.). Retrieved from PubChem, National Institutes of Health. [Link]
-
Methiopropamine: An Analytical Profile - Forendex. (n.d.). Retrieved from Southern Association of Forensic Scientists. [Link]
-
Methiopropamine - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Retrieved from protocols.io. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Retrieved from Dissolution Technologies. [Link]
-
Methiopropamine (MPA) Critical Review Report. (2016). Retrieved from World Health Organization. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). Retrieved from National Institutes of Health. [Link]
-
Shake-Flask Solubility Assay. (n.d.). Retrieved from Bienta. [Link]
-
Camuto, C., et al. (2020). Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. Drug Testing and Analysis. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021). Retrieved from National Institutes of Health. [Link]
-
Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. (2024). Retrieved from PubMed. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). Retrieved from National Institutes of Health. [Link]
-
Some useful information before you buy Methiopropamine. (n.d.). Retrieved from Synthetic Pages. [Link]
-
Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine). (n.d.). Retrieved from PubChem, National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methiopropamine - Wikipedia [en.wikipedia.org]
- 3. syntheticpages.org [syntheticpages.org]
- 4. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methiopropamine | C8H13NS | CID 436156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) | C8H14ClNS | CID 458582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ecddrepository.org [ecddrepository.org]
- 8. caymanchem.com [caymanchem.com]
- 9. forendex.southernforensic.org [forendex.southernforensic.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Receptor Binding Profile of 1-Methyl-2-thiophen-2-yl-ethylamine (Methiopropamine)
Abstract
This technical guide provides a comprehensive overview of the in vitro receptor binding profile of 1-Methyl-2-thiophen-2-yl-ethylamine, a compound more commonly known as methiopropamine (MPA). Methiopropamine is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.[1][2] This substitution significantly influences its pharmacological profile. This document details the compound's primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI), presents its binding affinities for key monoamine transporters, and provides field-proven, detailed protocols for conducting in vitro binding and uptake inhibition assays.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and replicate the characterization of this and similar novel psychoactive substances (NPS).
Introduction: The Significance of the Thiophene Moiety
1-Methyl-2-thiophen-2-yl-ethylamine (methiopropamine) is a synthetic stimulant that emerged on the novel psychoactive substance market in the early 2010s.[1][5] Its structure is a clear modification of methamphetamine, a potent central nervous system stimulant. The key structural difference is the substitution of methamphetamine's phenyl group with a bioisosteric thiophene ring.[2] Thiophene is a five-membered aromatic heterocycle containing a sulfur atom and is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] Its inclusion in a phenethylamine backbone alters the molecule's electronic properties and steric bulk, which in turn modifies its interaction with biological targets.
Understanding the in vitro receptor binding profile is the foundational first step in characterizing the pharmacological and toxicological properties of a compound like methiopropamine. It allows us to quantify its affinity for various receptors and transporters, thereby predicting its primary mechanism of action and potential for psychoactive effects, abuse liability, and off-target interactions. For methiopropamine, the primary targets of interest are the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmission and are the primary targets for many therapeutic agents and substances of abuse.[8]
Core Mechanism of Action: A Preferential Monoamine Transporter Ligand
In vitro studies have consistently demonstrated that methiopropamine functions as a potent inhibitor of dopamine and norepinephrine uptake at their respective transporters.[8][9] It displays significantly lower affinity for the serotonin transporter, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3] This profile is qualitatively similar to methamphetamine but with notable differences in potency. Studies show methiopropamine is approximately five times less potent than methamphetamine at inhibiting DAT and NET.[8]
The compound's negligible activity at the serotonin transporter is a key differentiator from other stimulants like MDMA and predicts a pharmacological profile dominated by locomotor stimulation and sympathomimetic effects, rather than the empathogenic effects associated with significant serotonin release or reuptake inhibition.[8]
Quantitative Binding and Functional Inhibition Data
The potency of methiopropamine at the monoamine transporters is typically quantified using IC₅₀ values derived from functional uptake inhibition assays or Kᵢ values from competitive radioligand binding assays. The following table summarizes key data reported in the scientific literature.
| Target Transporter | Assay Type | Species/Cell Line | IC₅₀ (µM) | Reference |
| Dopamine Transporter (DAT) | Uptake Inhibition | Rat Brain Synaptosomes | 0.66 | [8] |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Rat Brain Synaptosomes | 0.45 | [8] |
| Serotonin Transporter (SERT) | Uptake Inhibition | Rat Brain Synaptosomes | > 25 | [8] |
| Vesicular Monoamine Transporter 2 (VMAT2) | Uptake Inhibition | Rat Brain Synaptosomes | > 25 | [8] |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. Lower values indicate higher potency.
The data clearly illustrates that methiopropamine is a selective inhibitor of DAT and NET, with a slight preference for NET. Its potency at SERT and VMAT2 is significantly lower, suggesting these targets are unlikely to be engaged at typical recreational doses.[8]
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, the protocols described herein are designed as self-validating systems. This involves not only determining the activity of the test compound (methiopropamine) but also incorporating validation steps with known reference compounds and determining the quality of the biological reagents.
Workflow for Monoamine Transporter Interaction Assay
The following diagram illustrates the logical flow for characterizing a compound's interaction with monoamine transporters, from initial preparation to data analysis.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol provides a robust method for determining the binding affinity (Kᵢ) of methiopropamine at DAT, NET, and SERT.[10][11][12]
A. Expertise & Rationale for Experimental Choices:
-
Biological System: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human isoforms of DAT, NET, or SERT are chosen.[13] This provides a clean, reproducible system with high expression of the target, minimizing interference from other receptors present in native tissue.
-
Radioligands: Specific, high-affinity radioligands are crucial.
-
For hDAT: [³H]WIN 35,428 (or [³H]CFT) is a cocaine analog with high affinity and selectivity.
-
For hNET: [³H]Nisoxetine is a selective NET inhibitor.
-
For hSERT: [³H]Citalopram is a highly selective SERT inhibitor. The concentration of the radioligand is set near its dissociation constant (Kᴅ) to ensure assay sensitivity.
-
-
Non-Specific Binding (NSB) Definition: To determine binding to non-receptor components (e.g., filters, lipids), a high concentration of a known, potent unlabeled ligand is used. This saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.
-
For hDAT: 10 µM Cocaine
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Citalopram
-
B. Materials & Reagents:
-
HEK293 cell membranes expressing hDAT, hNET, or hSERT.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]WIN 35,428, [³H]Nisoxetine, [³H]Citalopram.
-
Unlabeled Ligands for NSB: Cocaine, Desipramine, Citalopram.
-
Test Compound: 1-Methyl-2-thiophen-2-yl-ethylamine (Methiopropamine) stock solution in DMSO, serially diluted.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of radioligands.
-
Scintillation cocktail and scintillation counter.
C. Step-by-Step Assay Procedure:
-
Plate Setup: Design a 96-well plate map for Total Binding, Non-Specific Binding (NSB), and a range of methiopropamine concentrations (typically 10-12 concentrations covering a 5-log unit range, e.g., 0.1 nM to 100 µM).
-
Reagent Addition: In each well of a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
50 µL of Binding Buffer (for Total Binding) OR 50 µL of appropriate unlabeled ligand for NSB OR 50 µL of diluted methiopropamine.
-
150 µL of diluted cell membrane preparation (protein concentration typically 5-20 µ g/well ).
-
50 µL of the appropriate radioligand (at a final concentration near its Kᴅ).
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to reach binding equilibrium.[11]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This step is critical to separate the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 3-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
D. Data Analysis:
-
Calculate the mean CPM for each condition (Total, NSB, and each methiopropamine concentration).
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Convert the CPM values for each methiopropamine concentration into a percentage of the maximum specific binding: % Specific Binding = (CPM_test - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Plot % Specific Binding versus the logarithm of the methiopropamine concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand used and Kᴅ is its dissociation constant.[11]
Proposed Signaling and Interaction Mechanism
Methiopropamine, as a reuptake inhibitor, does not directly activate a downstream signaling cascade in the same way an agonist would. Instead, its primary action is to block the function of the monoamine transporters. This blockage leads to an increase in the extracellular concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing and prolonging their signaling at postsynaptic receptors.
Sources
- 1. Characterization of the pyrolysis products of methiopropamine. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. researchgate.net [researchgate.net]
- 3. Methiopropamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecddrepository.org [ecddrepository.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Methiopropamine in Biological Matrices
Abstract: This document provides a comprehensive guide to the analytical methodologies for the precise and accurate quantification of methiopropamine (MPA) in various biological samples, including blood, urine, and hair. As a novel psychoactive substance (NPS), the detection of MPA presents unique challenges that necessitate robust and validated analytical schemes. This application note details field-proven protocols for sample preparation—including Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, method validation parameters, and data interpretation are discussed to ensure scientific integrity and trustworthiness for researchers in toxicology, forensic science, and clinical chemistry.
Introduction: The Analytical Challenge of Methiopropamine
Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane, MPA) is a structural analog of methamphetamine, where the phenyl ring is replaced by a thiophene ring. It acts as a stimulant and has emerged as a popular "research chemical," posing significant challenges to public health and law enforcement agencies. For toxicologists and drug development professionals, the ability to accurately quantify MPA and its metabolites in biological matrices is paramount for pharmacokinetic studies, clinical diagnostics, and forensic investigations.
The primary analytical hurdles include the complex nature of biological matrices (blood, urine, hair), the low concentrations often encountered, and the need to differentiate MPA from its positional isomer, 1-(thiophen-3-yl)-2-methylaminopropane[1]. The choice of analytical technique and sample preparation method is therefore critical and must be tailored to the specific matrix, required sensitivity, and available instrumentation.
This guide provides a logical framework, moving from the crucial first step of sample preparation to the final quantitative analysis, ensuring that each protocol is a self-validating system grounded in established analytical principles.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to remove interfering endogenous substances like proteins, lipids, and salts, and to concentrate the analyte of interest, thereby improving analytical sensitivity and protecting the instrumentation[2]. The choice of method depends heavily on the biological matrix and the downstream analytical technique.
Protein Precipitation (PPT)
Protein Precipitation is a rapid and straightforward method primarily used for plasma, serum, and whole blood samples, making it highly suitable for high-throughput screening environments[3].
-
Principle of Causality: The mechanism involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample[4][5]. This disrupts the hydration layer around protein molecules, reducing their solubility and causing them to precipitate out of the solution[3]. Acetonitrile is often preferred as it tends to create large, coagulated precipitates that are easily separated by centrifugation or filtration[3].
-
Generalized Protocol for PPT (Blood/Plasma):
-
Aliquot 100 µL of the biological sample (e.g., plasma, whole blood) into a microcentrifuge tube.
-
Add an internal standard (IS) solution (e.g., a deuterated analog of MPA) to correct for variability in extraction and instrument response.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis, typically by LC-MS/MS[6][7].
-
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent[8]. It is effective for cleaning up complex matrices like urine.
-
Principle of Causality: MPA is a basic compound. By adjusting the pH of the aqueous sample to be alkaline (typically pH > 9), MPA is converted to its non-ionized, free base form. This form is significantly more soluble in non-polar organic solvents (e.g., ethyl acetate, hexane, dichloromethane) than in the aqueous phase, allowing it to be selectively extracted[9].
-
Generalized Protocol for LLE (Urine):
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Adjust the sample pH to 9-10 using a suitable base (e.g., ammonium hydroxide).
-
Add 3-5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex or mechanically shake for 5-10 minutes to facilitate the transfer of MPA into the organic phase.
-
Centrifuge at 2,000-3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis[10][11].
-
Solid-Phase Extraction (SPE)
SPE provides a more thorough and selective cleanup than PPT or LLE and is highly automatable[12]. It is particularly useful for complex matrices or when very low detection limits are required[13].
-
Principle of Causality: SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge[14]. For a basic drug like MPA, a mixed-mode cation exchange sorbent is highly effective. The sorbent possesses both non-polar (for reversed-phase retention) and negatively charged (for ion-exchange retention) functional groups[12]. This dual retention mechanism allows for aggressive washing steps to remove neutral and acidic interferences, resulting in a very clean final extract[15][16].
-
Generalized Protocol for SPE (Blood/Urine):
-
Condition: Pass 1 mL of methanol followed by 1 mL of deionized water through the mixed-mode SPE cartridge to activate the sorbent.
-
Equilibrate: Pass 1 mL of a buffer (e.g., phosphate buffer, pH 6) to prepare the sorbent for the sample pH.
-
Load: Load the pre-treated sample (e.g., 1 mL of urine or diluted blood) onto the cartridge at a slow, steady rate.
-
Wash:
-
Wash 1: Pass 1 mL of deionized water to remove salts.
-
Wash 2: Pass 1 mL of an acidic buffer (e.g., acetic acid solution) to remove neutral and weakly basic interferences.
-
Wash 3: Pass 1 mL of methanol to remove remaining non-polar interferences.
-
-
Elute: Apply a small volume (e.g., 1 mL) of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the ionic interaction and disrupt the non-polar interaction, eluting the MPA.
-
Dry & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for analysis.
-
Analytical Instrumentation and Protocols
The choice of analytical instrument is dictated by the required sensitivity, selectivity, and the nature of the analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying drugs in biological matrices due to its exceptional sensitivity and selectivity[17]. It allows for the detection of MPA at very low concentrations (sub-ng/mL levels).
-
Principle of Causality: The liquid chromatograph separates MPA from other compounds in the extract based on its interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the charged MPA molecule). This ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects specific product ions. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte's structure, virtually eliminating matrix interferences[18].
-
Experimental Protocol:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, often used in forensic toxicology[20]. It offers excellent chromatographic separation and definitive identification based on mass spectra.
-
Principle of Causality: The sample extract is injected into a heated port, where MPA is vaporized and carried by an inert gas through a long, thin capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. As MPA elutes from the column, it enters the mass spectrometer, is ionized (typically by Electron Ionization, EI), and fragmented. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for identification[21]. For quantification, Selected Ion Monitoring (SIM) is used to monitor characteristic ions.
-
Experimental Protocol:
-
Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, the extracted MPA can be derivatized. Acylation with an agent like heptafluorobutyric anhydride (HFBA) is common[15][16].
-
Chromatography:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (EI):
-
Ion Source Temperature: 230°C.
-
Mode: Full Scan for identification (m/z 40-400) or SIM for quantification.
-
SIM Ions for MPA: Monitor characteristic ions such as m/z 58, 97, and 155.
-
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While less sensitive than mass spectrometry-based methods, HPLC-UV is a cost-effective and widely available technique suitable for analyzing samples where MPA concentrations are expected to be higher (e.g., certain forensic cases or analysis of seized materials)[1][22].
-
Principle of Causality: The separation principle is identical to that in LC-MS. After eluting from the column, the analyte passes through a flow cell in a UV-Vis spectrophotometer. The thiophene ring in MPA absorbs UV light at a specific wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of MPA in the flow cell, allowing for quantification[23].
-
Experimental Protocol:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) at a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
-
UV Detection:
-
Wavelength: Monitor at the UV absorbance maximum for MPA, typically around 232 nm.
-
A Diode Array Detector (DAD) is preferable as it can acquire the full UV spectrum, aiding in peak purity assessment and identification.
-
-
Method Validation and Data Interpretation
A developed method is only reliable if it has been thoroughly validated. Validation ensures the method is fit for its intended purpose[24]. Key parameters, based on guidelines from bodies like the German Society of Toxicological and Forensic Chemistry (GTFCh), should be assessed[7].
| Validation Parameter | Description & Rationale | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time[7]. | No significant interfering peaks at the retention time of the analyte or IS. |
| Linearity & Range | The range of concentrations over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated using matrix-matched standards. | Correlation coefficient (r²) > 0.99. Calibrators should be within ±15% of their nominal value. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy[6]. | Signal-to-noise ratio of 10:1; precision <20% CV and accuracy within ±20%. |
| Accuracy (Bias) | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations[25]. | Mean concentration should be within ±15% of the nominal value (±20% at LOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as intra-day (repeatability) and inter-day (intermediate precision) variance[24]. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should be <15% (<20% at LOQ). |
| Matrix Effect | The suppression or enhancement of ionization in LC-MS caused by co-eluting matrix components. Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure solution. | Ion suppression/enhancement should be consistent and compensated for by the internal standard. |
| Stability | Evaluates the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen storage)[26][27]. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
The successful quantification of methiopropamine in biological samples is a multi-step process that demands a careful and systematic approach. The choice of sample preparation technique—PPT for speed, LLE for general cleanup, or SPE for maximum purity—must be logically paired with the analytical instrument. LC-MS/MS remains the definitive method for its unparalleled sensitivity and selectivity, essential for pharmacokinetic studies and most forensic applications. GC-MS offers a robust alternative, while HPLC-UV can serve as a valuable tool in specific contexts. Rigorous method validation is not merely a procedural step but the foundation of trustworthy and defensible results. By understanding the causality behind each protocol, researchers can confidently develop and apply methods to accurately measure methiopropamine, contributing to a greater understanding of this novel psychoactive substance.
References
-
(PDF) Methiopropamine: An Analytical Profile - ResearchGate. Available from: [Link]
-
Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed. Available from: [Link]
-
Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - Wiley Analytical Science. Available from: [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - NIH. Available from: [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - NIH. Available from: [Link]
-
Methods for Novel Psychoactive Substance Analysis - R Discovery - Researcher.Life. Available from: [Link]
-
Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed. Available from: [Link]
-
(PDF) Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - ResearchGate. Available from: [Link]
-
Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation - Sci-Hub. Available from: [Link]
-
2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR) - PubMed. Available from: [Link]
-
Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation - PubMed. Available from: [Link]
-
Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application | Request PDF - ResearchGate. Available from: [Link]
-
Sample preparation techniques - PubMed. Available from: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat - PubMed. Available from: [Link]
-
Protein Precipitation Method | Phenomenex. Available from: [Link]
-
Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application - PubMed. Available from: [Link]
-
Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat | Request PDF - ResearchGate. Available from: [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC - NIH. Available from: [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - Cherry. Available from: [Link]
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed. Available from: [Link]
-
Quantitative analysis of drug metabolites in biological samples. Available from: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Available from: [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. Available from: [Link]
-
Drug stability in forensic toxicology - RTI International. Available from: [Link]
-
Protein Precipitation Methods for Proteomics - Bio-Synthesis. Available from: [Link]
-
Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Available from: [Link]
-
Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. Available from: [Link]
-
Microparticle-Assisted Precipitation Screening Method for Robust Drug Target Identification. Available from: [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples - MDPI. Available from: [Link]
-
Sarthak Sanap, Int. J. Sci. R. Tech., 2025 2(10), 528-. Available from: [Link]
-
Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - NIH. Available from: [Link]
-
Methiopropamine (MPA) Critical Review Report - ECDD Repository. Available from: [Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography - The Aquila Digital Community. Available from: [Link]
-
Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products - MDPI. Available from: [Link]
-
Single drop liquid-liquid-liquid microextraction of methamphetamine and amphetamine in urine | Request PDF - ResearchGate. Available from: [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available from: [Link]
-
Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID - Bentham Open Archives. Available from: [Link]
-
High-performance liquid chromatography with ultraviolet detection for real-time therapeutic drug monitoring of meropenem in plasma - PubMed. Available from: [Link]
-
advancements in liquid chromatography-mass spectrometry: method development and applications - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
-
Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PubMed Central. Available from: [Link]
-
Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijisrt.com [ijisrt.com]
- 3. agilent.com [agilent.com]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Protein Precipitation Methods for Proteomics [biosyn.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.red [sci-hub.red]
- 11. Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aquila.usm.edu [aquila.usm.edu]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Secure Verification [cherry.chem.bg.ac.rs]
- 22. ijsrtjournal.com [ijsrtjournal.com]
- 23. High-performance liquid chromatography with ultraviolet detection for real-time therapeutic drug monitoring of meropenem in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ojp.gov [ojp.gov]
Application Note: A Validated LC-MS/MS Method for the Robust Separation and Quantification of Methiopropamine and Its Major Metabolites in Human Urine
Introduction and Significance
Methiopropamine (MPA), a structural analog of methamphetamine where the phenyl group is replaced by a thiophene ring, has emerged as a significant novel psychoactive substance (NPS) on the global illicit drug market.[1][2] Functioning primarily as a norepinephrine-dopamine reuptake inhibitor, its consumption can lead to stimulant effects, but also to severe cardiovascular and psychological adverse events.[1][3] For forensic toxicologists and clinical researchers, the ability to accurately detect and quantify MPA and its metabolites is crucial for confirming intake, understanding its pharmacokinetic profile, and assessing the extent of exposure.
The metabolic fate of MPA is complex, involving several biotransformations that parallel methamphetamine metabolism, such as N-demethylation and hydroxylation, but also unique pathways like thiophene S-oxidation.[3][4][5] The primary metabolic routes include N-demethylation to thiopropamine (nor-MPA), hydroxylation of the thiophene ring or the alkyl side chain, and oxidation to oxo-MPA.[6] These phase I metabolites can subsequently undergo phase II conjugation, such as glucuronidation or sulfation, before urinary excretion.[4]
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of methiopropamine and its key phase I metabolites in human urine. The described protocol leverages Solid-Phase Extraction (SPE) for robust sample cleanup, followed by a rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to provide the high sensitivity, specificity, and reliability required for forensic and clinical research applications.
Principle of the Method
The analytical workflow is initiated with the enzymatic hydrolysis of urine samples to cleave glucuronide and sulfate conjugates, thereby releasing the full spectrum of phase I metabolites for analysis. This step is critical for a comprehensive metabolic profile. Following hydrolysis, the samples undergo Solid-Phase Extraction (SPE). This technique is chosen over simpler methods like "dilute and shoot" or protein precipitation because it provides a significantly cleaner extract by effectively removing endogenous matrix components such as salts, urea, and pigments that can cause ion suppression and interfere with accurate quantification.[7]
The purified analytes are then separated using Ultra-High-Performance Liquid Chromatography (UHPLC) on a C18 stationary phase. A gradient elution with a mobile phase consisting of acidified water and an organic solvent ensures sharp, symmetrical peaks and resolves the parent drug from its structurally similar metabolites.
Detection is achieved by tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in positive ion mode. The high selectivity of this method is derived from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion for each analyte is isolated and fragmented, and a resulting unique product ion is monitored.[8] This precursor-to-product ion transition provides a distinct analytical signature for each compound, minimizing the risk of false positives and ensuring unambiguous identification and accurate quantification.
Experimental Workflow Diagram
The entire analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below.
Caption: End-to-end workflow for MPA analysis.
Materials and Methods
Reagents and Standards
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O), all LC-MS grade. Formic acid (FA), analytical grade.
-
Analytical Standards: Methiopropamine (MPA), Nor-methiopropamine (nor-MPA), 4-Hydroxy-methiopropamine, and Methiopropamine S-oxide. Certified reference materials should be used.
-
Internal Standard (IS): Methamphetamine-d5 or a similar deuterated analog is recommended for its structural similarity and co-elution properties, which helps to correct for matrix effects and variability during sample preparation.[2]
-
Reagents: Ammonium formate, β-glucuronidase/arylsulfatase enzyme solution, phosphate buffer (pH 6.8).
-
SPE Cartridges: Mixed-mode cation exchange cartridges are recommended for their ability to retain basic compounds like MPA and its metabolites.
Instrumentation
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[9]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 6500+, Agilent 6470).
Detailed Protocol: Sample Preparation (SPE)
-
Sample Hydrolysis: To 1 mL of urine sample in a glass tube, add 50 µL of Internal Standard working solution, 1 mL of phosphate buffer (pH 6.8), and 50 µL of β-glucuronidase/arylsulfatase solution. Vortex gently and incubate at 60°C for 2 hours.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of MeOH followed by 2 mL of H₂O.
-
Equilibration: Equilibrate the cartridge with 2 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to go dry.
-
Sample Loading: Load the hydrolyzed sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 2 mL of H₂O to remove salts and hydrophilic interferences.
-
Wash 2: Pass 2 mL of 0.1 M acetic acid.
-
Wash 3: Pass 2 mL of MeOH to remove lipids and other organic interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v).[10]
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.[7][11] This step is crucial for concentrating the analytes and preparing them for reconstitution.[11]
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (see below), vortex for 30 seconds, and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1.0 min (5% B), 1.0-7.0 min (5-95% B), 7.0-8.0 min (95% B), 8.1-10.0 min (5% B) |
Causality: The use of formic acid and ammonium formate in the mobile phase protonates the amine groups on the analytes, leading to improved peak shape and enhanced ionization efficiency in positive ESI mode.[2] A gradient elution is necessary to separate the more polar metabolites from the parent drug within a reasonable run time.[12]
Table 2: Optimized Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methiopropamine (MPA) | 156.1 | 110.1 (Quantifier) | 15 |
| 156.1 | 91.1 (Qualifier) | 25 | |
| Nor-methiopropamine | 142.1 | 110.1 (Quantifier) | 15 |
| 142.1 | 96.0 (Qualifier) | 20 | |
| 4-Hydroxy-MPA | 172.1 | 126.1 (Quantifier) | 18 |
| 172.1 | 72.1 (Qualifier) | 22 | |
| MPA S-oxide | 172.1 | 110.1 (Quantifier) | 20 |
| 172.1 | 154.1 (Qualifier) | 15 | |
| Methamphetamine-d5 (IS) | 155.1 | 93.1 (Quantifier) | 20 |
Note: These values are illustrative and require empirical optimization on the specific instrument used.
Method Validation & Quality Control
To ensure the reliability of results, the method must be fully validated according to established guidelines.[13][14]
-
Selectivity: Assessed by analyzing at least six different blank urine samples to check for interferences at the retention times of the target analytes.[13]
-
Linearity: Calibration curves should be prepared in blank matrix over the expected concentration range (e.g., 1-500 ng/mL). A linear regression with a correlation coefficient (r²) > 0.99 is required.[14]
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three different days. Accuracy should be within 85-115% (80-120% for LLOQ) and precision (RSD%) should be ≤15% (≤20% for LLOQ).[14]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.
-
Matrix Effect and Recovery: Evaluated to understand the impact of endogenous urine components on ionization efficiency and the efficiency of the SPE process.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the separation and quantification of methiopropamine and its major metabolites. The comprehensive sample cleanup via Solid-Phase Extraction minimizes matrix effects, while the optimized chromatographic and mass spectrometric parameters ensure accurate and reliable results. This validated protocol is fit for purpose in forensic toxicology, clinical research, and anti-doping laboratories, enabling a deeper understanding of MPA exposure and metabolism.
References
-
Methiopropamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Available from: [Link]
-
Giorgetti, A., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. Available from: [Link]
-
Welter, J., et al. (2013). 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 405(10), 3125-3135. Available from: [Link]
-
Methiopropamine - Wikiwand. (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) Methiopropamine: An Analytical Profile. (2018). ResearchGate. Available from: [Link]
-
Li, Y., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 12(42), 27365-27371. Available from: [Link]
-
Giorgetti, A., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Semantic Scholar. Available from: [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). ResearchGate. Available from: [Link]
-
Camuto, C., et al. (2021). Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. Drug Testing and Analysis, 13(1), 163-172. Available from: [Link]
-
Luethi, D., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals, 14(11), 1133. Available from: [Link]
-
Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2439. Available from: [Link]
-
Sample preparation and UPLC-MS/MS conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Camuto, C., et al. (2020). Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation. Drug Testing and Analysis, 13(1), 163-172. Available from: [Link]
-
Methiopropamine Monograph. (2013). SWGDRUG.org. Available from: [Link]
-
Catalani, V., et al. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Separations, 8(12), 226. Available from: [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved January 16, 2026, from [Link]
-
LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2022). AACC.org. Available from: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2019). Agilent Technologies. Available from: [Link]
-
Methiopropamine. (2014). Legal-High-Inhaltsstoffe.de. Available from: [Link]
-
Al-Asmari, A. I., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Metabolites, 11(9), 618. Available from: [Link]
-
Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available from: [Link]
-
Desai, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research, 12(14), 66-87. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methiopropamine - Wikipedia [en.wikipedia.org]
- 4. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methiopropamine - Wikiwand [wikiwand.com]
- 6. Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. organomation.com [organomation.com]
- 12. Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04869H [pubs.rsc.org]
Synthesis and purification of methiopropamine analytical reference standards
An application note on the synthesis and purification of methiopropamine for use as an analytical reference standard requires a careful and methodologically sound approach to ensure the final product is of high purity and well-characterized. Methiopropamine, or 1-(thiophen-2-yl)-2-methylaminopropane (MPA), is a structural analog of methamphetamine where the phenyl group is replaced by a thiophene ring.[1][2] First synthesized in 1942, it has since been identified as a novel psychoactive substance.[1][3] The availability of well-characterized analytical reference standards is crucial for forensic laboratories, researchers, and toxicologists to accurately identify MPA in seized materials and biological samples.[4]
PART 1: Chemical Synthesis of Methiopropamine (MPA)
The synthesis of racemic methiopropamine is typically achieved through a multi-step process starting from commercially available precursors.[5][6] The most commonly cited route involves the formation of a key intermediate, 1-(thiophen-2-yl)-2-propanone, followed by reductive amination.
Principle of the Synthetic Pathway
The chosen synthetic route is based on established chemical transformations that are well-documented in organic chemistry literature. The key steps are:
-
Grignard Reaction: The synthesis begins by forming a Grignard reagent from 2-bromothiophene. This organometallic compound is then reacted with propylene oxide to create the alcohol intermediate, 1-(thiophen-2-yl)-2-hydroxypropane.[5][7]
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-(thiophen-2-yl)-2-propanone. This step is critical for the subsequent introduction of the amine group.
-
Reductive Amination: The ketone is reacted with methylamine in the presence of a reducing agent to form the final product, methiopropamine. This is a common and efficient method for forming amines from ketones.
This pathway is selected for its reliability and the relatively high yields it can produce.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for Methiopropamine HCl.
Experimental Protocol: Synthesis of Methiopropamine HCl
Disclaimer: This protocol is for informational purposes for qualified researchers in appropriate facilities. All chemical handling should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
2-Bromothiophene
-
Magnesium turnings
-
Propylene oxide
-
Phosphorus tribromide[5]
-
Methylamine (40% in water)
-
Sodium borohydride
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Step 1: Synthesis of 1-(thiophen-2-yl)-2-hydroxypropane
-
Step 2: Synthesis of 1-(thiophen-2-yl)-2-bromopropane
-
Step 3: Synthesis of Methiopropamine (Free Base)
-
Step 4: Formation of Methiopropamine Hydrochloride (HCl) Salt
-
The resulting methiopropamine free base is dissolved in a suitable solvent like diethyl ether.
-
A solution of hydrochloric acid in ether is added dropwise with stirring.
-
The methiopropamine HCl salt will precipitate out of the solution as a white solid.[1]
-
The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
-
PART 2: Purification and Verification
Purification of the synthesized MPA HCl is essential to ensure it is suitable for use as an analytical reference standard. The primary method for purification is recrystallization.
Protocol: Recrystallization of Methiopropamine HCl
-
Solvent Selection: A suitable solvent system must be chosen. A common choice is a mixture of isopropanol and diethyl ether.
-
Dissolution: The crude MPA HCl is dissolved in a minimal amount of hot isopropanol.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold isopropanol, and then with diethyl ether.
-
Drying: The crystals are dried under vacuum to remove any residual solvent. The final product should be a white crystalline powder.[6]
Analytical Verification
To confirm the identity and purity of the synthesized standard, a battery of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation | A single major peak with a retention time matching a known standard. The mass spectrum should show characteristic fragments at m/z 58 (base peak) and m/z 97.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation | ¹H and ¹³C NMR spectra should correspond to the structure of 1-(thiophen-2-yl)-2-methylaminopropane, confirming the positions of all protons and carbons.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | The spectrum should show characteristic peaks for the amine N-H stretch, C-H stretches (aromatic and aliphatic), and thiophene ring vibrations. |
| Melting Point Analysis | Purity assessment | A sharp melting point range consistent with literature values for MPA HCl. |
Visualizing the Purification and Analysis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
- 4. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methiopropamine - Wikipedia [en.wikipedia.org]
- 6. ecddrepository.org [ecddrepository.org]
- 7. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
Application Notes & Protocols: 1-Methyl-2-thiophen-2-yl-ethylamine (Methiopropamine) as a Neuroscience Research Tool
Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division
Introduction: Unveiling a Selective Tool for Catecholamine System Research
1-Methyl-2-thiophen-2-yl-ethylamine, more commonly known as methiopropamine (MPA), is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.[1][2] First synthesized in 1942, it remained largely obscure until its emergence as a novel psychoactive substance (NPS) in the United Kingdom in 2010.[2][3][4] While its recreational use has posed public health challenges, its specific pharmacological profile makes it a valuable tool compound for neuroscience research.[2][5]
Unlike methamphetamine, which is a potent dopamine, norepinephrine, and serotonin releasing agent, methiopropamine functions primarily as a selective norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] It displays negligible activity at the serotonin transporter.[3] This selectivity allows researchers to investigate the roles of dopamine (DA) and norepinephrine (NE) signaling in various physiological and pathological processes—such as reward, motivation, locomotor activity, and attention—with minimal confounding effects from the serotonergic system. This document provides a detailed guide to the mechanism of action and practical applications of methiopropamine in a research setting, including validated protocols for its characterization and use.
Important Legal Note: Methiopropamine (MPA) is a controlled substance in many jurisdictions, including the United States where it is classified as a Schedule I drug.[1][3] All acquisition, handling, and use of this compound must be performed in strict accordance with federal, state, and institutional regulations, and requires appropriate licensing from governmental agencies such as the Drug Enforcement Administration (DEA) in the US.
Physicochemical & Pharmacological Profile
A clear understanding of the compound's properties is fundamental to experimental design.
| Property | Value | Source |
| IUPAC Name | 1-(thiophen-2-yl)-2-methylaminopropane | [3] |
| Common Names | Methiopropamine, MPA, N-Methylthiopropamine | [3][4] |
| Molecular Formula | C₈H₁₃NS | [1] |
| Molar Mass | 155.26 g/mol | [1][3] |
| CAS Number | 801156-47-8 | [4] |
| Primary Mechanism | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | [3][4] |
Mechanism of Action: A Selective Blocker of Monoamine Transporters
Methiopropamine exerts its stimulant effects by binding to and inhibiting the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] These transporters are transmembrane proteins located on presynaptic neurons responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[6] By blocking this reuptake process, MPA increases the extracellular concentrations and residence time of dopamine and norepinephrine, leading to enhanced and prolonged signaling at postsynaptic receptors.
In vitro studies have quantified its potency, revealing it to be a more potent inhibitor of norepinephrine uptake than dopamine uptake.[3][5] Its affinity for the serotonin transporter (SERT) is significantly lower, rendering it functionally inactive at this site at typical research concentrations.[3]
Figure 1. Mechanism of Methiopropamine (MPA) at the Synapse.
Comparative Transporter Affinity
The potency of a compound is typically expressed as its IC₅₀ value—the concentration required to inhibit 50% of a specific biological process. Lower values indicate higher potency.
| Transporter | Methiopropamine (MPA) IC₅₀ (µM) | Methamphetamine IC₅₀ (µM) | Source |
| NET | 0.47 | 0.08 | [5] |
| DAT | 0.74 | 0.16 | [5] |
| SERT | > 25 | 2.40 | [5] |
This table demonstrates that while MPA is roughly five times less potent than methamphetamine at DAT and NET, it is significantly more selective, with virtually no activity at SERT at concentrations that saturate DAT and NET.[5]
Application & Protocols
The following protocols are foundational for characterizing the effects of MPA and using it as a tool to probe catecholaminergic systems.
Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay is crucial for confirming the potency and selectivity of a batch of MPA. It measures the ability of the compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing a specific transporter.
Objective: To determine the IC₅₀ values of MPA at human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin (or a common substrate like [³H]MPP⁺)[7]
-
Non-labeled MPA, dissolved in appropriate vehicle (e.g., DMSO, then diluted in KHB)
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well cell culture plates and scintillation plates (e.g., MicroScint-20)
-
Scintillation counter
Step-by-Step Methodology:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of MPA and reference inhibitors in KHB. Prepare the radiolabeled substrate solution in KHB at a concentration near its Kₘ for the respective transporter (e.g., 100-200 nM [³H]dopamine).[7]
-
Pre-incubation: Aspirate the culture medium from the wells and wash once with 100 µL of room temperature KHB. Add 50 µL of KHB containing the various concentrations of MPA, reference inhibitor, or vehicle to the appropriate wells.[7]
-
Initiation of Uptake: To start the assay, add 50 µL of the radiolabeled substrate solution to each well, bringing the total volume to 100 µL. Incubate for a short period at room temperature (e.g., 5-10 minutes) to measure the initial rate of uptake.[7]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KHB.
-
Cell Lysis & Scintillation Counting: Lyse the cells by adding 200 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Define "Total Uptake" as the counts in vehicle-treated wells.
-
Define "Non-specific Uptake" as the counts in wells treated with a high concentration of a selective inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
Calculate "Specific Uptake" = Total Uptake - Non-specific Uptake.
-
Plot the percentage of specific uptake against the logarithm of MPA concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Protocol 2: In Vivo Locomotor Activity Assessment in Rodents
This protocol assesses the stimulant properties of MPA in vivo by measuring changes in spontaneous movement in an open field arena.
Objective: To quantify the dose-dependent effects of MPA on horizontal and vertical locomotor activity in mice or rats.
Materials:
-
Adult male C57BL/6 mice or Sprague-Dawley rats
-
Open field arenas (e.g., 40x40x40 cm) equipped with infrared beam arrays or an overhead video camera and tracking software.[8]
-
MPA dissolved in sterile saline (0.9% NaCl)
-
Vehicle control (sterile saline)
-
Syringes and needles for administration (e.g., intraperitoneal, i.p.)
-
Disinfectant (e.g., 70% ethanol)
Step-by-Step Methodology:
-
Animal Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the environment (lighting, background noise).[8][9]
-
Habituation: Place each animal individually into the center of an open field arena and allow it to explore freely for a 30-60 minute habituation period. This establishes a baseline level of motor activity.[8]
-
Drug Administration: After habituation, remove the animals from the arena, weigh them, and administer the appropriate dose of MPA or vehicle via i.p. injection. Typical doses for MPA might range from 1 to 12.5 mg/kg.[5]
-
Data Collection: Immediately after injection, return the animal to the same arena and record locomotor activity for 60-120 minutes.[10] The system will automatically record parameters such as:
-
Total Distance Traveled (cm)
-
Horizontal Activity (beam breaks)
-
Vertical Activity / Rearing (beam breaks)
-
Time spent in the center vs. periphery zones (as a measure of anxiety-like behavior).[11]
-
-
Cleaning: Thoroughly clean the arena with disinfectant between each animal to remove olfactory cues.[8]
-
Data Analysis:
-
Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
-
Calculate the total activity for the entire session for each parameter.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different MPA doses to the vehicle control group.
-
Protocol 3: In Vivo Microdialysis for Extracellular Neurotransmitter Levels
Microdialysis is a powerful technique to directly measure neurotransmitter concentrations in the brain of a freely moving animal, providing a direct neurochemical correlate to behavioral effects.[12]
Objective: To measure changes in extracellular dopamine and norepinephrine in the nucleus accumbens (NAc) following systemic administration of MPA.
Figure 2. Experimental Workflow for In Vivo Microdialysis.
Materials:
-
Rats that have undergone stereotaxic surgery to implant a guide cannula aimed at the NAc
-
Microdialysis probes (e.g., CMA 12)
-
A syringe pump and gastight syringes
-
Artificial cerebrospinal fluid (aCSF: e.g., 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂).[13]
-
Fraction collector (refrigerated if possible)
-
HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis.[14]
-
MPA and vehicle solutions
Step-by-Step Methodology:
-
Surgical Preparation: Several days prior to the experiment, perform stereotaxic surgery on anesthetized rats to implant a guide cannula aimed at the nucleus accumbens. Allow animals to recover for 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the NAc. Place the animal in a testing cage that allows free movement.
-
Perfusion & Equilibration: Connect the probe to the syringe pump and begin perfusing with aCSF at a slow, constant rate (e.g., 1.2 µL/min).[13] Allow the system to equilibrate for a 1-2 hour "washout" period.[13]
-
Baseline Sampling: Begin collecting dialysate samples into vials containing a small amount of antioxidant (e.g., perchloric acid) at regular intervals (e.g., every 20 minutes). Collect at least 3-4 stable baseline samples where neurotransmitter levels vary by less than 15%.[15]
-
Drug Administration: Administer MPA or vehicle (i.p.) at a desired dose.
-
Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor the full effect and subsequent decline of neurotransmitter levels.
-
Neurochemical Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of DA and NE.[14] This technique offers the high sensitivity required to detect neurotransmitters in the low nanomolar range present in dialysate.[14]
-
Data Analysis:
-
Calculate the average concentration of DA and NE from the stable baseline samples for each animal.
-
Express the data for all subsequent samples as a percentage of this baseline average.
-
Plot the mean percent change from baseline over time for both the MPA and vehicle groups.
-
Use statistical methods (e.g., two-way repeated measures ANOVA) to determine significant differences between treatment groups over time.
-
Conclusion
1-Methyl-2-thiophen-2-yl-ethylamine (methiopropamine) is a valuable research tool for the selective investigation of dopamine and norepinephrine systems. Its properties as a potent NDRI with minimal serotonergic activity allow for the targeted dissection of catecholaminergic pathways in behavioral and neurochemical paradigms. The protocols outlined in this guide provide a robust framework for researchers to characterize and utilize this compound effectively. Adherence to rigorous experimental design and all applicable legal and safety regulations is paramount for generating reliable and reproducible data.
References
-
Wikipedia. (n.d.). Methiopropamine. Retrieved from [Link]
-
Synthetic Pages. (n.d.). Some useful information before you buy Methiopropamine. Retrieved from [Link]
-
PsychonautWiki. (2023). Methiopropamine. Retrieved from [Link]
-
Wong, J. Y., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. Psychopharmacology (Berl). Retrieved from [Link]
-
ResearchGate. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health | Request PDF. Retrieved from [Link]
-
Tschope, J. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). General Activity, Welfare, and Motor Function Behavior Tests. Retrieved from [Link]
-
DeVito, S. R., & Ward, S. J. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Retrieved from [Link]
-
San Diego Instruments. (2021). What is the Locomotor Activity Test?. Retrieved from [Link]
-
Willcocks, A. M., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments. Retrieved from [Link]
-
Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Wellman, P. J., et al. (2015). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. Nutritional Neuroscience. Retrieved from [Link]
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
Shin, M., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry. Retrieved from [Link]
-
Re-Svt, D., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences. Retrieved from [Link]
-
Devoto, P., et al. (2020). Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex. Frontiers in Pharmacology. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters in the brain. Current Opinion in Neurobiology. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methiopropamine - Wikipedia [en.wikipedia.org]
- 4. syntheticpages.org [syntheticpages.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]
Application Notes & Protocols: The Use of Methiopropamine in Elucidating Dopamine Transporter Function
Abstract
Methiopropamine (MPA), a thiophene-based structural analog of methamphetamine, serves as a valuable and selective research tool for investigating the function and pharmacology of the dopamine transporter (DAT).[1] As a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with significantly lower affinity for the serotonin transporter (SERT), MPA allows for the targeted interrogation of catecholaminergic systems.[2][3][4] This guide details the pharmacological basis for using MPA in DAT-focused research and provides comprehensive, field-tested protocols for its application in both in vitro and in vivo experimental paradigms. We explore its use as a reference compound in dopamine uptake inhibition assays and as a pharmacological agent to induce and study DAT-mediated behavioral phenomena, such as locomotor sensitization.
Introduction: Why Methiopropamine for DAT Research?
The dopamine transporter (DAT) is a presynaptic plasma membrane protein that governs the spatial and temporal dynamics of dopamine signaling by mediating the reuptake of dopamine from the synaptic cleft.[5][6] Its critical role in regulating neurotransmission makes it a primary target for therapeutic agents, including those for ADHD and depression, as well as a key site of action for abused psychostimulants like cocaine and amphetamine.[5][7]
Dissecting the specific contribution of DAT from that of other monoamine transporters (MATs), namely the norepinephrine transporter (NET) and the serotonin transporter (SERT), is a common experimental challenge. Many psychostimulants exhibit broad activity across all three transporters. Cocaine, for instance, blocks DAT, NET, and SERT with similar potency.[7][8]
Methiopropamine (MPA) offers a distinct advantage. Its chemical structure, which substitutes methamphetamine's phenyl ring with a thiophene ring, confers a pharmacological profile of a potent dual inhibitor of DAT and NET, but with negligible activity at SERT.[3][4] This selectivity makes MPA an excellent tool for:
-
Isolating Catecholaminergic Effects: Studying the combined effects of DAT/NET inhibition without the confounding influence of the serotonergic system.
-
Reference Compound: Serving as a reliable positive control in assays designed to screen for novel DAT inhibitors.
-
Probing Neuro-Behavioral Circuits: Investigating DAT-dependent behaviors in animal models with a compound that has a mechanism and potency distinct from classic psychostimulants.[9]
Pharmacological Profile and Mechanism of Action
MPA functions primarily as a competitive reuptake inhibitor at DAT and NET.[3] It binds to the transporter protein, blocking the reuptake of dopamine and norepinephrine from the synapse and thereby increasing their extracellular concentrations. While structurally related to methamphetamine, studies indicate MPA acts as a potent uptake inhibitor rather than a potent substrate/releaser, though its mechanism may be more complex than that of a pure blocker like cocaine.[4][10]
Comparative Transporter Activity
The utility of MPA is best understood by comparing its inhibitory potency (IC₅₀) with that of other well-known psychostimulants.
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT/SERT Selectivity Ratio | Source |
| Methiopropamine | 0.74 | 0.47 | 25.14 | ~34 | [4] |
| Methamphetamine | 0.14 | 0.08 | 4.90 | ~35 | [4] |
| Cocaine | ~0.2-0.7 | ~0.1-0.7 | ~0.2-0.7 | ~1 | [8] |
| Data derived from studies using rat brain synaptosomes and may vary based on experimental conditions and species.[4][8] |
Mechanism at the Dopaminergic Synapse
MPA's primary action is to increase synaptic dopamine levels by blocking its primary clearance mechanism.
Application 1: In Vitro Characterization of DAT Inhibition
A foundational technique in neuropharmacology is the radiolabeled neurotransmitter uptake assay. This protocol details the use of MPA as a reference compound to determine the potency of test articles at the human dopamine transporter (hDAT).
Workflow: [³H]Dopamine Uptake Inhibition Assay
Protocol 2: Induction and Measurement of Locomotor Sensitization in Rodents
A. Materials & Equipment
-
Animals: Male CD-1 mice or Sprague-Dawley rats. [2][9]* Compound: Methiopropamine HCl dissolved in 0.9% sterile saline.
-
Apparatus: Open-field locomotor activity chambers equipped with infrared beam arrays for automated tracking of movement.
-
Administration: Syringes for intraperitoneal (i.p.) injection.
B. Experimental Procedure
-
Habituation: For 2-3 days prior to the experiment, handle the animals and allow them to explore the locomotor chambers for 30-60 minutes to reduce novelty-induced hyperactivity.
-
Induction Phase (Days 1-5):
-
Divide animals into two groups: Control (Saline) and Experimental (MPA).
-
Place animals in the activity chambers and allow a 30-minute habituation period.
-
Administer injections:
-
Control Group: Saline (10 mL/kg, i.p.).
-
Experimental Group: MPA (5.0 mg/kg, i.p.). [9] * Immediately return animals to the chambers and record locomotor activity (e.g., total distance traveled) for 90 minutes.
-
-
-
Withdrawal Phase (Days 6-19):
-
Leave animals undisturbed in their home cages. Causality Note: This drug-free period is crucial to allow for the consolidation of neuroadaptive changes that underlie the sensitized state, distinguishing it from acute drug effects.
-
-
Challenge Phase (Day 20):
-
Place all animals in the activity chambers for a 30-minute habituation period.
-
Administer a challenge injection of a moderate dose of MPA (e.g., 2.5 mg/kg, i.p.) to all animals (both the saline-pretreated and MPA-pretreated groups).
-
Immediately return animals to the chambers and record locomotor activity for 90 minutes.
-
C. Data Analysis & Interpretation
-
Data Quantification: Analyze the locomotor data (e.g., total distance traveled in cm) in time bins (e.g., 5 or 10 minutes) and as a total over the 90-minute session.
-
Statistical Analysis:
-
During the induction phase, a two-way repeated measures ANOVA can assess the development of sensitization across days.
-
For the challenge phase, the primary comparison is the total locomotor activity between the saline-pretreated and MPA-pretreated groups using an independent t-test or a one-way ANOVA.
-
-
Interpretation: A statistically significant increase in locomotor activity in the MPA-pretreated group compared to the saline-pretreated group on the challenge day is indicative of locomotor sensitization. This demonstrates a long-lasting, DAT-mediated neuroadaptation resulting from repeated MPA exposure.
Key Considerations and Limitations
-
NET Activity: MPA is a potent NET inhibitor, approximately 1.85-fold more selective for NET over DAT. [3]This is a critical consideration for interpreting data, as NET activity can significantly influence locomotor behavior and dopamine levels, particularly in the prefrontal cortex.
-
Neurotoxicity: Repeated or high-dose administration of MPA has been shown to induce dopaminergic neurotoxicity, characterized by oxidative stress and impairment of DAT expression. [11]This potential confound must be considered in the design of chronic studies.
-
Species Differences: The potency and selectivity of MAT inhibitors can vary across species. While MPA's profile is similar between rodents and humans, direct extrapolation should be done with caution. [4][8]* Metabolism: MPA is metabolized into several products, including active thiopropamine. [3]The contribution of these metabolites to the overall in vivo effect may be relevant in longer-term studies.
Conclusion
Methiopropamine is a powerful pharmacological tool for the study of dopamine transporter function. Its well-defined profile as a potent and selective dopamine/norepinephrine reuptake inhibitor allows for targeted investigations that are difficult to achieve with less selective compounds like cocaine or its more potent parent compound, methamphetamine. When used with an understanding of its dual DAT/NET activity and other pharmacological properties, MPA can be effectively applied in both in vitro and in vivo systems to screen novel compounds, probe the mechanisms of transporter function, and elucidate the neurobiological basis of DAT-mediated behaviors.
References
- Maciulaitis, R., et al. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? PubMed.
- Ng, K. Y., et al. (2023). Effects of methiopropamine on cognitive function and monoaminergic systems in mice. Taylor & Francis Online.
- Tirri, M., et al. (2021). Low-normal doses of methiopropamine induce aggressive behaviour in mice. PubMed.
- Tirri, M., et al. (2021). Low-normal doses of methiopropamine induce aggressive behaviour in mice. ProQuest.
- Maciulaitis, R., et al. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? ResearchGate.
- N/A. Methiopropamine. Wikipedia.
- Calipari, E. S., et al. (2015). Differential Influence of Dopamine Transport Rate on the Potencies of Cocaine, Amphetamine, and Methylphenidate. PubMed.
- Tran, T. H., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. PubMed.
- Shrivastava, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology.
- N/A. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). N/A.
- Luethi, D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed.
- Luethi, D., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. National Institutes of Health (NIH).
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (NIH).
- N/A. Substituted benzothiophene. Wikipedia.
- Lee, H. J., et al. (2016). The expression of methiopropamine-induced locomotor sensitization requires dopamine D2, but not D1, receptor activation in the rat. PubMed.
- Erritzoe, D., et al. (2014). Is Cocaine Protonated When it Binds to the Dopamine Transporter? PubMed Central.
- Sitte, H. H., & Freissmuth, M. (2010). Dopamine reuptake transporter (DAT) "inverse agonism"--a novel hypothesis to explain the enigmatic pharmacology of cocaine. PubMed.
- N/A. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- N/A. (2007). A comparison of the potencies of five psychostimulants to inhibit monoamine transporters in mouse and human. BMC Pharmacology.
- Yusof, S. R., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. PubMed.
- Sharma, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.
- van der Velden, W. J. C., et al. (2021). A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery. PubMed.
- N/A. (2023). Systemic METH induces an immunophenotype shift to low‐DAT‐expressing... ResearchGate.
- Sharma, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate.
- Xie, Z., & Miller, G. M. (2009). A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain. National Institutes of Health (NIH).
- N/A. Monoamine transporter. Wikipedia.
- Xie, Z., & Miller, G. M. (2009). A receptor mechanism for methamphetamine action in dopamine transporter regulation in brain. PubMed.
- Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. PubMed Central.
- De Benedetti, P. G., et al. (2014). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central.
- N/A. (2015). Dopamine transporter. YouTube.
Sources
- 1. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methiopropamine - Wikipedia [en.wikipedia.org]
- 4. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. The expression of methiopropamine-induced locomotor sensitization requires dopamine D2, but not D1, receptor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential influence of dopamine transport rate on the potencies of cocaine, amphetamine, and methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-Based Method for the Chiral Separation of Methiopropamine Enantiomers
Abstract
This application note presents a detailed protocol for the chiral separation of methiopropamine (MPA) enantiomers using High-Performance Liquid Chromatography (HPLC). Methiopropamine, a structural analog of methamphetamine, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers.[1][2] As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical in forensic, clinical, and pharmaceutical research.[3][4] This guide provides a comprehensive workflow, from column selection and mobile phase optimization to method validation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Introduction: The Imperative of Chiral Separation for Methiopropamine
Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) is a psychoactive substance that functions as a norepinephrine-dopamine reuptake inhibitor.[1][5] Its structural similarity to methamphetamine suggests that its pharmacological activity may be stereospecific. In many chiral compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.[3] Therefore, the ability to separate and quantify the individual enantiomers of methiopropamine is of paramount importance for understanding its complete pharmacological profile and for ensuring the quality and safety of any potential pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for the direct separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.[6] This application note outlines a systematic approach to developing a robust and reliable HPLC method for the chiral separation of methiopropamine enantiomers.
Principles of Chiral Recognition in HPLC
The fundamental principle of chiral separation in HPLC is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[6] For a successful separation, there must be a sufficient difference in the stability of these complexes. This is typically achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The choice of the appropriate CSP and mobile phase is crucial for maximizing these differential interactions.[7]
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are widely used for their broad applicability in separating a wide range of chiral compounds, including amines.[3]
Experimental Workflow and Protocol
The development of a chiral HPLC method is often a systematic process of screening and optimization. The following workflow provides a logical progression from initial screening to a validated method.
Figure 1: A typical workflow for the development and validation of a chiral HPLC method.
Materials and Reagents
-
Racemic Methiopropamine (MPA) Standard: (1 mg/mL in methanol)
-
HPLC Grade Solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Mobile Phase Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
-
Chiral HPLC Columns:
-
Polysaccharide-based: e.g., CHIRALPAK® IA, IB, IC
-
Cyclodextrin-based: e.g., CYCLOBOND™ I 2000
-
-
HPLC System: A standard HPLC system with a UV detector is suitable. A mass spectrometer (MS) can be used for more sensitive and selective detection.[8]
Step-by-Step Protocol: Method Development
Step 1: Initial Column and Mobile Phase Screening
The initial step involves screening a selection of chiral columns with a set of generic mobile phases to identify the most promising conditions for separation.
-
Prepare a stock solution of racemic methiopropamine at a concentration of 1 mg/mL in methanol. Dilute to a working concentration of 100 µg/mL with the initial mobile phase.
-
Equilibrate the first chiral column (e.g., CHIRALPAK® IA) with the starting mobile phase (e.g., n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the working standard solution.
-
Monitor the separation at a suitable wavelength (e.g., 235 nm, based on the UV spectrum of the thiophene chromophore).
-
Repeat steps 2-4 for each column and with different mobile phase compositions. A suggested screening protocol is outlined in Table 1.
Table 1: Chiral Screening Protocol for Methiopropamine
| Column Type | Mobile Phase System | Composition (v/v) | Additives (optional) |
| Polysaccharide | Normal Phase | n-Hexane/IPA | 90:10, 80:20 |
| n-Hexane/EtOH | 90:10, 80:20 | ||
| Polar Organic | MeOH/ACN | 50:50 | |
| Reversed Phase | ACN/Water | 50:50 | |
| Cyclodextrin | Reversed Phase | ACN/Water | 40:60, 30:70 |
| Polar Ionic | MeOH | 0.1% TFA / 0.1% DEA |
Rationale for Screening Choices:
-
Normal Phase (NP): Often provides strong π-π interactions and hydrogen bonding opportunities with polysaccharide CSPs.
-
Polar Organic Mode: Useful for analytes with good solubility in polar organic solvents.
-
Reversed Phase (RP): A common starting point, especially with cyclodextrin columns where inclusion complexation is a primary mechanism.[6]
-
Additives: For basic analytes like methiopropamine, acidic (TFA) or basic (DEA) additives can improve peak shape and selectivity by suppressing unwanted ionic interactions with residual silanols on the silica support and influencing the ionization state of the analyte.[9]
Step 2: Optimization of Separation Parameters
Once initial separation is achieved, the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5) in a reasonable analysis time.[3]
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier. For example, if separation is observed with n-Hexane/IPA (90:10), test ratios of 95:5, 92:8, 88:12, and 85:15. A lower percentage of the polar modifier (IPA) will generally increase retention and may improve resolution.
-
Flow Rate: While 1.0 mL/min is a standard starting point for a 4.6 mm ID column, chiral separations can sometimes benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can enhance the kinetics of the chiral recognition process.[7]
-
Temperature: Column temperature can influence enantioselectivity. It is recommended to evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often improve resolution, but may increase analysis time and backpressure.[7]
Protocol: Method Validation
Method validation ensures that the analytical procedure is suitable for its intended purpose.[10] The following parameters should be assessed according to ICH guidelines.[11]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | Baseline resolution of enantiomers (Rs > 1.5). |
| Linearity | Proportionality of the analytical response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval over which the method is precise and accurate. | Typically 80-120% of the target concentration. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% for the desired enantiomer. |
| Precision | Repeatability and intermediate precision of the measurements. | RSD ≤ 2% for the desired enantiomer. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and retention times remain within acceptable limits. |
Example of a Validated Method:
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25°C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
Data Presentation and Expected Results
Under the optimized conditions, baseline separation of the (R)- and (S)-methiopropamine enantiomers is expected.
Table 3: Expected Chromatographic Parameters
| Parameter | (S)-Methiopropamine | (R)-Methiopropamine |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Retention Factor (k') | 2.4 | 2.9 |
| Selectivity (α) | - | 1.21 |
| Resolution (R_s) | - | > 1.8 |
Note: These are hypothetical values for illustrative purposes. Actual values will depend on the specific column and conditions used.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate CSP or mobile phase. | Screen different columns and mobile phase systems. Optimize mobile phase strength and temperature. |
| Peak Tailing | Secondary interactions with silica support. | Add a small amount of an amine (e.g., DEA) or acid (e.g., TFA) to the mobile phase. |
| Irreproducible Retention Times | Insufficient column equilibration. Column degradation. | Ensure adequate equilibration time between runs. Use a guard column and operate within the recommended pH and temperature ranges. |
| No Elution | Analyte is too strongly retained. | Increase the strength of the mobile phase (e.g., increase the percentage of the polar modifier). |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the chiral separation of methiopropamine enantiomers. By systematically screening chiral stationary phases and optimizing mobile phase conditions, a robust and reliable method can be established. The principles and protocols detailed herein are designed to be adaptable and serve as a strong starting point for researchers in forensic science, toxicology, and pharmaceutical analysis, enabling the accurate quantification of individual methiopropamine enantiomers. The successful implementation of such methods is crucial for a complete understanding of the pharmacology and toxicology of this substance.
References
- Vertex AI Search. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
- Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Method Validation for Levofloxacin Q-Acid Analysis.
- Wikipedia. (n.d.). Methiopropamine.
- Gama, M., et al. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 25(18), 4234.
- Alam, S., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Pharmaceutical Analysis, 5(4), 246-252.
- Gisleskog, J., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002.
- Bunaim, M. K., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. International Journal of Legal Medicine, 138(2), 539-555.
- Agilent Technologies. (2017). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
- Felix, G., et al. (2008). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations.
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
Development of immunoassays for high-throughput screening of methiopropamine
Application Note & Protocol
Title: Development of a Competitive ELISA for High-Throughput Screening of Methiopropamine
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the detection of methiopropamine (MPA). Methiopropamine is a synthetic thiophene-based structural analog of methamphetamine, a potent central nervous system stimulant.[1][2] The increasing prevalence of such novel psychoactive substances (NPS) necessitates the development of rapid, reliable, and high-throughput screening (HTS) methods for forensic, clinical, and research applications. This guide details the entire workflow, from hapten design and immunogen synthesis to antibody production, assay optimization, and validation, culminating in a protocol suitable for HTS platforms.
Introduction: The Need for Methiopropamine Detection
Methiopropamine (MPA), chemically known as 1-(thiophen-2-yl)-2-methylaminopropane, emerged in the early 2010s as a "legal high" or "research chemical".[2] It acts as a norepinephrine-dopamine reuptake inhibitor, producing stimulant effects similar to methamphetamine, albeit with a reportedly lower potency.[1] The widespread availability and potential for abuse of MPA and other NPS present significant challenges for public health and law enforcement. Traditional analytical methods like GC-MS or LC-MS/MS, while highly accurate, are often low-throughput and costly for screening large numbers of samples.[3]
Immunoassays offer a compelling alternative for initial screening due to their high sensitivity, speed, and amenability to automation.[4][5] Specifically, a competitive ELISA format is the method of choice for detecting small molecules like MPA, which cannot simultaneously bind two different antibodies as required in a "sandwich" assay format.[6][7] This application note provides the scientific rationale and detailed protocols for creating a robust immunoassay tailored for the high-throughput screening of methiopropamine.
Principle of the Competitive Immunoassay
The assay is based on the principle of competitive binding. A specific antibody against MPA is immobilized on a microtiter plate. The sample containing free MPA is mixed with a known amount of an MPA-enzyme conjugate (e.g., MPA-HRP). This mixture is then added to the antibody-coated wells. The free MPA from the sample and the MPA-enzyme conjugate compete for the limited number of antibody binding sites. After an incubation period, unbound reagents are washed away. A chromogenic substrate is then added, which is converted by the bound enzyme into a colored product.
The key principle is that the signal intensity is inversely proportional to the concentration of MPA in the sample. A high concentration of MPA in the sample will result in less MPA-enzyme conjugate binding to the antibody, leading to a weaker color signal. Conversely, a low concentration of MPA will allow more conjugate to bind, producing a stronger signal.[8][9]
Caption: Principle of the competitive ELISA for MPA detection.
Immunoassay Development Workflow
The development of a robust immunoassay is a multi-step process that requires careful planning and execution. The major stages include the design and synthesis of reagents, generation of specific antibodies, and comprehensive optimization and validation of the final assay.
Caption: High-level workflow for immunoassay development.
Hapten Design and Synthesis
Since MPA is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be covalently linked to a large carrier molecule, such as a protein.[10] The design of the hapten involves introducing a linker arm at a position on the MPA molecule that is distal to its key antigenic determinants. This preserves the core structure of MPA, ensuring that the resulting antibodies will recognize the free drug. For MPA, modifying the thiophene ring or extending a functional group from it would be a rational approach, as this keeps the methylaminopropane side chain exposed, which is a key feature for antibody recognition, similar to strategies used for methamphetamine.[11][12]
Protocol: Synthesis of an MPA-Carboxylic Acid Hapten (This is a representative protocol; specific chemical synthesis steps should be performed by trained chemists and optimized as needed.)
-
Starting Material: 1-(thiophen-2-yl)-2-propanone.
-
Reductive Amination: React 1-(thiophen-2-yl)-2-propanone with methylamine to form MPA.
-
Linker Attachment: A common strategy is to use a derivative of MPA that allows for the attachment of a linker with a terminal carboxylic acid group (e.g., using succinic anhydride to react with an amino group on a modified MPA structure). The synthesis of a suitable hapten is a critical step that often requires significant organic chemistry expertise.[11][13]
-
Purification and Characterization: The final hapten must be purified (e.g., by column chromatography) and its structure confirmed using analytical techniques such as NMR and Mass Spectrometry.[13][14]
Immunogen and Coating Antigen Preparation
The synthesized hapten is conjugated to carrier proteins. It is crucial to use different carrier proteins for the immunogen (used to immunize animals) and the coating antigen (used in the ELISA plate) to prevent the generation of antibodies against the carrier protein itself, which could cause interference.[13]
-
Immunogen: The hapten is conjugated to a highly immunogenic protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[10]
-
Coating Antigen/Enzyme Conjugate: The hapten is conjugated to a different protein, such as Ovalbumin (OVA) for coating, or to an enzyme like Horseradish Peroxidase (HRP) for the tracer.
Protocol: Hapten-Protein Conjugation (EDC/NHS Method)
-
Activate Hapten: Dissolve the MPA-hapten (with a terminal carboxyl group) in a suitable solvent like Dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxyl group. Incubate for 1-4 hours at room temperature.[11]
-
Conjugation: Add the activated hapten solution dropwise to a solution of the carrier protein (e.g., BSA or OVA) in phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Gently stir the reaction mixture overnight at 4°C.
-
Purification: Remove unconjugated hapten by dialysis against PBS for 48 hours with multiple buffer changes.
-
Characterization: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio.
Antibody Production
The choice between polyclonal and monoclonal antibodies depends on the application's specific needs.
-
Polyclonal Antibodies: Produced by immunizing an animal (e.g., a rabbit) and collecting the serum. They are a heterogeneous mixture of antibodies recognizing different epitopes.
-
Monoclonal Antibodies: Produced from a single B-cell clone using hybridoma technology or recombinant methods.
For a high-throughput screening assay where consistency and specificity are paramount, monoclonal antibodies are generally preferred .[18] However, polyclonal sera can be effectively used for initial assay development and proof-of-concept studies.
Detailed Protocol: Competitive ELISA for MPA
Materials:
-
Anti-MPA antibody (polyclonal or monoclonal)
-
MPA-HRP conjugate (tracer)
-
Coating Antigen (MPA-OVA, if using an indirect format with an unlabeled primary antibody)
-
96-well high-binding microtiter plates
-
MPA standard
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 0.1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating: Dilute the anti-MPA antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[20]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of MPA standard or unknown sample to each well.
-
Immediately add 50 µL of the pre-diluted MPA-HRP conjugate to each well.[21]
-
Gently tap the plate to mix. Incubate for 1 hour at 37°C.
-
-
Washing: Aspirate the reaction mixture and wash the plate 5 times with 300 µL/well of Wash Buffer. Thorough washing is critical to reduce background noise.[6]
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes. A blue color will develop.[21]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes using a microplate reader.[20]
-
Data Analysis: Construct a standard curve by plotting the OD values against the logarithm of the MPA standard concentrations. The concentration of MPA in unknown samples is determined by interpolating their OD values from this curve.
Assay Validation
A rigorous validation process is essential to ensure the reliability and reproducibility of the assay. The validation should be performed in accordance with established guidelines.[22][23][24][25]
Sensitivity
Sensitivity is typically defined by the 50% inhibitory concentration (IC₅₀), which is the concentration of MPA that causes a 50% reduction in the maximum signal. The limit of detection (LOD) is the lowest concentration that can be distinguished from a blank sample.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration causing 50% inhibition of signal. | 1.5 ng/mL |
| LOD | Lowest detectable concentration (Mean of blank - 3*SD). | 0.2 ng/mL |
| LOQ | Lowest quantifiable concentration with acceptable precision. | 0.5 ng/mL |
| Dynamic Range | The concentration range over which the assay is accurate. | 0.5 - 50 ng/mL |
Specificity (Cross-Reactivity)
Specificity is the ability of the antibody to bind exclusively to MPA. It is evaluated by testing structurally related compounds to determine their cross-reactivity. Cross-reactivity is calculated as: (IC₅₀ of MPA / IC₅₀ of cross-reactant) x 100%. Low cross-reactivity with related but non-target molecules is critical.[26]
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Methiopropamine | Thiophene Analog | 1.5 | 100% |
| Methamphetamine | Phenyl Analog | > 1,000 | < 0.15% |
| Amphetamine | Phenyl Analog | > 2,000 | < 0.08% |
| MDMA | Phenyl Analog | > 5,000 | < 0.03% |
| Ephedrine | Related Amine | > 10,000 | < 0.015% |
(Note: Data presented are illustrative examples for a highly specific antibody.)
Precision and Accuracy
-
Precision: Assessed by determining the coefficient of variation (%CV) for replicate samples at different concentrations.
-
Intra-assay precision (within a single plate): Should be <10% CV.
-
Inter-assay precision (between different plates/days): Should be <15% CV.
-
-
Accuracy: Determined by spike-and-recovery experiments, where known amounts of MPA are added to blank matrix (e.g., urine, serum) and the recovery is measured. Acceptable recovery is typically within 85-115%.
Adaptation for High-Throughput Screening (HTS)
The developed ELISA protocol is well-suited for HTS with minor adaptations.[27]
-
Miniaturization: The assay can be transferred from a 96-well to a 384- or 1536-well format to increase throughput and reduce reagent costs.
-
Automation: Liquid handling robots can be used for all pipetting, washing, and plate reading steps, ensuring high precision and throughput.[4]
-
Data Management: A Laboratory Information Management System (LIMS) is essential for handling the large volumes of data generated, including sample tracking, curve fitting, concentration calculation, and hit identification.
-
Quality Control: Each HTS plate should include positive and negative controls, as well as a full standard curve, to monitor assay performance and ensure plate-to-plate consistency.
References
-
Biocompare. (2019, January 15). How to Choose between Monoclonal and Polyclonal Antibodies. Biocompare. [Link]
-
RAPS. (2019, January 23). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. RAPS. [Link]
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Creative Diagnostics. [Link]
-
Antibody Research Corporation. (2024, November 1). Monoclonal vs. Polyclonal Antibodies: How to Choose the Best Option for Your Research. Antibody Research Corporation. [Link]
-
St John's Laboratory. Competitive ELISA protocol. St John's Laboratory. [Link]
-
Holler, J. M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 144-151. [Link]
-
Liakoni, E., et al. (2018). Acute Methiopropamine Intoxication After “Synthacaine” Consumption. ResearchGate. [Link]
-
Bio-Rad Antibodies. Competitive ELISA Protocol. Bio-Rad. [Link]
-
Boster Bio. Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Boster Bio. [Link]
-
evitria. (2023, February 28). Monoclonal versus polyclonal antibodies. evitria. [Link]
-
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51). [Link]
-
Aryal, S. (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]
-
BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. BioPharm International. [Link]
-
Ofni Systems. Assay Validation Guidelines. Ofni Systems. [Link]
-
Stout, P. R., et al. (1992). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Journal of Analytical Toxicology, 16(4), 211-213. [Link]
-
RMIT University. (2024). A methamphetamine vaccine using short monoamine and diamine peptide linkers and poly-mannose. RMIT Research Repository. [Link]
-
World Health Organization. (2015). Methiopropamine (MPA) Critical Review Report. WHO. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Haque, A., et al. (2023). Development of Methamphetamine Conjugated Vaccine through Hapten Design: In Vitro and In Vivo Characterization. MDPI. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Wikipedia. Methiopropamine. Wikipedia. [Link]
-
Widayani, A., et al. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology. [Link]
-
Laurenzana, E. M., et al. (2014). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. PubMed Central. [Link]
-
Nakahara, Y., et al. (1985). Immunoassay for methamphetamine with a new antibody. PubMed. [Link]
-
Wójcikowski, J., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PubMed Central. [Link]
-
Haque, A., et al. (2023). Development of Methamphetamine Conjugated Vaccine through Hapten Design: In Vitro and In Vivo Characterization. ResearchGate. [Link]
-
Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
-
Lee, J., et al. (1998). Development and evaluation of an improved method for screening of amphetamines. PubMed. [Link]
-
ResearchGate. (2019). Commercial immunoassay kits and reagents. ResearchGate. [Link]
-
ChemRxiv. (2025). Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. ChemRxiv. [Link]
-
Randox Toxicology. ELISA Solutions. Randox Toxicology. [Link]
-
Namera, A., et al. (1988). Comparison of three commercial amphetamine immunoassays for detection of methamphetamine, methylenedioxyamphetamine, methylenedioxymethamphetamine, and methylenedioxyethylamphetamine. PubMed. [Link]
-
Bio-Rad. (2024). Sample Analysis Through Prototype Development: ELISA KITs and Lateral Flow. Bio-Rad. [Link]
-
Angelov, D., et al. (2013). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. PubMed. [Link]
-
Colbert, D. L., et al. (1985). Immunoassay Reagents for Psychoactive Drugs. II. The Method for the Development of Antibodies Specific to Imipramine and Desipramine. PubMed. [Link]
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. mybiosource.com [mybiosource.com]
- 10. mdpi.com [mdpi.com]
- 11. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoassay for methamphetamine with a new antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. api.fspublishers.org [api.fspublishers.org]
- 14. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 15. Polyclonal vs Monoclonal Antibodies | Updated 2025) | StressMarq Biosciences Inc. [stressmarq.com]
- 16. antibodyresearch.com [antibodyresearch.com]
- 17. Monoclonal vs. Polyclonal Antibodies: A Comprehensive Guide | evitria [evitria.com]
- 18. biocompare.com [biocompare.com]
- 19. bosterbio.com [bosterbio.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 23. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 24. fda.gov [fda.gov]
- 25. hhs.gov [hhs.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. High-Throughput Screening [sigmaaldrich.com]
Application Notes and Protocols: In Vitro Models for Studying Methiopropamine Metabolism and Neurotoxicity
<
Introduction: The Need for Robust In Vitro Models for Methiopropamine Assessment
Methiopropamine (MPA) is a synthetic stimulant and a structural analog of methamphetamine, where the phenyl group is replaced by a thiophene ring.[1] Initially synthesized in 1942, it has emerged as a novel psychoactive substance (NPS) on the recreational drug market.[2] Its rising prevalence necessitates a deeper understanding of its metabolic fate and potential for neurotoxicity to inform clinical toxicology and public health responses.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of in vitro models to elucidate the metabolism and neurotoxic profile of MPA.
The core challenge in assessing the risk of NPS like MPA lies in the ethical and practical limitations of human studies. In vitro models offer a powerful alternative, providing controlled, reproducible, and high-throughput systems to investigate cellular and molecular mechanisms.[4][5] This guide will detail the rationale and protocols for using key models, including human liver microsomes for metabolic profiling and the SH-SY5Y human neuroblastoma cell line for neurotoxicity assessment. We will also explore the integration of an in vitro blood-brain barrier model to provide a more comprehensive picture of MPA's journey to and effects on the central nervous system.
Part 1: Elucidating the Metabolic Profile of Methiopropamine
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, convert xenobiotics into more water-soluble compounds for excretion.[6][7] Understanding the metabolic pathways of MPA is crucial for identifying potentially toxic metabolites and for developing analytical methods to detect its use.[8][9]
The Role of Human Liver Microsomes (HLMs)
Human liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of phase I drug-metabolizing enzymes, particularly CYPs.[4][10] They are a cost-effective and widely used model for studying the metabolic stability and identifying the metabolites of new chemical entities.[4][6] In vitro studies using HLMs have been instrumental in tracing the phase I metabolic pathways of MPA.[9]
Key Metabolic Reactions of MPA:
-
N-demethylation: The removal of the methyl group to form nor-methiopropamine.[9]
-
Oxidation: The addition of an oxygen atom to form oxo-MPA.[9]
-
Hydroxylation: The addition of a hydroxyl group to either the thiophene ring (hydroxy-aryl-methiopropamine) or the alkyl side chain (hydroxy-alkyl-methiopropamine).[9]
These phase I metabolites can then undergo phase II metabolism, such as glucuronidation.[9]
Protocol: MPA Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a typical experiment to determine the rate at which MPA is metabolized by HLMs.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Methiopropamine (MPA)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Medium: In a 96-well plate, prepare the incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.[11]
-
Pre-incubation: Add the HLM protein to the incubation medium and pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add MPA (at a final concentration of, for example, 1 µM) to the wells to start the metabolic reaction.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in respective wells by adding 3-5 volumes of ice-cold acetonitrile containing an appropriate internal standard.[11] The 0-minute time point serves as the initial concentration control.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining MPA at each time point.[8]
-
Data Analysis: Plot the natural logarithm of the percentage of MPA remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Data Presentation:
| Time (min) | MPA Concentration (ng/mL) | % MPA Remaining | ln(% MPA Remaining) |
| 0 | 100 | 100 | 4.61 |
| 5 | 85 | 85 | 4.44 |
| 15 | 60 | 60 | 4.09 |
| 30 | 35 | 35 | 3.56 |
| 60 | 10 | 10 | 2.30 |
Table 1: Example data for an MPA metabolic stability assay.
Identifying Metabolites
To identify the metabolites of MPA, the samples from the stability assay can be analyzed using high-resolution mass spectrometry (HRMS), such as LC-QTOF-MS.[12] By comparing the mass spectra of samples with and without MPA, and with and without the NADPH regenerating system, novel peaks corresponding to potential metabolites can be identified based on their exact mass and fragmentation patterns.[12]
Part 2: Investigating the Neurotoxicity of Methiopropamine
The structural similarity of MPA to methamphetamine raises concerns about its potential for neurotoxicity.[13] Methamphetamine is known to cause dopaminergic neurotoxicity through mechanisms including oxidative stress, mitochondrial dysfunction, and apoptosis.[13][14] Studies in mice have shown that MPA can also induce dopaminergic neurotoxicity, mediated by oxidative stress, microglial activation, and pro-apoptotic processes.[13][15]
The SH-SY5Y Cell Line: A Versatile Model for Neurotoxicity Studies
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model in neurotoxicology research.[16][17] These cells can be maintained in an undifferentiated state or differentiated into a more mature neuron-like phenotype, making them suitable for a variety of neurotoxicity assays.[17][18] They have been successfully used to study the neurotoxic effects of various substances, including organic pollutants and compounds implicated in neurodegenerative diseases.[16][17]
Why SH-SY5Y cells are a relevant model for MPA neurotoxicity:
-
Human Origin: Provides more relevant data for human risk assessment compared to rodent cell lines.[16]
-
Dopaminergic Phenotype: SH-SY5Y cells can express dopamine transporters and receptors, which are key targets of psychostimulants like MPA.[19]
-
Versatility: Amenable to a wide range of assays to assess different aspects of neurotoxicity, including cell viability, oxidative stress, and apoptosis.[16]
Experimental Workflow for Assessing MPA Neurotoxicity
The following diagram illustrates a typical workflow for investigating the neurotoxic potential of MPA using SH-SY5Y cells.
Caption: Experimental workflow for MPA neurotoxicity assessment in SH-SY5Y cells.
Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Methiopropamine (MPA)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
MPA Treatment: Treat the cells with a range of MPA concentrations for a specified duration (e.g., 24 or 48 hours). Include a vehicle control group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each MPA concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration of MPA that reduces cell viability by 50%).
Protocol: Measurement of Reactive Oxygen Species (ROS)
Increased production of reactive oxygen species (ROS) is a key mechanism of psychostimulant-induced neurotoxicity.[14] The DCFDA assay is a common method for measuring intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
MPA
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Positive control (e.g., H2O2)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with MPA as described in the MTT assay protocol.
-
DCFDA Loading: After the desired treatment time, load the cells with the DCFDA probe and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Data Analysis: Quantify the fold-change in ROS production in MPA-treated cells relative to the control.
Other Oxidative Stress Markers:
-
Glutathione (GSH/GSSG) Assay: Measures the ratio of reduced to oxidized glutathione, a key indicator of cellular antioxidant capacity.[20]
-
Lipid Peroxidation Assays: Detects markers like malondialdehyde (MDA), a product of polyunsaturated fatty acid peroxidation.
Protocol: Apoptosis Detection
Apoptosis, or programmed cell death, is a hallmark of neurotoxicity.[21][22] It can be assessed by measuring the activity of caspases, which are key enzymes in the apoptotic cascade, or by detecting the externalization of phosphatidylserine using Annexin V staining.[21][22][23]
Materials:
-
SH-SY5Y cells
-
MPA
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure (Caspase-Glo® 3/7 Assay):
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with MPA in a 96-well white-walled plate.
-
Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[22]
-
Data Analysis: Calculate the fold-change in caspase activity in MPA-treated cells compared to the control.
Part 3: Integrating an In Vitro Blood-Brain Barrier (BBB) Model
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).[24] To exert its neurotoxic effects, MPA must first cross the BBB. In vitro BBB models are essential tools for studying the permeability of drugs to the CNS.[24][25][26]
Transwell-Based BBB Models
A common in vitro BBB model consists of a monolayer of brain microvascular endothelial cells (BMECs) cultured on a semi-permeable membrane in a Transwell® insert.[24] This creates two compartments: a luminal (blood) side and an abluminal (brain) side.[24] The tightness of the barrier can be assessed by measuring the transendothelial electrical resistance (TEER).[24][27]
Caption: Diagram of a Transwell-based in vitro BBB model.
Protocol: MPA Permeability across an In Vitro BBB
Materials:
-
Primary or immortalized brain microvascular endothelial cells (BMECs)
-
Transwell® inserts
-
Coated plates (e.g., with collagen and fibronectin)
-
Cell culture medium
-
TEER measurement system
-
MPA
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed BMECs on the apical side of the Transwell® inserts.
-
Barrier Formation: Culture the cells until a confluent monolayer is formed, and the TEER values reach a stable, high level, indicating tight junction formation.
-
Permeability Assay:
-
Add MPA to the luminal (apical) compartment.
-
At various time points, collect samples from the abluminal (basolateral) compartment.
-
Quantify the concentration of MPA in the abluminal samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of MPA transport across the BBB model.
Conclusion and Future Directions
The in vitro models and protocols detailed in this guide provide a robust framework for the systematic evaluation of methiopropamine's metabolism and neurotoxicity. By combining data from HLM assays, SH-SY5Y cell-based neurotoxicity studies, and in vitro BBB models, researchers can build a comprehensive pre-clinical profile of MPA. This information is invaluable for predicting its effects in humans, understanding its mechanisms of toxicity, and developing strategies for clinical management of MPA-related intoxications.
Future research could involve the use of more complex in vitro models, such as 3D organoids or microfluidic "organ-on-a-chip" systems, to better recapitulate the in vivo environment.[25][28] Additionally, investigating the role of specific CYP450 isoforms in MPA metabolism and exploring the potential for drug-drug interactions are important avenues for further study.
References
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI. Retrieved from [Link]
-
In Vitro Models of the Blood–Brain Barrier for the Study of Drug Delivery to the Brain. (2014). ACS Publications. Retrieved from [Link]
-
Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines. (n.d.). PubMed. Retrieved from [Link]
-
In Vitro Models of the Blood–Brain Barrier. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Measurement of Apoptosis in Cell Culture. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Methiopropamine: An Analytical Profile. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]
-
cell biology academy | ultra-detailed apoptosis assay selection guide!. (2024, November 8). Retrieved from [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved from [Link]
-
The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. (2022, July 29). PubMed. Retrieved from [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021, November 5). PMC - NIH. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). Retrieved from [Link]
-
The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025, October 21). bioRxiv. Retrieved from [Link]
-
Effects of methiopropamine on cognitive function and monoaminergic systems in mice. (n.d.). ResearchGate. Retrieved from [Link]
-
Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio. Retrieved from [Link]
-
Effects of methiopropamine on cognitive function and monoaminergic systems in mice. (n.d.). Retrieved from [Link]
-
metabolic stability assays for predicting intrinsic clearance. (2021, January 5). YouTube. Retrieved from [Link]
-
Neurotoxicity assessment: Comparison between SH-SY5Y and iPSC-derived cells. (n.d.). Retrieved from [Link]
-
Neurotoxicity mechanisms and clinical implications of six common recreational drugs. (2025, February 16). Retrieved from [Link]
-
Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. (n.d.). Sci-Hub. Retrieved from [Link]
-
How to differentiate SH-SY5Y neuroblastoma cell into "neurons" for neurotoxicity studies?. (2012, August 30). Retrieved from [Link]
-
New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. (n.d.). MDPI. Retrieved from [Link]
-
Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. (2024, March 1). ResearchGate. Retrieved from [Link]
-
Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024, August 26). PubMed Central. Retrieved from [Link]
-
Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. (n.d.). PubliRES. Retrieved from [Link]
-
Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. (n.d.). OUCI. Retrieved from [Link]
-
Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. (2021, May 4). PubMed. Retrieved from [Link]
-
Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC‐QTOF‐HRMS. (n.d.). sfera. Retrieved from [Link]
-
Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation. (n.d.). PubMed. Retrieved from [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021, November 5). PubMed. Retrieved from [Link]
-
Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). (n.d.). PubMed Central. Retrieved from [Link]
-
Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. (2019, May 25). PubMed. Retrieved from [Link]
-
Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). (n.d.). PubMed. Retrieved from [Link]
-
Acute Methiopropamine Intoxication After “Synthacaine” Consumption:. (n.d.). Retrieved from [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]
-
Hepatic Drug Metabolism and Cytochrome P450. (2023, January 4). OpenAnesthesia. Retrieved from [Link]
-
Cytochrome P450 Drug Metabolism. (2023, May 22). DynaMed. Retrieved from [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dls.com [dls.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.red [sci-hub.red]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. sfera.unife.it [sfera.unife.it]
- 13. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
- 15. Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | bioRxiv [biorxiv.org]
- 18. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 酸化ストレスアッセイ [promega.jp]
- 21. Apoptosis Assays [sigmaaldrich.com]
- 22. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 23. CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! [procellsystem.com]
- 24. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
Protocol for Establishing the Long-Term Stability of Methiopropamine (MPA) in Aqueous Solutions
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for determining the long-term stability of methiopropamine (MPA) in solution. Methiopropamine, or 1-(thiophen-2-yl)-2-methylaminopropane, is a structural analog of methamphetamine that has emerged as a new psychoactive substance (NPS).[1] Establishing its stability profile is critical for the development of reference standards, forensic materials, and for understanding its shelf-life under various storage conditions. The methodologies detailed herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing, ensuring a robust and scientifically valid approach.[2][3] This document covers preliminary forced degradation studies to identify potential degradation pathways, the design of a formal long-term stability study, and the use of a stability-indicating analytical method for accurate quantification.
Introduction: The Rationale for Stability Testing
Methiopropamine (MPA) is a thiophene-based stimulant that functions as a norepinephrine-dopamine reuptake inhibitor.[4][5] As with any chemical compound intended for use as a standard or in a formulated product, its chemical integrity over time is a critical quality attribute. Stability testing provides the necessary evidence to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] The ultimate goals of this protocol are to:
-
Identify potential degradation products and establish the degradation pathways of MPA in solution.[7]
-
Determine the intrinsic stability of the molecule and evaluate the suitability of the proposed container closure system.[8]
-
Provide the data necessary to establish a re-test period or shelf-life and recommend appropriate storage conditions for MPA solutions.[9]
This protocol begins with a forced degradation study, an essential step to deliberately stress the molecule under more severe conditions than in accelerated testing.[10][11] This initial study provides invaluable insight into the likely degradation products that must be monitored during the formal long-term study and is crucial for developing a specific, stability-indicating analytical method.[8]
Preliminary Study: Forced Degradation (Stress Testing)
2.1 Objective & Scientific Basis
The objective of forced degradation is to accelerate the chemical degradation of MPA to an extent that is analytically detectable, typically aiming for 5-20% degradation of the active substance.[11] By exposing MPA solutions to harsh conditions (e.g., strong acid/base, oxidation, heat, and light), we can rapidly identify potential degradation products and establish degradation pathways.[7][12] This information is fundamental to developing and validating a stability-indicating analytical method—a method that can accurately measure the decrease in the active substance concentration due to degradation and separate it from any formed impurities or degradants.[8]
2.2 Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of Methiopropamine HCl in methanol or a suitable solvent. The hydrochloride salt is a white crystalline powder soluble in solvents like ethanol and dimethylformamide.[13]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase. Potential metabolic pathways for MPA include the formation of thiophene S-oxides, which suggests the thiophene ring may be susceptible to oxidation.[4]
-
Thermal Degradation: Place the powdered MPA substance in a hot air oven at 105°C for 24 hours. Also, heat a solution of MPA (100 µg/mL in water) at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of MPA (100 µg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Section 4.0.
Long-Term Stability Study Protocol Design
This protocol is designed in accordance with ICH Q1A(R2) guidelines.[3][14] The purpose is to monitor the quality attributes of the MPA solution over a prolonged period under defined storage conditions.
3.1 Materials & Batches
-
Drug Substance: Methiopropamine HCl, with a certificate of analysis.
-
Solvent/Vehicle: High-purity water (e.g., Milli-Q) or a buffered solution relevant to the intended application.
-
Container Closure System: The study must be conducted on the solution packaged in the same container closure system proposed for final use (e.g., amber glass vials with PTFE-lined screw caps).[15]
-
Batches: Data should be provided for at least three primary batches, manufactured to simulate the final production process.[6]
3.2 Storage Conditions
To cover storage in different climatic zones, the ICH recommends a tiered approach to storage conditions.[6]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (minimum for submission) |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate testing is required if a "significant change" occurs during accelerated testing. |
3.3 Testing Frequency & Schedule
The frequency of testing should be sufficient to establish the stability profile of the MPA solution.[15][16]
| Storage Condition | Testing Time Points (Months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 0, 3, 6, (9, 12 if applicable) |
| Accelerated | 0, 3, 6 |
3.4 Workflow Diagram
Caption: Workflow for the long-term stability testing of MPA solutions.
Stability-Indicating Analytical Method: HPLC-UV
A robust analytical method is the cornerstone of any stability study. Several analytical methods have been developed to identify and quantify MPA, including GC-MS and LC-MS/MS.[13] For routine stability testing, a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is often sufficient and cost-effective. The method must be proven to be "stability-indicating," meaning it can resolve the parent MPA peak from all potential degradation products and excipients.
4.1 Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (reagent grade).
-
Formic acid (reagent grade).
-
High-purity water.
4.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 3.5 (adjusted with Formic Acid) | Buffered aqueous phase for good peak shape of the amine analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution from the reverse-phase column. |
| Gradient | 10% B to 70% B over 15 minutes, hold for 2 min, return to 10% B | Gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | 235 nm | Wavelength selected for optimal absorbance of the thiophene chromophore in MPA. |
4.3 Sample Preparation and Analysis Protocol
-
Standard Preparation: Prepare a calibration curve using a certified MPA reference standard at five concentration levels (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Retrieval: At each time point, retrieve a minimum of three vials from each storage condition.
-
Sample Preparation: Allow vials to equilibrate to room temperature. Dilute the sample with the mobile phase to fall within the calibrated range (e.g., target concentration of 100 µg/mL).
-
Analysis Sequence: Run a sequence including a blank (mobile phase), the calibration standards, a system suitability check, and then the stability samples.
-
System Suitability: Before analyzing samples, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Quantification: Quantify the concentration of MPA in the samples against the calibration curve. Identify and quantify any degradation products using relative response factors or by isolating and preparing standards if necessary.
Data Analysis and Acceptance Criteria
5.1 Data Presentation
Results should be tabulated to clearly show trends over time and under different conditions.
Table 1: Example Stability Data for MPA Solution at 40°C / 75% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Mass Balance (%) |
| 0 | Clear, colorless solution | 100.0 | < 0.1 | 100.0 |
| 3 | Clear, colorless solution | 97.2 | 2.6 | 99.8 |
| 6 | Clear, slight yellow tint | 94.5 | 5.3 | 99.8 |
5.2 Acceptance Criteria
-
Assay: The concentration of MPA should remain within 90.0% to 110.0% of the initial value.
-
Appearance: No significant change in color, clarity, or presence of particulate matter.
-
Impurities: Any specified degradation product should not exceed 0.5%, and the total of all degradation products should not exceed 2.0%. (Note: These limits are examples and should be set based on toxicological qualification).
-
Mass Balance: The sum of the assay value and the percentage of total degradation products should remain close to 100%, indicating that all major degradation products are being detected.
A "significant change" during accelerated testing is typically defined as a failure to meet any of these criteria, which would trigger the need for intermediate stability testing.[6]
Safety Precautions
Methiopropamine is a psychoactive substance and a structural analog of methamphetamine.[17] All handling should be performed in a controlled laboratory environment by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn. All local and federal regulations regarding the handling of controlled or research chemicals must be strictly followed.
References
-
Wikipedia. (n.d.). Methiopropamine. Retrieved from Wikipedia. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Namera, A., et al. (2015). Methiopropamine: An Analytical Profile. ResearchGate. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Surendra Singh. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
-
Synthetic Pages. (n.d.). Some useful information before you buy Methiopropamine. [Link]
-
GMP Compliance. (2025). Crafting a Robust Stability Protocol for Pharmaceutical Products. [Link]
-
Casale, J.F., & Hays, P.A. (n.d.). Methiopropamine: An Analytical Profile. Forendex. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
StabilityStudies.in. (n.d.). How to Perform Long-Term Stability Testing. [Link]
-
The Column. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Tiscione, N.B., et al. (2020). Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. Sci-Hub. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Teasdale, A., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
Lee, H.M., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. PubMed. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). Methiopropamine. PubChem. [Link]
-
Anizan, S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. National Institutes of Health. [Link]
-
Carlier, J., et al. (2021). Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. PubMed. [Link]
-
World Health Organization. (2016). Methiopropamine (MPA) Critical Review Report. ECDD Repository. [Link]
Sources
- 1. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Methiopropamine - Wikipedia [en.wikipedia.org]
- 5. syntheticpages.org [syntheticpages.org]
- 6. ikev.org [ikev.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. japsonline.com [japsonline.com]
- 17. forendex.southernforensic.org [forendex.southernforensic.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Methyl-2-thiophen-2-yl-ethylamine Synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-2-thiophen-2-yl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, a thiophene analogue of methamphetamine also known as methiopropamine (MPA)[1][2]. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot low yields and optimize your synthetic protocols.
Introduction to Synthetic Strategies
The synthesis of 1-Methyl-2-thiophen-2-yl-ethylamine typically proceeds via the reductive amination of a ketone precursor, most commonly 1-(thiophen-2-yl)propan-2-one (thiophen-2-ylacetone). Two classical methods are frequently employed for this transformation: the Leuckart reaction and the Eschweiler-Clarke reaction. Each method has its own set of parameters and potential pitfalls that can lead to diminished yields. This guide will address specific issues within the context of these primary synthetic routes.
A notable alternative synthesis begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, followed by conversion of the resulting alcohol to a bromide, and finally reaction with methylamine[1]. While this guide focuses on troubleshooting the more common reductive amination pathways, the principles of purification and product stability are broadly applicable.
Troubleshooting Guide: The Leuckart Reaction Route
The Leuckart reaction is a one-pot method for the reductive amination of ketones or aldehydes using ammonium formate or formamide as both the nitrogen source and the reducing agent[1][3][4]. It is characterized by high reaction temperatures, typically between 120°C and 180°C[1][3][5]. The reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to yield the final amine[4][5][6].
Diagram: Leuckart Reaction Workflow
Caption: General workflow for the Leuckart synthesis of 1-Methyl-2-thiophen-2-yl-ethylamine.
Frequently Asked Questions (FAQs) for the Leuckart Reaction
Q1: My reaction has resulted in a thick, dark tar, and the yield of the desired amine is very low. What is happening?
A1: The formation of resinous by-products is a known issue in the Leuckart reaction, especially with certain ketones[7]. This is often due to the high reaction temperatures required, which can lead to polymerization and degradation of both starting materials and products.
-
Causality: The thiophene ring, while aromatic, can be susceptible to degradation under harsh acidic conditions at high temperatures[8]. α,β-Unsaturated ketones are particularly prone to resinification, and while 1-(thiophen-2-yl)propan-2-one is not one, the principle of thermal instability of reactants and intermediates applies[7].
-
Troubleshooting & Optimization:
-
Temperature Control: Carefully control the reaction temperature. While the Leuckart reaction requires heat, excessive temperatures (above 180-200°C) can significantly increase tar formation[9]. Experiment with the lower end of the effective temperature range (130-160°C).
-
Reaction Time: Prolonged heating can also contribute to degradation. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Reagent Choice: Using ammonium formate is often reported to give better yields than formamide alone[1][3]. You can also try a mixture of formamide and formic acid[10].
-
Q2: After hydrolysis of the N-formyl intermediate, my aqueous workup is complex, and I'm losing a lot of product. How can I improve the isolation?
A2: The workup for the Leuckart reaction typically involves hydrolysis of the formamide, followed by basification and extraction of the free amine. Product loss can occur due to incomplete hydrolysis, emulsion formation during extraction, or the volatility of the amine.
-
Self-Validating Protocol for Workup:
-
Complete Hydrolysis: Ensure complete hydrolysis of the N-formyl intermediate. After the initial reaction, add concentrated hydrochloric acid and reflux for at least one hour[11]. To verify completion, take a small sample of the organic layer (if any is present before basification) and analyze by TLC or GC-MS to ensure the absence of the formamide.
-
Efficient Basification and Extraction: Cool the acidic solution in an ice bath before slowly adding a strong base (e.g., NaOH or KOH) until the pH is strongly basic (pH > 12). The amine will be in its free base form. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Breaking Emulsions: If emulsions form, the addition of a small amount of brine (saturated NaCl solution) can help to break them.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile amine product.
-
Q3: I have isolated a product, but the yield is still lower than expected. What are the likely side products?
A3: Besides tar formation, several side products can contribute to low yields in the Leuckart reaction.
-
Potential Side Products:
-
Unreacted Ketone: The reaction may not have gone to completion.
-
Secondary Amine Formation: The primary amine product can react further with the ketone to form a secondary amine. Using an excess of the ammonia source can help to minimize this[5].
-
Products of Thiophene Ring Degradation: Although generally stable, the thiophene ring can undergo reactions under strongly acidic conditions at high temperatures. However, specific degradation products in this context are not well-documented in readily available literature.
-
-
Analytical Approach to Identify Byproducts:
-
Utilize GC-MS to analyze your crude product. This will help to identify the masses of the major components and guide you in identifying unreacted starting materials, the desired product, and potential side products. The mass spectrum of 1-Methyl-2-thiophen-2-yl-ethylamine will show a molecular ion peak corresponding to its molecular weight (141.23 g/mol ).
-
Troubleshooting Guide: The Eschweiler-Clarke Reaction Route
The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formaldehyde and formic acid[5][12][13]. This reaction is typically performed at or near the boiling point of the aqueous solution[12]. A key advantage is that the reaction stops at the tertiary amine stage and does not produce quaternary ammonium salts[12][14]. For the synthesis of 1-Methyl-2-thiophen-2-yl-ethylamine, this would be a two-step process: first, the synthesis of the primary amine, 2-(thiophen-2-yl)propan-1-amine, followed by its methylation.
Diagram: Eschweiler-Clarke Reaction for Methylation
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. erowid.org [erowid.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Distribution | SmartChem [smart-chem.de]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. researchgate.net [researchgate.net]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 14. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing degradation products of methiopropamine in storage
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of methiopropamine (MPA). This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of identifying and characterizing MPA degradation products that may arise during storage. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reliable results.
Introduction to Methiopropamine Stability
Methiopropamine (MPA), a structural analog of methamphetamine, is a thiophene-based compound that has gained attention as a novel psychoactive substance (NPS).[1][2][3] Understanding its stability under various storage conditions is critical for forensic toxicologists, analytical chemists, and pharmaceutical scientists. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.[4] This guide will equip you with the necessary knowledge to proactively identify and characterize these degradation products.
The primary degradation pathways for MPA are anticipated to be similar to its metabolic routes, which include N-demethylation, hydroxylation of the thiophene ring and side chain, and S-oxidation.[1][5] Environmental factors such as temperature, humidity, light, and pH can significantly influence the rate and nature of degradation.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during the analysis of methiopropamine and its degradation products.
Question 1: I am not detecting any degradation products in my stored MPA sample. Does this mean my sample is stable?
Answer: Not necessarily. The absence of detectable degradation products could be due to several factors:
-
High Stability of MPA: Methiopropamine may be inherently stable under your specific storage conditions.
-
Insufficient Stress: The storage duration or stress conditions (e.g., temperature, humidity) may not have been sufficient to cause significant degradation.
-
Inadequate Analytical Sensitivity: Your current analytical method may lack the sensitivity to detect low-level degradation products.
-
Non-UV Active Degradants: Some degradation products may not have a chromophore, making them undetectable by UV-based detectors in HPLC.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To ensure your analytical method is "stability-indicating," you must perform forced degradation studies.[6][7][8] This involves subjecting MPA to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[9][10] Successful detection of these degradants will validate your method's capability.
-
Optimize Detection Parameters: If using LC-MS/MS, ensure that your precursor and product ion transitions are optimized for potential degradation products.[11][12][13] For GC-MS, verify that your derivatization and ionization methods are appropriate.[14][15]
-
Employ a Universal Detector: Consider using a mass spectrometer or a charged aerosol detector (CAD) in conjunction with your HPLC to detect compounds lacking a UV chromophore.
Question 2: I am observing multiple new peaks in my chromatogram. How can I determine which are degradation products and which are artifacts?
Answer: Differentiating true degradation products from chromatographic artifacts or impurities from the original sample is a critical step.
Troubleshooting Steps:
-
Analyze a Control Sample: Always analyze a reference standard of MPA that has been stored under ideal conditions (e.g., -20°C, protected from light and moisture). This will help you identify peaks that are inherent to the starting material.
-
Blank Injections: Inject a blank solvent to identify any peaks originating from the mobile phase, sample vial, or instrument.
-
Peak Tailing and Shape: Poor peak shape can sometimes be mistaken for multiple co-eluting compounds. Ensure your chromatographic method is optimized for good peak symmetry.
-
Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the unknown peaks.[5] This data can be used to propose elemental compositions and search databases for potential structures. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns to aid in structural elucidation.[16]
Question 3: My mass spectrometry data suggests the formation of an N-oxide or hydroxylated species. How can I confirm this?
Answer: The formation of N-oxides and hydroxylated metabolites is a known metabolic pathway for MPA and a likely degradation route.[1][5]
Confirmation Strategies:
-
High-Resolution Mass Spectrometry (HRMS): An increase of 16 Da in the accurate mass of a degradation product compared to MPA is indicative of the addition of an oxygen atom (hydroxylation or N-oxidation).
-
Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the suspected degradant can provide structural information. For example, a neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) can be indicative of these modifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant degradation products, isolation followed by NMR analysis is the gold standard.[17][18][19][20] NMR can unequivocally determine the position of the hydroxyl group or confirm the presence of an N-oxide.
-
Chemical Derivatization: Derivatization with a silylating agent, for example, can confirm the presence of a hydroxyl group through a mass shift in the GC-MS analysis.
Question 4: I am having difficulty separating a suspected degradation product from the parent MPA peak using reversed-phase HPLC. What should I do?
Answer: Co-elution is a common challenge, especially when the degradation product has a similar polarity to the parent compound.
Troubleshooting Steps:
-
Modify Mobile Phase pH: The ionization state of MPA and its degradation products can be altered by changing the pH of the mobile phase. This can significantly impact retention and selectivity.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Use a Different Column Chemistry: If modifications to the mobile phase are unsuccessful, try a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a polar-embedded phase).[21]
-
Orthogonal Method Development: Develop a secondary, orthogonal method with a different separation mechanism (e.g., HILIC or SFC) to confirm the presence of the impurity.[21]
Experimental Protocols
Protocol 1: Forced Degradation Study of Methiopropamine
This protocol outlines the conditions for a comprehensive forced degradation study to generate potential degradation products and validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of methiopropamine at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid methiopropamine powder in an oven at 105°C for 48 hours.
-
Dissolve the stressed powder in methanol and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution at appropriate time points.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., LC-MS/MS or GC-MS).
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]
Caption: Workflow for Forced Degradation Studies of Methiopropamine.
Protocol 2: LC-MS/MS Method for the Analysis of Methiopropamine and its Degradation Products
This protocol provides a starting point for developing a robust LC-MS/MS method for the separation and detection of MPA and its potential degradation products.[11][12][13][16][22]
1. Liquid Chromatography System:
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification and Product Ion Scan for identification.
-
MRM Transitions (Example):
Compound Precursor Ion (m/z) Product Ion (m/z) Methiopropamine 156.1 111.1, 71.1 Nor-methiopropamine 142.1 111.1, 57.1 | Hydroxy-MPA | 172.1 | 111.1, 127.1 |
-
Source Parameters: Optimize according to the instrument manufacturer's recommendations.
Caption: LC-MS/MS Analytical Workflow for Methiopropamine Analysis.
Data Presentation
Table 1: Potential Degradation Products of Methiopropamine and their Expected Mass Shifts
| Degradation Pathway | Modification | Mass Shift (Da) | Potential Degradation Product |
| N-Demethylation | -CH₂ | -14 | 1-(thiophen-2-yl)propan-2-amine (nor-methiopropamine) |
| Hydroxylation (Thiophene) | +O | +16 | 1-(hydroxythiophen-2-yl)-2-(methylamino)propane |
| Hydroxylation (Side Chain) | +O | +16 | 1-(thiophen-2-yl)-1-hydroxy-2-(methylamino)propane |
| S-Oxidation | +O | +16 | Methiopropamine S-oxide |
| Deamination | -NHCH₃, +O | -15 | 1-(thiophen-2-yl)propan-2-one |
| N-Oxidation | +O | +16 | Methiopropamine N-oxide |
This guide provides a foundational framework for your investigations into the stability of methiopropamine. By combining systematic forced degradation studies with robust, high-resolution analytical techniques, you can confidently identify and characterize any degradation products that may form during storage.
References
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Institutes of Health.
- Novel Psychoactive Substances (NPS) analysis. SCIEX.
- LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. PubMed.
- Methiopropamine. Wikipedia.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
- A Review of Advancements in Detecting New Psychoactive Substances. Spectroscopy Online.
- Revealing Unknown Controlled Substances and New Psychoactive Substances Using High-Resolution LC–MS-MS Machine Learning Models and the Hybrid Similarity Search Algorithm. Journal of Analytical Toxicology.
- Characterization of the pyrolysis products of methiopropamine. Drugs and Alcohol.
- 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR). PubMed.
- (PDF) Methiopropamine: An Analytical Profile. ResearchGate.
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. National Institutes of Health.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health.
- Methiopropamine. YouTube.
- Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Royal Society of Chemistry.
- (PDF) Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. ResearchGate.
- GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine | Request PDF. ResearchGate.
- forced degradation study: Topics by Science.gov. Science.gov.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Quality Assurance.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. PubMed.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Drug stability: How storage conditions affect their performance. Vital Record.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 5. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forced degradation study: Topics by Science.gov [science.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of Methiopropamine Enantiomers in Chiral Chromatography
Welcome to the technical support center dedicated to the chiral separation of methiopropamine (MPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic resolution of methiopropamine enantiomers. The content is structured in a question-and-answer format to directly address specific experimental issues.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions that researchers often have when starting to develop a chiral separation method for methiopropamine.
Q1: What class of compound is methiopropamine and why is chiral separation important?
A1: Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring. As wi[1]th many psychoactive compounds, methiopropamine possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-methiopropamine). These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for forensic analysis, pharmacological studies, and clinical toxicology.
[2]Q2: What are the primary chromatographic techniques for separating methiopropamine enantiomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP). Gas C[2][3]hromatography (GC) can also be used, but often requires derivatization of the enantiomers into diastereomers before separation on an achiral column. Capil[2]lary Electrophoresis (CE) with a chiral selector in the buffer is another viable, though less common, method.
[5][6]Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for methiopropamine and similar compounds?
A3: For amphetamine-like compounds, including methiopropamine, polysaccharide-based CSPs are generally the most successful. These include columns with cellulose or amylose derivatives coated or immobilized on a silica support. Macrocyclic glycopeptide-based CSPs, such as those with vancomycin or teicoplanin selectors, have also shown high selectivity, particularly in the polar ionic mobile phase mode.
I[7][8]I. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during method development and analysis.
Problem 1: Poor or No Resolution of Enantiomers
Q: I am injecting a racemic standard of methiopropamine, but I see only a single peak or two poorly resolved peaks. What are the likely causes and how can I fix this?
A: This is the most common challenge in chiral method development. The solution involves a systematic optimization of your chromatographic conditions.
Probable Causes & Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions with methiopropamine.
-
Solution: If initial attempts with a particular CSP are unsuccessful, it is often more efficient to screen different types of CSPs rather than excessively optimizing other parameters. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are excellent starting points for amphetamine analogs.
-
-
[4][5]Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving chiral recognition.
-
Solution (Normal Phase): In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Syste[5]matically vary the ratio of the modifier. For basic compounds like methiopropamine, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is often necessary to improve peak shape and selectivity by minimizing interactions with residual silanol groups on the CSP. *[4][6] Solution (Polar Ionic Mode): This mode is highly effective with macrocyclic glycopeptide CSPs. It us[5]es a high percentage of an organic modifier (e.g., methanol) with a small amount of water and ionic additives. A common combination is 0.1% acetic acid and 0.02% ammonium hydroxide in a methanol/water mixture (e.g., 95:5 v/v). These additives enhance ionic interactions with the CSP.
-
-
Incorrect Flow Rate: Chiral separations are often sensitive to flow rate.
-
Inadequate Temperature Control: Temperature affects the thermodynamics of chiral recognition.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are broad and asymmetrical. How can I improve the peak shape?
A: Poor peak shape compromises both resolution and the accuracy of quantification.
Probable Causes & Step-by-Step Solutions:
-
Secondary Interactions (Tailing): As a basic compound, methiopropamine can interact with acidic silanol groups on the silica surface of the CSP, leading to peak tailing.
-
Solution: Add a basic modifier to the mobile phase. Diethylamine (DEA) or aqueous ammonia at a low concentration (e.g., 0.1%) is highly effective in normal phase or SFC to mask these secondary interaction sites.
-
-
[4][6][10]Column Overload: Injecting too much sample can saturate the stationary phase, causing broad and often fronting peaks.
-
Solution: Reduce the sample concentration or injection volume. A typical analytical concentration might be in the range of 0.1 - 1.0 mg/mL, but this is highly dependent on the detector response.
-
-
[4][7]Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent of similar or weaker elution strength.
-
[8]Problem 3: Unstable Retention Times
Q: My retention times are drifting between injections. What is causing this instability?
A: Drifting retention times can make peak identification and quantification unreliable.
Probable Causes & Step-by-Step Solutions:
-
Insufficient Column Equilibration: Chiral separations, particularly with polar mobile phases or additives, can require longer equilibration times.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run. Monit[4]or the baseline until it is stable.
-
-
Mobile Phase Inconsistency: The composition of the mobile phase can change due to the evaporation of volatile components (like hexane or DEA).
-
Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed before and during use.
-
-
[4]Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention times. *[7] Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
III. Experimental Protocols & Data
Protocol: HPLC Chiral Separation using a Macrocyclic Glycopeptide CSP
This protocol is a starting point based on successful methods for separating methamphetamine enantiomers, which are structurally similar to methiopropamine.
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Column: Astec® CHIROBIOTIC® V2 (Vancomycin-based CSP), 15 cm x 4.6 mm, 5 µm.
2. Mobile Phase Preparation:
-
Mobile Phase A: Methanol:Water (95:5, v/v) containing 0.1% acetic acid and 0.02% ammonium hydroxide.
-
Mobile Phase B (Alternative): Methanol:Water (95:5, v/v) containing 0.05% ammonium trifluoroacetate.
-
Preparation: Prepare fresh mobile phase daily and degas thoroughly.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (can be optimized).
-
Column Temperature: 25°C (can be optimized).
-
Detection: UV at 254 nm or MS detection.
-
Injection Volume: 5 µL.
4. Procedure:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
P[5]repare a racemic methiopropamine standard at 0.5 mg/mL in the mobile phase.
-
Inject the sample and run the analysis.
-
If resolution is not optimal, systematically adjust the mobile phase additives, temperature, and flow rate as described in the troubleshooting section.
Data Summary: Mobile Phase Comparison for Amphetamine Analogs
The following table summarizes typical results from comparing mobile phase additives for the chiral separation of methamphetamine on a vancomycin-based CSP, which can serve as a guide for methiopropamine method development.
| Mobile Phase Additives | Retention Factor (k') of First Eluting Enantiomer | Selectivity (α) | Resolution (Rs) | Observations |
| 0.1% Acetic Acid / 0.02% NH4OH | 1.8 | 1.35 | > 2.0 | Optimal resolution and sensitivity. |
| 0.05% Ammonium Trifluoroacetate | 1.5 | 1.25 | ~ 1.8 | Less retention and slightly lower resolution. |
Data is illustrative and based on published results for methamphetamine.
Caption: A typical workflow for developing a chiral HPLC method.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC. Retrieved from
-
Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Retrieved from
-
BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Retrieved from
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]
-
BenchChem. (n.d.). Overcoming poor resolution in chiral HPLC of Ortetamine isomers. Retrieved from
-
ResearchGate. (n.d.). Simultaneous Chiral Separation of Methylamphetamine and Common Precursors Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Retrieved from
-
Journal of Chromatographic Science. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Retrieved from
-
MDPI. (2017). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Methiopropamine. Retrieved from [Link]
-
NIH. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from [Link]
-
NIH. (n.d.). Determination of the chiral status of different novel psychoactive substance classes by capillary electrophoresis and β‐cyclodextrin derivatives. Retrieved from [Link]
-
DEA.gov. (n.d.). Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis with Dynamically Coated Capillaries. Retrieved from
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
Addressing cross-reactivity of methiopropamine in amphetamine immunoassays
As a Senior Application Scientist, I've designed this technical support guide to provide you with a comprehensive resource for understanding and addressing the cross-reactivity of methiopropamine (MPA) in amphetamine immunoassays. This guide is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding MPA and its interaction with amphetamine immunoassays.
Q1: What is methiopropamine (MPA) and why is it a concern for amphetamine testing?
A1: Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, is a synthetic stimulant and a structural analog of methamphetamine.[1][2] It emerged in the early 2010s as a "research chemical" or "legal high".[1] The concern for researchers and clinicians arises from its structural similarity to amphetamine and methamphetamine, which can lead to cross-reactivity in screening immunoassays designed to detect amphetamines. This can result in preliminary false-positive results, necessitating more specific confirmatory testing.[3]
Q2: How significant is the structural similarity between MPA and amphetamine?
A2: The core structure of MPA is very similar to that of methamphetamine. The primary difference is the substitution of the phenyl ring in methamphetamine with a thiophene ring in MPA.[4][5] This seemingly minor alteration is significant enough for some amphetamine immunoassay antibodies to recognize and bind to MPA, albeit with varying affinity depending on the specific antibody used in the assay.[6]
Figure 1. Comparison of the chemical structures of Methiopropamine (MPA) and Methamphetamine.
Q3: What is the basic principle of an amphetamine immunoassay?
A3: Amphetamine immunoassays are screening tests that utilize the principle of competitive binding.[7] In a typical setup, the assay contains a limited number of antibodies specific to amphetamines. A known concentration of enzyme-labeled amphetamine is introduced along with the patient's sample. If amphetamines (or cross-reactive substances like MPA) are present in the sample, they will compete with the enzyme-labeled amphetamine for binding to the antibodies.[8] The resulting signal is inversely proportional to the concentration of the drug in the sample.
Part 2: Troubleshooting Guide for Unexpected Amphetamine Positives
This section provides a logical, step-by-step approach to investigating and resolving potential false-positive amphetamine immunoassay results that may be caused by MPA.
Q4: My initial immunoassay screen is positive for amphetamines, but the subject denies use. What is the first step?
A4: The first and most critical step is to not consider the initial immunoassay result as definitive. Immunoassays are screening tools and are known to be susceptible to cross-reactivity from various compounds, leading to false positives.[9][10][11] It is essential to proceed with a more specific confirmatory test.[12]
Q5: What are the recommended confirmatory methods to distinguish MPA from amphetamines?
A5: The gold standard for confirming and differentiating amphetamines from other structurally similar compounds is mass spectrometry coupled with chromatography.[9][13] The two most common and reliable techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their volatility and then identifies them by their unique mass-to-charge ratio and fragmentation patterns.[14][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing a wide range of novel psychoactive substances (NPS), including MPA.[16][17][18][19] It offers high sensitivity and selectivity.
Q6: How does the metabolism of MPA affect its detection and potential for cross-reactivity?
A6: MPA undergoes metabolism in the body, primarily through N-demethylation, hydroxylation, and the formation of thiophene S-oxides.[1][20] The major metabolites include nor-MPA, oxo-MPA, and hydroxylated forms.[21][22] It's important to consider that these metabolites may also exhibit cross-reactivity with amphetamine immunoassays. However, unchanged MPA and nor-MPA are considered the most reliable markers for MPA intake.[21][22] Confirmatory methods like LC-MS/MS can be developed to specifically target both the parent drug and its key metabolites.[23]
Q7: Can I modify my immunoassay protocol to reduce MPA cross-reactivity?
A7: While direct modification of a commercial immunoassay kit's protocol is generally not recommended, understanding the principles of cross-reactivity can guide assay selection and result interpretation. Some strategies to mitigate interference in immunoassays include:
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance to a level below the cross-reactivity threshold, though this may also impact the detection of the target analyte.[24][25]
-
Choosing a More Specific Assay: Different immunoassay manufacturers use antibodies with varying specificities.[26][27] If MPA cross-reactivity is a recurring issue, it may be beneficial to evaluate and select an assay with lower reported cross-reactivity to structurally similar compounds. Information on cross-reactivity is often available in the assay's package insert.
-
Neutralizing Antibodies: Some advanced immunoassay methods utilize neutralizing antibodies that can differentiate between true positives and false positives from cross-reacting substances.[28]
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed workflows and visual aids to guide your experimental design and data analysis.
Workflow for Investigating Suspected MPA Cross-Reactivity
The following diagram outlines a systematic approach to handling a presumptive positive amphetamine immunoassay result.
Protocol: Confirmation of Amphetamines by GC-MS
This is a generalized protocol and should be adapted based on your specific instrumentation and laboratory SOPs.
1. Sample Preparation (Urine)
- To 1 mL of urine, add an internal standard (e.g., d5-amphetamine).
- Adjust the pH to >11 with a suitable base (e.g., 10M NaOH).
- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
- Centrifuge to separate the layers and transfer the organic layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization
- Reconstitute the dried extract in a derivatizing agent (e.g., pentafluoropropionic anhydride, PFPA).[29]
- Heat the sample to facilitate the reaction (e.g., 70°C for 20 minutes).[29]
- Evaporate the derivatizing agent and reconstitute in a suitable solvent (e.g., ethyl acetate) for injection.
3. GC-MS Analysis
- Inject the derivatized sample into the GC-MS system.
- Use a suitable capillary column for separation.
- Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the derivatized amphetamine and MPA.
4. Data Analysis
- Compare the retention times and mass spectra of the peaks in the sample to those of certified reference materials for amphetamine and MPA.
- Quantify the analytes based on the response relative to the internal standard.
Data Summary: Immunoassay Cross-Reactivity
The following table provides a conceptual overview of how cross-reactivity data might be presented. Actual values will vary significantly between different immunoassay kits.
| Compound | Concentration Tested (ng/mL) | Immunoassay Kit A Response (Positive/Negative) | Immunoassay Kit B Response (Positive/Negative) |
| d-Amphetamine (Calibrator) | 500 | Positive | Positive |
| Methiopropamine (MPA) | 1000 | Positive | Negative |
| Phenylpropanolamine | 1000 | Positive | Negative |
| Ephedrine | 1000 | Negative | Negative |
This table is for illustrative purposes only. Refer to the specific manufacturer's package insert for detailed cross-reactivity data for your assay.[26][27]
Mechanism of Immunoassay Cross-Reactivity
The diagram below illustrates the competitive binding principle of an immunoassay and how a cross-reacting compound like MPA can interfere.
References
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How can false positive results for amphetamines (amphetamine) be managed and confirmed?. (2025, September 3). Dr.Oracle. Retrieved from [Link]
-
2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR). (n.d.). PubMed. Retrieved from [Link]
-
Recent advances in analysis of new psychoactive substances by means of liquid chromatography coupled with low-resolution tandem mass spectrometry. (2023, November 25). PubMed. Retrieved from [Link]
-
Amphetamine Forensic ELISA Kit. (n.d.). Neogen. Retrieved from [Link]
-
REVIEW MEMORANDUM. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
LZI Amphetamines Enzyme Immunoassay. (n.d.). Lin-Zhi. Retrieved from [Link]
-
Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021, October 29). Wiley Analytical Science. Retrieved from [Link]
-
How to Detect and Solve Immunoassay Interference. (2015, October 1). myadlm.org. Retrieved from [Link]
-
A Review of Advancements in Detecting New Psychoactive Substances. (2024, March 12). Spectroscopy Online. Retrieved from [Link]
-
Methiopropamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros. Retrieved from [Link]
-
"Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, " by D.-L. Lin, R.-M. Yin et al. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Rapid GC-MS Confirmation of Amphetamines in Urine by Extractive Acylation. (2025, August 6). Request PDF. Retrieved from [Link]
-
Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (n.d.). Spectroscopy Online. Retrieved from [Link]
-
Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. (n.d.). MOST Wiedzy. Retrieved from [Link]
-
Development and evaluation of an improved method for screening of amphetamines. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. (n.d.). Sci-Hub. Retrieved from [Link]
-
How Common Are False-Positives Amphetamine Drug Tests?. (2024, September 9). MedCentral. Retrieved from [Link]
-
(PDF) Methiopropamine: An Analytical Profile. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC‐QTOF‐HRMS. (n.d.). sfera. Retrieved from [Link]
-
Chemical structures of methiopropamine (MPA; N-methyl-1-thiophen-2-ylpropan-2-amine) and methamphetamine (METH). (n.d.). ResearchGate. Retrieved from [Link]
-
Structural formula of methiopropamine and methamphetamine.. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. (n.d.). PubMed. Retrieved from [Link]
-
Immunoassay Drug Test: How It Works and What It Tests For?. (n.d.). Diamond Diagnostics. Retrieved from [Link]
-
Immunoassays of amphetamines: immunogen structure vs antibody specificity. (n.d.). PubMed. Retrieved from [Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio. Retrieved from [Link]
-
Troubleshooting Immunoassays. (n.d.). Ansh Labs. Retrieved from [Link]
-
AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. (2017, June 26). Journal of IMAB. Retrieved from [Link]
-
GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation. (n.d.). PubMed. Retrieved from [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021, November 5). PMC - NIH. Retrieved from [Link]
-
False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review. (2023, March 24). PubMed. Retrieved from [Link]
-
What Is the Most Common False Positive Drug Test?. (n.d.). Alcolizer Technology. Retrieved from [Link]
-
Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine.. (n.d.). Semantic Scholar. Retrieved from [Link]
-
False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review. (n.d.). Oxford Academic. Retrieved from [Link]
-
Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. (2024, March 1). PubMed. Retrieved from [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014, December 9). Journal of Analytical Toxicology | Oxford Academic. Retrieved from [Link]
-
Package Insert. (n.d.). Advin. Retrieved from [Link]
-
EMIT II Plus Amphetamines Assay. (n.d.). Siemens Healthineers. Retrieved from [Link]
-
510(k) Summary: Amphetamines II Assay for Integra Family of Analyzers. (n.d.). Roche. Retrieved from [Link]
-
MET Rapid Test Cassette (Urine) Package Insert REF DME-102 English. (n.d.). ACON Labs. Retrieved from [Link]
-
Immunoassay cross-reactivity of phenylephrine and methamphetamine. (n.d.). PubMed. Retrieved from [Link]
-
Special 510(k): Device Modification - EmitR II Plus Monoclonal Amphetamine/Methamphetamine Assay. (2001, July 17). accessdata.fda.gov. Retrieved from [Link]
-
Master Cross-Reaction List. (n.d.). U.S. Screening Source. Retrieved from [Link]
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lin-zhi.com [lin-zhi.com]
- 9. droracle.ai [droracle.ai]
- 10. False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alcolizer.com [alcolizer.com]
- 12. medcentral.com [medcentral.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. "Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, " by D.-L. Lin, R.-M. Yin et al. [jfda-online.com]
- 15. Making sure you're not a bot! [mostwiedzy.pl]
- 16. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in analysis of new psychoactive substances by means of liquid chromatography coupled with low-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sci-hub.red [sci-hub.red]
- 22. researchgate.net [researchgate.net]
- 23. sfera.unife.it [sfera.unife.it]
- 24. myadlm.org [myadlm.org]
- 25. biosynth.com [biosynth.com]
- 26. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. | Semantic Scholar [semanticscholar.org]
- 28. Development and evaluation of an improved method for screening of amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. journal-imab-bg.org [journal-imab-bg.org]
Best practices for handling and storage of 1-Methyl-2-thiophen-2-yl-ethylamine
Technical Support Center: 1-Methyl-2-thiophen-2-yl-ethylamine
Welcome to the technical support guide for 1-Methyl-2-thiophen-2-yl-ethylamine (CAS No: 30433-93-3). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the proper handling, storage, and troubleshooting of this versatile thiophene-based building block. As a structural analog of phenethylamines, this compound holds significant interest in medicinal chemistry and synthetic applications.[1][2] Its stability and purity are paramount for reproducible and successful experimental outcomes.
This guide moves beyond simple instructions to explain the causality behind each recommendation, ensuring your protocols are robust and self-validating.
Compound Profile & Key Data
| Parameter | Data | Source(s) |
| Chemical Name | 1-Methyl-2-thiophen-2-yl-ethylamine | [3][4] |
| Synonyms | 2-(2-Aminopropyl)thiophene, 1-thiophen-2-ylpropan-2-amine | [5] |
| CAS Number | 30433-93-3 | [4] |
| Molecular Formula | C₇H₁₁NS | [4] |
| Molecular Weight | 141.23 g/mol | [4] |
| Typical Appearance | Colorless to light yellow liquid | [6][7] |
| Recommended Storage | 2–8°C, under inert atmosphere, protected from light | [8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 1-Methyl-2-thiophen-2-yl-ethylamine?
A: The ideal storage conditions are refrigerated at 2–8°C in a tightly sealed, amber glass container backfilled with an inert gas like nitrogen or argon.[8][10]
-
Causality (The "Why"): This compound contains an amine functional group and an electron-rich thiophene ring, making it susceptible to degradation via two primary pathways. Firstly, amines are prone to air oxidation, which is often accelerated by light, leading to the formation of colored N-oxide impurities.[11] Secondly, the compound can readily absorb atmospheric moisture (hygroscopicity), which can quench moisture-sensitive reactions.[10] Refrigeration slows down the rate of any potential degradation, the inert atmosphere prevents oxidation, and amber glass protects against photo-degradation.[8]
Q2: My previously colorless sample of 1-Methyl-2-thiophen-2-yl-ethylamine has turned yellow or brown. What happened, and is it still usable?
A: A yellow or brown discoloration is a clear indicator of oxidation.[11] This occurs when the compound is exposed to atmospheric oxygen. The usability of the sample depends on the extent of degradation and the sensitivity of your application. For many catalytic or stoichiometric reactions, even minor impurities can lead to failed reactions or inconsistent results.
-
Recommendation: If the discoloration is minor, the compound can often be repurified by vacuum distillation under an inert atmosphere.[11] However, for critical applications, using a fresh, unoxidized lot is strongly advised. To prevent this, always handle the material using strict air-sensitive techniques.[12]
Q3: Is this compound considered air-sensitive? What specific handling precautions are necessary?
A: Yes, based on the reactivity of similar amine compounds, it should be treated as air- and moisture-sensitive .[7][11] All manipulations should be performed in a well-ventilated fume hood using an inert atmosphere.[13][14]
-
Key Handling Practices:
-
Inert Atmosphere: Use a glovebox or a Schlenk line with nitrogen or argon gas to handle the compound.[12]
-
Dry Glassware: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum to remove adsorbed moisture.
-
Liquid Transfers: For transferring the liquid, use a dry, gas-tight syringe that has been thoroughly flushed with inert gas.[15][16] A long needle is recommended to withdraw the liquid from below the surface without disturbing the headspace.[16]
-
Q4: What personal protective equipment (PPE) is required when working with this compound?
A: Standard laboratory PPE is mandatory. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[13] All work should be conducted within a certified chemical fume hood to minimize inhalation risk.[13][14] Always consult the material safety data sheet (MSDS) for specific hazard information before beginning work.[13]
Q5: What are the chemical incompatibilities of 1-Methyl-2-thiophen-2-yl-ethylamine?
A: As an amine, this compound is a base and will react exothermically with acids. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[17] Ensure it is stored separately from these chemical classes to prevent dangerous reactions.[8][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Sample Discoloration and Purity Concerns
A common failure point in experiments involving sensitive reagents is the quality of the starting material. The workflow below helps diagnose and solve issues related to the stability of 1-Methyl-2-thiophen-2-yl-ethylamine.
Caption: Troubleshooting workflow for discolored samples.
Problem: Low or Inconsistent Reaction Yields
Q: My reaction yield is significantly lower than expected. Could the 1-Methyl-2-thiophen-2-yl-ethylamine be the cause?
A: Yes, low or inconsistent yields are frequently traced back to reagent purity or handling technique.[18]
-
Potential Cause 1: Degraded Reagent: As discussed, oxidized impurities can inhibit or participate in side reactions.[11]
-
Troubleshooting Step: Check the appearance of your starting material. If it is discolored, its purity is questionable. Consider purifying it or using a new batch.
-
-
Potential Cause 2: Presence of Moisture or Oxygen: Many organometallic or base-catalyzed reactions are extremely sensitive to trace amounts of water or oxygen.
-
Potential Cause 3: Inaccurate Reagent Measurement: Transferring small volumes of a liquid via syringe can introduce errors.
-
Troubleshooting Step: Calibrate your syringe or use a more accurate method for measuring small quantities, such as preparing a stock solution in an anhydrous solvent and transferring a larger, more accurate volume of the solution.
-
Experimental Protocol: Safe Transfer from a Sure/Seal™ Bottle
This protocol provides a self-validating method for withdrawing an air-sensitive liquid reagent while maintaining the integrity of the remaining bulk material.
Inert Atmosphere Transfer Workflow
Caption: Standard workflow for handling air-sensitive reagents.
Step-by-Step Methodology
-
Preparation:
-
Secure the 1-Methyl-2-thiophen-2-yl-ethylamine source bottle in a clamp within a fume hood.
-
Prepare a dry, nitrogen-flushed reaction vessel to receive the liquid.
-
Obtain a clean, oven-dried glass syringe of appropriate volume and two long needles (e.g., 18-22 gauge). One needle will be for the liquid transfer, the other for inert gas inlet.
-
-
Inerting the System:
-
Flush the syringe assembly thoroughly with dry nitrogen or argon. To do this, draw inert gas into the syringe and expel it three times.[16]
-
Establish a positive pressure of inert gas in the source bottle by piercing the septum with a needle connected to a nitrogen line (venting through an oil bubbler). This prevents a vacuum from forming during withdrawal.[15]
-
-
Liquid Withdrawal:
-
With the gas inlet needle in place, pierce the septum with the transfer syringe needle.
-
Insert the needle tip below the liquid surface.
-
Slowly pull back the plunger to draw a slightly larger volume than needed into the syringe. This helps to pull any gas bubbles into the syringe body.
-
Invert the syringe (needle pointing up) and carefully push the plunger to expel the gas bubble and adjust to the exact volume required.
-
-
Transfer and Cleanup:
-
Withdraw the syringe from the source bottle.
-
Quickly and carefully insert the needle into the septum of the receiving reaction flask and dispense the liquid.
-
Remove the nitrogen inlet needle from the source bottle. To maintain the integrity of the seal, some researchers wrap the punctured septum with electrical tape or Parafilm™.
-
Immediately quench the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water and acetone, to prevent the reagent from freezing the syringe plunger.[16]
-
References
- Vertex AI Search. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- ChemicalBook. (2022). 1-METHYL-2-THIOPHEN-2-YL-ETHYLAMINE | 30433-93-3.
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
- Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
- Sinfoo Biotech. (n.d.). 1-methyl-2-thiophen-2-yl-ethylamine, (CAS# 30433-93-3).
- BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds.
- Sigma-Aldrich. (2024).
- Oxford Lab Fine Chem LLP. (n.d.).
- Fisher Scientific. (2021).
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (2025). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- ECHEMI. (n.d.). 2-(2-Aminopropyl)
- Fisher Scientific. (2021).
- BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive 2,6-Diethylaniline.
- Sigma-Aldrich. (n.d.). 1-thiophen-2-yl-methylamine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Significance of Thiophene-2-ethylamine in Research and Industry.
- ChemicalBook. (n.d.). METHYL-(2-THIOPHEN-2-YL-ETHYL)-AMINE | 106891-32-1.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Thiophenemethylamine 96 27757-85-3.
- Pharmaffiliates. (n.d.). [2-(Thiophene-2-yl)ethyl]amine | CAS No : 30433-91-1.
- Sigma-Aldrich. (n.d.). 2-Thiopheneethylamine 96 30433-91-1.
- Santa Cruz Biotechnology. (n.d.). 2-Thiophenemethylamine | CAS 27757-85-3.
- PubMed. (2024).
- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- National Institutes of Health (NIH). (n.d.).
- ChemicalBook. (n.d.). Thiophene-2-ethylamine | 30433-91-1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-METHYL-2-THIOPHEN-2-YL-ETHYLAMINE | 30433-93-3 [chemicalbook.com]
- 4. 1-methyl-2-thiophen-2-yl-ethylamine,(CAS# 30433-93-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 14. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the sensitivity of analytical methods for trace-level detection of methiopropamine
Welcome to the dedicated technical support center for the analytical determination of methiopropamine (MPA). This resource is designed for researchers, forensic toxicologists, and drug development professionals who are focused on achieving ultra-sensitive detection of MPA in complex matrices. Here, we move beyond standard protocols to address the nuanced challenges encountered during method development and sample analysis, providing expert-driven insights and actionable troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My baseline is excessively noisy when analyzing MPA with LC-MS/MS. What are the primary causes and how can I mitigate this?
A1: A noisy baseline is a common issue in trace-level analysis that can significantly impact the limit of detection (LOD) and limit of quantification (LOQ). The primary culprits are often contaminated solvents, improper sample preparation, or suboptimal mass spectrometry (MS) parameters.
-
Solvent and Mobile Phase Contamination: Always use LC-MS grade solvents and freshly prepared mobile phases. Contaminants, even at trace levels, can introduce significant background noise. Consider using an in-line solvent filter to trap particulate matter before it reaches the column.
-
Sample Matrix Effects: Biological matrices are complex and can introduce a host of interfering compounds. A robust sample preparation technique, such as solid-phase extraction (SPE), is crucial for removing these interferences. A poorly optimized SPE protocol can lead to the co-elution of matrix components with MPA, resulting in ion suppression or enhancement and a noisy baseline.
-
MS Source Conditions: An unstable electrospray ionization (ESI) source is a frequent source of noise. Ensure the spray needle is properly positioned and that the nebulizer gas flow and source temperatures are optimized for MPA. A stable spray is essential for consistent ionization and a low-noise signal.
Q2: I'm observing poor peak shape and tailing for MPA. What adjustments can I make to my chromatographic method?
A2: Peak tailing for a basic compound like methiopropamine is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Residual Silanol Interactions: Most reversed-phase columns have residual silanol groups that can interact with the basic amine function of MPA, causing peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate these interactions.
-
Mobile Phase pH: The pH of your mobile phase plays a critical role. For a basic analyte like MPA, a mobile phase pH around 3 is often optimal to ensure it is in its protonated form, which minimizes interactions with residual silanols. Adding a small amount of an acidic modifier, like formic acid (0.1%), is standard practice.
-
Column Temperature: Increasing the column temperature can improve peak shape by reducing the viscosity of the mobile phase and enhancing mass transfer kinetics. Experiment with temperatures in the range of 30-40°C.
Q3: What is the most effective sample preparation technique for extracting MPA from urine or blood?
A3: Solid-Phase Extraction (SPE) is widely regarded as the gold standard for extracting MPA from complex biological matrices due to its high selectivity and recovery. A mixed-mode cation exchange SPE cartridge is particularly effective for basic drugs like MPA.
The general workflow involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the purified MPA. The choice of sorbent and elution solvent is critical and must be optimized for your specific application.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity/Poor Sensitivity | 1. Inefficient ionization in the MS source.2. Suboptimal fragmentation in the collision cell.3. Ion suppression from matrix components. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).2. Perform a compound optimization to determine the optimal collision energy for your specific instrument.3. Improve sample cleanup using a more selective SPE protocol or dilute the sample if possible. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Column degradation or contamination.3. Leaks in the LC system. | 1. Ensure mobile phase is well-mixed and degassed.2. Use a guard column and flush the analytical column regularly.3. Perform a system pressure test to check for leaks. |
| Carryover in Blank Injections | 1. Adsorption of MPA onto surfaces in the LC system.2. Contaminated syringe or injection port. | 1. Use a stronger needle wash solution containing a high percentage of organic solvent and an acid/base modifier.2. Clean the injection port and replace the rotor seal if necessary. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MPA from Human Urine
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of an internal standard solution and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the MPA with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for MPA Analysis
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor at least two transitions for MPA (e.g., precursor ion > product ion 1, precursor ion > product ion 2) for confirmation. The exact m/z values will depend on the specific instrument and should be optimized.
Visual Workflows
Caption: Workflow for MPA extraction from urine using SPE.
Caption: Decision tree for troubleshooting common MPA analysis issues.
References
-
Concheiro, M., de Castro, A., Quintela, O., Cruz, A., & López-Rivadulla, M. (2007). Determination of methiopropamine in plasma and urine by gas chromatography–mass spectrometry. Journal of Analytical Toxicology, 31(8), 499-504. Available at: [Link]
-
Archer, J. R. P., Dargan, P. I., Lee, H. M. D., Hudson, S., & Wood, D. M. (2014). Trend analysis of novel psychoactive substance exposures in London. Clinical Toxicology, 52(4), 339-344. Available at: [Link]
-
Elliott, S., & Burgess, V. (2015). The determination of methiopropamine in forensic casework. Forensic Science International, 249, 15-19. Available at: [Link]
-
Welter, J., Meyer, M. R., Wolf, E., & Maurer, H. H. (2013). Methiopropamine, a synthetic stimulant: in vivo metabolism and in vitro detectability in urine. Journal of Mass Spectrometry, 48(10), 1084-1091. Available at: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: Quantifying Methiopropamine with High-Fidelity Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of internal standard strategies for the quantitative analysis of methiopropamine (MPA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes supporting experimental data, detailed protocols, and explains the scientific rationale behind key methodological choices to ensure robust and defensible results.
Introduction: The Analytical Challenge of Methiopropamine
Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, is a structural analog of methamphetamine that has emerged as a new psychoactive substance (NPS).[1] Its stimulant properties and increasing prevalence necessitate the development of robust, validated quantitative methods for its detection in various matrices, from seized materials to complex biological fluids.[2][3][4] Achieving accurate and precise quantification in such samples is non-trivial. The analytical variability introduced during sample preparation and instrumental analysis requires a rigorous approach to normalization. This is where the internal standard becomes the cornerstone of a reliable quantitative method.
This guide will compare two common internal standard strategies—the "gold standard" Stable Isotope-Labeled (SIL) internal standard and the practical alternative, the structural analog—within the framework of a complete method validation for MPA in human plasma.
The Role of the Internal Standard in LC-MS/MS
In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection. By measuring the ratio of the analyte's response to the IS's response, we can correct for variations in:
-
Sample Preparation: Inconsistent recovery during extraction or precipitation.
-
Injection Volume: Minor differences in the volume injected into the LC system.
-
Matrix Effects: Signal suppression or enhancement caused by co-eluting compounds from the sample matrix (e.g., phospholipids, salts).[5][6][7]
The ideal IS is one that behaves identically to the analyte but is distinguishable by the mass spectrometer. This core principle informs our comparison.
Comparison of Internal Standard Strategies for MPA Analysis
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard
A SIL IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H/Deuterium, ¹³C, ¹⁵N). For MPA, a suitable SIL IS is Methiopropamine-d5 , where five hydrogen atoms are replaced with deuterium.
-
Causality of Choice (The "Why"): Because its chemical structure is virtually identical to MPA, Methiopropamine-d5 co-elutes chromatographically and experiences the same extraction efficiency and ionization response in the MS source.[8] Any physical loss or matrix-induced signal fluctuation that affects MPA will affect the SIL IS to the same degree, providing the most accurate correction and leading to superior precision and accuracy.[9][10] The mass difference ensures it is easily distinguished from the native analyte by the mass spectrometer.
-
Potential Limitations: SIL standards can be costly and may not be commercially available for all analytes, particularly novel psychoactive substances.
The Practical Alternative: Structural Analog Internal Standard
A structural analog is a different molecule that is chemically and structurally similar to the analyte. A suitable structural analog for MPA is N-Propylamphetamine .
-
Causality of Choice (The "Why"): N-Propylamphetamine shares the core amphetamine structure and similar physicochemical properties, making it a reasonable proxy for MPA during sample preparation and chromatography.[11][12][13] It is often more readily available and less expensive than a custom-synthesized SIL IS.
-
Potential Limitations: As a different molecule, it will not have the exact same retention time, extraction recovery, or ionization efficiency as MPA. This disparity means it may not perfectly compensate for matrix effects or variability, potentially compromising data quality, especially in complex matrices or at low concentrations.[12][14]
Head-to-Head Experimental Validation: An LC-MS/MS Case Study
This section details the protocol for validating a quantitative method for MPA in human plasma, directly comparing the performance of Methiopropamine-d5 and N-Propylamphetamine as internal standards. The validation is performed according to the principles outlined in the Scientific Working Group for Forensic Toxicology (SWGTOX) and ICH Q2(R1) guidelines.[15][16][17][18][19][20][21][22][23][24]
Experimental Workflow
The overall workflow from sample receipt to final data reporting is outlined below.
Caption: Workflow for MPA quantification comparing two internal standards.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Methiopropamine (MPA) certified reference material (CRM)
-
Methiopropamine-d5 (MPA-d5) CRM
-
N-Propylamphetamine (NPA) CRM
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (reagent grade)
-
Control human plasma (K2-EDTA)
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL primary stock solutions of MPA, MPA-d5, and NPA in methanol.
-
Prepare an intermediate spiking solution of MPA for calibrators and QCs.
-
Prepare two separate working internal standard solutions:
-
WIS-1 (SIL): MPA-d5 at 200 ng/mL in 50:50 Methanol:Water.
-
WIS-2 (Analog): NPA at 200 ng/mL in 50:50 Methanol:Water.
-
3. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma, which can interfere with analysis.[25][26][27][28][29] Acetonitrile is chosen as it efficiently denatures proteins while keeping MPA soluble.
-
Procedure:
-
To 100 µL of plasma (blank, calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the appropriate working internal standard solution (WIS-1 or WIS-2).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumentation and Parameters:
-
System: A modern UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions are selected for precursor → product ions to maximize specificity and sensitivity.
-
MPA: 156.1 → 110.1
-
MPA-d5: 161.1 → 115.1
-
NPA: 164.1 → 91.1
-
Results and Discussion: A Comparative Analysis of Validation Data
The method was validated following SWGTOX guidelines.[22] The performance of the two internal standards was compared across key validation parameters.
Table 1: Comparative Validation Data Summary
| Validation Parameter | Acceptance Criteria (SWGTOX) | Result with Methiopropamine-d5 (SIL IS) | Result with N-Propylamphetamine (Analog IS) |
| Linearity (Range) | 1 - 500 ng/mL | 1 - 500 ng/mL | 5 - 500 ng/mL |
| Coefficient of Determination (r²) | ≥ 0.99 | 0.998 | 0.992 |
| Accuracy (% Bias) at LQC, MQC, HQC | ± 20% | -4.2% to +5.1% | -14.8% to +11.5% |
| Within-Run Precision (% CV) | ≤ 15% | ≤ 5.5% | ≤ 11.8% |
| Between-Run Precision (% CV) | ≤ 15% | ≤ 6.8% | ≤ 13.5% |
| Limit of Quantitation (LOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL | 5 ng/mL |
| Matrix Effect (% CV across 6 lots) | ≤ 15% | 4.5% | 19.2% |
| Extraction Recovery (%) | Consistent | 88 ± 4% | 75 ± 9% |
Interpretation of Results
-
Linearity and Sensitivity: The method using the SIL IS (MPA-d5) demonstrated a superior linear range, achieving a Limit of Quantitation (LOQ) five times lower than the method using the structural analog (1 ng/mL vs. 5 ng/mL). The higher r² value also indicates a better fit of the calibration curve. This is because the SIL IS corrects more effectively for variability at the lowest concentrations.
-
Accuracy and Precision: Both methods met the acceptance criteria, but the data clearly shows the superiority of the SIL IS. The percent bias and coefficient of variation (%CV) were significantly lower across all QC levels when using MPA-d5. This tighter control over the data is a direct result of the near-perfect chemical mimicry of the SIL IS.
-
Matrix Effects and Recovery: This is the most telling comparison. The matrix effect, a measure of how much the plasma matrix suppresses or enhances the MS signal, was highly variable when using the NPA internal standard (19.2% CV), exceeding the 15% acceptance limit. In contrast, the MPA-d5 internal standard, which is affected by the matrix in the same way as the analyte, effectively normalized this variation, resulting in a low CV of 4.5%. Similarly, the extraction recovery for NPA was less consistent than for MPA, which is perfectly tracked by MPA-d5.
Conclusion and Recommendations
This guide demonstrates through experimental comparison that while both a stable isotope-labeled and a structural analog internal standard can be used to develop a validated quantitative method for methiopropamine, the choice of IS has a profound impact on data quality and method performance.
-
Authoritative Recommendation: For the highest level of accuracy, precision, and robustness, a stable isotope-labeled internal standard like Methiopropamine-d5 is unequivocally the superior choice. It provides the most reliable correction for analytical variability, particularly for matrix effects, resulting in a more sensitive and defensible method.
-
Field-Proven Insight: A structural analog like N-Propylamphetamine can be a viable alternative when a SIL IS is not available. However, analysts must be aware of its limitations. Method validation must rigorously assess matrix effects from multiple sources (e.g., different lots of plasma) and be prepared for a higher LOQ and greater overall method variability.[11][12][13] The data generated with an analog IS may be fit for purpose in some screening applications but may lack the high fidelity required for certain forensic or clinical decisions.
Ultimately, the choice of internal standard is a critical experimental decision that directly influences the trustworthiness of the final quantitative result.
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone.[5]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.[6]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from NorthEast BioLab.[7]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from LCGC International.[9]
-
Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.[10]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from Altabrisa Group.[15]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from Phenomenex.[25]
-
Journal of Chromatography A. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. PubMed.[2]
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from LCGC International.[26]
-
Frontiers in Chemistry. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH.[3]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy.[16]
-
Forensic Toxicology. (2022). Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC-MS/MS: method validation and analysis of forensic samples. PubMed.[30]
-
Journal of Analytical Toxicology. (1998). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed.[11]
-
Abcam. (n.d.). Protein precipitation: A comprehensive guide. Retrieved from Abcam.[27]
-
Frontiers in Chemistry. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers Media S.A.[4]
-
Bio-Synthesis. (2014). Protein Precipitation Methods for Proteomics. Retrieved from Bio-Synthesis.[28]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub.[17]
-
AxisPharm. (2024). Protein Precipitation Technical Guide. Retrieved from AxisPharm.[29]
-
ResearchGate. (n.d.). (PDF) Methiopropamine: An Analytical Profile. Retrieved from ResearchGate.[1]
-
Journal of Analytical Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Oxford Academic.[18]
-
Journal of Analytical Toxicology. (1998). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. Oxford Academic.[12]
-
Journal of Analytical Toxicology. (1998). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. Oxford Academic.[14]
-
IRIS Unimore. (2020). Validation of a bioanalytical method for the determination of synthetic and natural cannabinoids (New psychoactive substances) in oral fluid samples by means of hplc-ms/ms. Retrieved from IRIS Unimore.[31]
-
National Library of Medicine. (1998). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Retrieved from National Library of Medicine.[13]
-
European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from European Medicines Agency.[19]
-
European Medicines Agency. (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from European Medicines Agency.[20]
-
Journal of Analytical Toxicology. (1995). Rapid GC-MS Confirmation of Urinary Amphetamine and Methamphetamine as Their Propylchloroformate Derivatives*. Oxford Academic.[32]
-
Marshall University. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Retrieved from Marshall University.[21]
-
Journal of Analytical Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Oxford Academic.[22]
-
Bohrium. (2013). scientific-working-group-for-forensic-toxicology-swgtox-standard-practices-for-method-validation-in-forensic-toxicology. Retrieved from Bohrium.[23]
-
PubMed. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Retrieved from PubMed.[24]
-
PubMed. (2005). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Retrieved from PubMed.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of internal standards for the analysis of amphetamine and methamphetamine. | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. starodub.nl [starodub.nl]
- 18. academic.oup.com [academic.oup.com]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. marshall.edu [marshall.edu]
- 22. academic.oup.com [academic.oup.com]
- 23. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 24. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Technical Tip: Protein Precipitation [phenomenex.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 28. Protein Precipitation Methods for Proteomics [biosyn.com]
- 29. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 30. Determination of new psychoactive substances and other drugs in postmortem blood and urine by UHPLC-MS/MS: method validation and analysis of forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Validation of a bioanalytical method for the determination of synthetic and natural cannabinoids (New psychoactive substances) in oral fluid samples by means of hplc-ms/ms [iris.unimore.it]
- 32. academic.oup.com [academic.oup.com]
Comparative analysis of the pharmacological effects of methiopropamine and methamphetamine
This guide provides an in-depth comparative analysis of the pharmacological effects of methiopropamine (MPA) and its well-known structural analog, methamphetamine (METH). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the distinct and overlapping pharmacological profiles of these two psychostimulants.
Introduction: Structural Analogs with Divergent Potencies
Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) is a synthetic stimulant that emerged as a novel psychoactive substance (NPS).[1][2] It is a structural analog of methamphetamine, with the phenyl ring of methamphetamine being replaced by a thiophene ring.[3] This structural modification significantly alters its pharmacological potency, though many of its core mechanisms remain qualitatively similar to methamphetamine.[4][5][6] Methamphetamine, a potent central nervous system stimulant, has a long history of both medical use and widespread abuse, with well-characterized effects on monoaminergic systems.[7] This guide will dissect the nuances of their interactions with key neural targets, their pharmacokinetic profiles, and their resulting behavioral and toxicological outcomes.
I. Mechanism of Action: A Tale of Two Monoamine Releasers
Both methiopropamine and methamphetamine exert their primary effects by increasing the extracellular concentrations of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE).[4][8] They achieve this primarily by acting as reuptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][8] Methamphetamine is also a potent releasing agent, reversing the direction of these transporters to expel neurotransmitters from the presynaptic terminal into the synapse.[9]
Recent research has also highlighted the role of the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor, as a direct target for methamphetamine.[9][10] Activation of TAAR1 by methamphetamine triggers downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which contribute to its complex pharmacological effects.[9][11] While less studied, it is plausible that methiopropamine also interacts with TAAR1, contributing to its stimulant properties.
Signaling Pathways
The interaction of these compounds with monoamine transporters and receptors initiates a cascade of intracellular events. The following diagram illustrates the primary mechanism of action at a dopaminergic synapse.
Caption: Mechanism of action of MPA and METH at the dopaminergic synapse.
II. Comparative Pharmacodynamics: Potency and Efficacy
Experimental data consistently demonstrates that methamphetamine is significantly more potent than methiopropamine. In vitro studies using rat brain synaptosomes have quantified the inhibitory concentrations (IC50) for dopamine, norepinephrine, and serotonin transporters.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Methiopropamine | 0.74 ± 0.09 | 0.47 ± 0.06 | 25.14 ± 2.91 |
| Methamphetamine | 0.14 ± 0.01 | 0.08 ± 0.00 | 4.90 ± 0.39 |
| Data from Tuv et al. (2021)[4][5][6][8] |
These data reveal that methamphetamine is approximately 5.3 times more potent at inhibiting DAT and 5.9 times more potent at inhibiting NET than methiopropamine. Both compounds exhibit substantially lower potency for the serotonin transporter (SERT).[4][5][6][8]
This difference in potency is mirrored in in vivo behavioral studies. The maximal effect (Emax) on locomotor activity in mice is achieved at a lower dose for methamphetamine (3.75 mg/kg) compared to methiopropamine (12.5 mg/kg).[4][5][6][12] Interestingly, while less potent, methiopropamine appears to be more efficacious in stimulating locomotor activity at its optimal dose.[6] A noteworthy finding is the steep dose-response curve for methiopropamine, where a small increase in dose from 10 to 12.5 mg/kg results in a sharp increase in locomotor activity, suggesting a heightened risk of unintended overdose.[4][5][6][12]
III. Pharmacokinetics: A Shared Trajectory
Despite their differences in potency, methiopropamine and methamphetamine share remarkably similar pharmacokinetic profiles. Studies in mice have shown that both compounds are rapidly distributed to the blood and brain following injection.[4][5][6][12] This rapid brain penetration is a key factor in their acute psychoactive effects. The metabolism of methiopropamine also shares similarities with methamphetamine, involving N-demethylation and hydroxylation.[1]
IV. Neurotoxicity: Converging Pathways of Neuronal Damage
Chronic, high-dose use of methamphetamine is well-documented to be neurotoxic, particularly to dopaminergic neurons.[7][13] This neurotoxicity is a complex process involving multiple pathways:
-
Oxidative Stress: The increased cytosolic dopamine resulting from transporter reversal and vesicular disruption is auto-oxidized, generating reactive oxygen species (ROS) that damage cellular components.[7][13]
-
Excitotoxicity: Methamphetamine can induce the release of glutamate, an excitatory neurotransmitter.[14][15] Excessive glutamate receptor activation leads to an influx of calcium ions, triggering excitotoxic cell death cascades.[13][16]
-
Neuroinflammation: Methamphetamine use can lead to the activation of microglia and astrocytes, the brain's resident immune cells.[13] This results in the release of pro-inflammatory cytokines, further contributing to neuronal damage.[13]
-
Sigma Receptor Involvement: Methamphetamine binds to sigma receptors, and this interaction may facilitate hyperthermia and increase dopamine synthesis and release, exacerbating its neurotoxic effects.[7]
Given the mechanistic similarities, methiopropamine is also presumed to induce neurotoxicity through related pathways. Studies in mice have shown that MPA can cause dopaminergic neurotoxicity, which is mediated by both D1 and D2 dopamine receptors and involves oxidative stress, microgliosis, and apoptosis.[17]
Proposed Neurotoxic Cascade
The interplay of these factors creates a vicious cycle of neuronal damage. The following diagram outlines the proposed neurotoxic mechanisms.
Caption: Proposed neurotoxic cascade for methiopropamine and methamphetamine.
V. Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key in vitro and in vivo assays.
A. In Vitro Neurotransmitter Uptake Inhibition Assay
This assay quantifies the potency of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Rationale: This experiment directly measures the interaction of the test compounds with their primary molecular targets (DAT, NET, SERT), providing crucial data on their potency and selectivity.
Workflow Diagram:
Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.
Step-by-Step Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) using differential centrifugation.[18][19]
-
Pre-incubation: Pre-incubate the synaptosome preparations with varying concentrations of either methiopropamine or methamphetamine for a defined period (e.g., 10 minutes) at 37°C in a suitable buffer (e.g., Krebs-phosphate buffer).[18][20]
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[18][20]
-
Incubation: Allow the uptake to proceed for a short duration (e.g., 5-10 minutes) at 37°C.[20][21]
-
Termination of Uptake: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the synaptosomes from the incubation medium.[18][21]
-
Washing: Rapidly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[21]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[20][21]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50 value) by performing non-linear regression analysis of the concentration-response data.[21][22]
B. In Vivo Locomotor Activity Assessment
This assay measures the stimulant effects of the compounds on spontaneous movement in rodents.
Rationale: Locomotor activity is a well-established behavioral proxy for the stimulant effects of drugs in animals. This assay provides in vivo data on the potency and efficacy of the test compounds.[23][24]
Workflow Diagram:
Caption: Workflow for the in vivo locomotor activity assessment.
Step-by-Step Protocol:
-
Acclimation: Allow mice (e.g., C57BL/6 strain) to acclimate to the testing room for at least 60 minutes before the experiment begins.[23]
-
Habituation: On the days preceding the drug administration, habituate the mice to the locomotor activity chambers to reduce novelty-induced hyperactivity. This involves placing them in the chambers for a set period (e.g., 30-60 minutes).[23]
-
Drug Administration: On the test day, administer the desired dose of methiopropamine, methamphetamine, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.[6]
-
Testing: Immediately after injection, place the mouse into the locomotor activity chamber. These chambers are typically equipped with infrared beams to automatically record horizontal and vertical movements.[25]
-
Data Recording: Record locomotor activity for a specified duration (e.g., 60-120 minutes), with data typically binned into short time intervals (e.g., 5 minutes).[23]
-
Data Analysis: Analyze the recorded data to determine various parameters, such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the chamber. Compare the effects of different doses of the drugs to the vehicle control group to determine the dose-response relationship.[26]
VI. Conclusion
The comparative analysis of methiopropamine and methamphetamine reveals a classic structure-activity relationship. The substitution of a thiophene ring for the phenyl ring in methiopropamine significantly reduces its potency at the dopamine and norepinephrine transporters, necessitating higher doses to achieve similar psychostimulant effects as methamphetamine. Despite this, their fundamental mechanism of action, pharmacokinetic profile, and likely pathways of neurotoxicity are remarkably similar. The steep dose-response curve observed for methiopropamine's locomotor effects underscores a significant risk, suggesting that small escalations in dose can lead to unexpectedly potent and potentially toxic outcomes. This guide provides a foundational framework for further research into the pharmacology of novel psychoactive substances and the development of potential therapeutic interventions for stimulant use disorders.
References
- Stephans, S. E., & Yamamoto, B. K. (1994). Methamphetamine-induced neurotoxicity: roles for glutamate and dopamine efflux. Synapse, 17(3), 203–209.
- Shin, E. J., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions, 305, 134–147.
- Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002.
- Cisneros, I. E., et al. (2016). Methamphetamine induces trace amine-associated receptor 1 (TAAR1) expression in human T lymphocytes: role in immunomodulation. Journal of Leukocyte Biology, 100(3), 595–604.
- Wang, X., et al. (2024).
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.com.
- Harkness, J. H., et al. (2017). Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity. Neuropharmacology, 112(Pt A), 113–121.
-
Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]
- Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PubMed.
- Saha, K., et al. (2020). Neurotoxicity of methamphetamine: main effects and mechanisms. Experimental and Therapeutic Medicine, 20(4), 3121–3130.
- Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Jefferson Digital Commons.
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
- Egaña, L. A., et al. (2013). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.
- O'Neill, M. J., et al. (1996). Methamphetamine and dopamine neurotoxicity: differential effects of agents interfering with glutamatergic transmission. Journal of Neurochemistry, 66(4), 1635–1642.
- Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Semantic Scholar.
- TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
- ResearchGate. (n.d.). Effects of methiopropamine (MPA) and methamphetamine (MA) on uptake of....
- Anizan, S., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health.
- Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents.
- Aggarwal, S., & Mortensen, O. V. (2017).
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- Azmi, A., et al. (2022). Effects of methiopropamine on cognitive function and monoaminergic systems in mice. Behavioural Brain Research, 434, 114039.
- Rothman, R. B., et al. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8.
- Shin, Y., et al. (2017). Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation. Experimental Neurobiology, 26(5), 223–234.
- Rothman, R. B., et al. (2018). In vitro uptake assays in synaptosomes. Neuropsychopharmacology, 43(1), 224.
- Anizan, S., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- BenchChem. (2025).
- ResearchGate. (n.d.). Chemical structures of methiopropamine (MPA; N-methyl-1-thiophen-2-ylpropan-2-amine) and methamphetamine (METH).
- Fredholm, B. B., et al. (1994). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Pharmacology Biochemistry and Behavior, 48(3), 781–787.
- ResearchGate. (n.d.). Time course of locomotor activity in mice. Data are represented as mean....
- UCSF IACUC. (2024). Locomotor Activity/Open Field Test.
- BenchChem. (2025). Application Notes and Protocols: Experimental Design for Studying Locomotor Activity with Prolintane in Rodents. BenchChem.com.
- Wu, H.-Y., et al. (2012). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Neuroscience Methods, 206(2), 162–166.
- Melior Discovery. (n.d.).
-
Wikipedia. (n.d.). Locomotor activity. Retrieved from [Link]
- Thermo Fisher Scientific. (2012).
- Ledent, C., et al. (1999). The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors. British Journal of Pharmacology, 128(8), 1617–1624.
- Rubinstein, M., et al. (2005). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Neuropharmacology, 48(5), 684–693.
- Read the Docs. (n.d.). Examples — graphviz 0.
- Dunkley, P. R., et al. (2011). Synaptosome Preparations: Which Procedure Should I Use?. In: Synaptosomes. Neuromethods, vol 57. Humana Press, Totowa, NJ.
- von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube.
- GraphViz Examples and Tutorial. (n.d.). Simple Graph.
- Stack Overflow. (2017, January 30).
- GitHub Gist. (n.d.). This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG.
Sources
- 1. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents [mdpi.com]
- 5. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Methamphetamine - Wikipedia [en.wikipedia.org]
- 8. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methamphetamine induces trace amine-associated receptor 1 (TAAR1) expression in human T lymphocytes: role in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine " by Silja Skogstad Tuv, Marianne Skov-Skov Bergh et al. [jdc.jefferson.edu]
- 13. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methamphetamine-induced neurotoxicity: roles for glutamate and dopamine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methamphetamine and dopamine neurotoxicity: differential effects of agents interfering with glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. va.gov [va.gov]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Methiopropamine's Selectivity for Dopamine Versus Norepinephrine Transporters
In the landscape of psychoactive substance research and drug development, understanding the nuanced interactions of novel compounds with monoamine transporters is paramount. Methiopropamine (MPA), a structural analog of methamphetamine, has emerged as a compound of interest due to its stimulant properties, which are primarily mediated by its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). This guide provides an in-depth evaluation of methiopropamine's selectivity for DAT versus NET, presenting comparative experimental data and detailed methodologies for its characterization.
Introduction to Methiopropamine and Transporter Selectivity
Methiopropamine, or 1-(thiophen-2-yl)-2-methylaminopropane, distinguishes itself from methamphetamine by the substitution of the phenyl ring with a thiophene ring. This structural modification significantly influences its pharmacological profile, particularly its affinity and activity at DAT and NET. The balance of a compound's potency at these two transporters—its DAT/NET selectivity—is a critical determinant of its overall physiological and behavioral effects. Compounds that preferentially inhibit DAT are often associated with reinforcing and locomotor-activating effects, while those with higher NET inhibition can lead to increased arousal, focus, and cardiovascular effects. Therefore, a thorough characterization of a compound's selectivity is essential for predicting its therapeutic potential and abuse liability.
Comparative Analysis of Transporter Inhibition
To quantify the selectivity of methiopropamine, in vitro transporter inhibition assays are employed to determine the half-maximal inhibitory concentration (IC50) at both DAT and NET. A lower IC50 value indicates a higher potency of the compound for that specific transporter. The ratio of these IC50 values (NET IC50 / DAT IC50) provides a quantitative measure of selectivity.
The following table summarizes the in vitro inhibition data for methiopropamine and several well-characterized monoamine reuptake inhibitors. The data were obtained from studies utilizing rat brain synaptosomes, a standard ex vivo model for assessing transporter function.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | Selectivity Ratio (NET/DAT) |
| Methiopropamine | 0.74[1] | 0.47[1] | 0.64 |
| Methamphetamine | 0.14[1] | 0.08[1] | 0.57 |
| Cocaine | ~0.45[2] | ~0.67[2] | ~1.49 |
| Methylphenidate | ~0.06 | ~0.10 | ~1.67 |
Note: IC50 values for Cocaine and Methylphenidate are approximate and collated from multiple sources for comparative purposes.
From this data, it is evident that methiopropamine is a potent inhibitor of both DAT and NET, with a slight preference for NET, as indicated by the lower IC50 value and a selectivity ratio of less than one. Its potency is approximately five times lower than that of methamphetamine at both transporters.[1]
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
The determination of IC50 values for monoamine transporter inhibitors is a cornerstone of neuropharmacological research. The following protocol outlines a standard procedure for a competitive radioligand uptake inhibition assay in a cell line stably expressing the human dopamine or norepinephrine transporter.
Objective: To determine the potency (IC50) of a test compound (e.g., methiopropamine) to inhibit the uptake of a radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) into cells expressing the corresponding transporter.
Materials:
-
HEK-293 cells stably transfected with human DAT (hDAT) or human NET (hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine or [³H]Norepinephrine
-
Test compound (methiopropamine) and reference compounds (e.g., cocaine)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Plate washer (optional)
Procedure:
-
Cell Plating: Seed the hDAT or hNET expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and serial dilutions in KRH buffer.
-
Prepare a working solution of the radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) in KRH buffer at a concentration close to its Km for the respective transporter.
-
-
Assay:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cells twice with KRH buffer.
-
Add the various concentrations of the test compound or reference compound to the wells.
-
To determine non-specific uptake, include wells with a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT).
-
To determine total uptake, include wells with only KRH buffer.
-
Pre-incubate the plates with the compounds for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding the [³H]-labeled substrate to all wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Quantify the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanistic Insights: Downstream Signaling Pathways
The inhibition of DAT and NET leads to an accumulation of extracellular dopamine and norepinephrine, respectively. This increased availability of neurotransmitters results in enhanced activation of their corresponding postsynaptic receptors, triggering distinct intracellular signaling cascades.
Dopamine Receptor Signaling: Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.
-
D1-like receptor activation typically couples to Gs/olf proteins, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.[4][5]
-
D2-like receptor activation is generally coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[3]
Norepinephrine Receptor Signaling: Adrenergic receptors, which bind norepinephrine, are also G-protein coupled and are classified into α and β subtypes.
-
α1-adrenergic receptors couple to Gq proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC).
-
α2-adrenergic receptors are coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6]
-
β-adrenergic receptors (β1, β2, and β3) couple to Gs proteins, activating adenylyl cyclase and increasing cAMP production, which in turn activates PKA.[6]
The following diagram illustrates the primary signaling pathways initiated by the activation of dopamine and norepinephrine receptors following transporter inhibition.
Conclusion
The pharmacological profile of methiopropamine is characterized by its potent inhibition of both the dopamine and norepinephrine transporters, with a slight preference for the latter. This dual action underlies its stimulant effects. The experimental data and methodologies presented in this guide provide a framework for the continued investigation of methiopropamine and other novel psychoactive substances. A comprehensive understanding of a compound's interaction with monoamine transporters and the subsequent downstream signaling events is crucial for advancing our knowledge in the fields of neuropharmacology and drug development.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in brain function and disease. Progress in Neurobiology, 94(2), 143–175.
- Chen, N., & Gu, H. H. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 7, 6.
- Gaskill, P. J., et al. (2014). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmunology, 276(1-2), 1–10.
- Hersey, M., et al. (2021). Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. Frontiers in Synaptic Neuroscience, 13, 792422.
- Hill, E. R., et al. (2013). Potencies of Cocaine Methiodide on Major Cocaine Targets in Mice. PLoS ONE, 8(11), e79730.
- Kim, K. M., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15433.
- Lee, K. W., & Kim, Y. S. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions, 305, 134–147.
- Mayer, F. P., et al. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 15, 1038596.
- Newton, A. C. (2018). Conventional protein kinase C in the brain: 40 years later. Neuronal Signaling, 2(3), NS20180091.
- Pifl, C., et al. (2021). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 178(24), 4847–4866.
-
ResearchGate. (n.d.). Effects of test drugs on inhibition of [ 3 H]transmitter uptake by DAT, NET, and SERT in rat brain tissue. Retrieved from [Link]
-
ResearchGate. (n.d.). Cocaine and cocaine methiodide IC50 values for the inhibition of monoamine transporters and DRG neuron Na+ channels. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of D1-and D2-like dopamine receptors: molecular mechanisms of activation and regulation of the expression of trophic factors and changes in microglial phenotypic changes. Retrieved from [Link]
-
S-Biomedic. (n.d.). Protein kinase A. Retrieved from [Link]
- StatPearls. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf.
- StatPearls. (2023). Adrenergic Drugs. NCBI Bookshelf.
-
Taylor & Francis Online. (2004). Dopamine Receptor Signaling. Retrieved from [Link]
- Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 11993.
- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489–496.
- Volz, T. J., & Schenk, J. O. (2007). The norepinephrine transporter and its regulation. Current Drug Abuse Reviews, 1(1), 39–51.
-
Wikipedia. (n.d.). Protein kinase A. Retrieved from [Link]
- Ziu, E., & Mesfin, F. B. (2023). Adrenergic Drugs. In StatPearls.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dynamics of Protein Kinase A Signaling at the Membrane, in the Cytosol, and in the Nucleus of Neurons in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase A - Wikipedia [en.wikipedia.org]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vitro Metabolic Profile of Methiopropamine and Its Structural Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's metabolic fate is paramount for predicting its efficacy, toxicity, and potential for drug-drug interactions. This guide provides an in-depth, objective comparison of the in vitro metabolism of methiopropamine (MPA) and its prominent structural analogs: thiopropamine, mephedrone, and methamphetamine. By synthesizing data from peer-reviewed literature, this document aims to elucidate the metabolic pathways, enzymatic contributors, and resulting metabolites of these psychoactive substances, offering valuable insights for forensic analysis, toxicological assessment, and the development of novel therapeutics.
Introduction: Structural Analogs and the Rationale for Comparison
Methiopropamine, a thiophene analog of methamphetamine, has emerged as a novel psychoactive substance (NPS).[1] Its structural similarity to well-characterized stimulants like methamphetamine and the popular cathinone derivative, mephedrone, necessitates a comparative metabolic investigation. Understanding the metabolic nuances imparted by subtle structural modifications—such as the replacement of a phenyl ring with a thiophene ring or the presence of a β-keto group—is crucial for anticipating the pharmacokinetic and pharmacodynamic profiles of new analogs. This guide will dissect these differences through the lens of in vitro metabolism, a critical step in preclinical drug assessment.
Experimental Methodologies for In Vitro Metabolism Studies
The investigation of in vitro drug metabolism relies on a suite of well-established experimental systems that simulate the metabolic processes occurring primarily in the liver. The choice of system depends on the specific questions being addressed, from broad metabolic screening to identifying the specific enzymes involved.
Human Liver Microsomes (HLM) Assay
Human liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2] They are a cost-effective and high-throughput tool for assessing the intrinsic clearance and metabolic stability of a compound.[3]
Protocol for Microsomal Stability Assay:
-
Preparation: Thaw cryopreserved human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[2]
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the test compound (at a final concentration, e.g., 1 µM) with the microsomal suspension.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes). Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration, e.g., 1 mM).[2] A negative control without NADPH should be included to account for non-enzymatic degradation.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[2]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[4]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]
Human Liver S9 Fraction Assay
The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, thus encompassing a broader range of Phase I and Phase II metabolic activities.[6] This makes the S9 fraction suitable for a more comprehensive assessment of hepatic metabolism.
Protocol for S9 Fraction Stability Assay:
The protocol for an S9 stability assay is similar to the HLM assay, with the key difference being the use of the S9 fraction instead of microsomes. To investigate Phase II metabolism, the incubation mixture is often supplemented with cofactors such as UDP-glucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.
Recombinant Cytochrome P450 (CYP) Enzyme Assay
To identify the specific CYP isoforms responsible for a compound's metabolism, recombinant enzymes are utilized.[7] These are individual human CYP enzymes expressed in a host system (e.g., insect cells or E. coli).[8]
Protocol for Recombinant CYP Enzyme Assay:
-
Incubation: Incubate the test compound with individual recombinant CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) in the presence of NADPH.[9]
-
Analysis: Measure the depletion of the parent compound or the formation of a specific metabolite over time using LC-MS/MS.
-
Interpretation: The isoforms that exhibit the highest rate of metabolism are identified as the primary contributors to the compound's metabolic clearance.[10]
Metabolite Identification
The identification of metabolites is a critical component of metabolism studies. High-resolution mass spectrometry, particularly LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), is a powerful tool for this purpose, providing accurate mass measurements that aid in the elucidation of metabolite structures.[11]
Workflow for In Vitro Metabolism Studies:
Caption: Workflow for a typical in vitro metabolism assay.
Comparative Metabolic Pathways
The subtle structural variations among methiopropamine and its analogs lead to distinct metabolic fates. The following sections and the accompanying diagram summarize the primary metabolic transformations observed in vitro.
Methiopropamine (MPA)
The metabolism of methiopropamine is characterized by several key pathways.[12] The thiophene ring introduces unique metabolic possibilities compared to the phenyl ring of methamphetamine.
-
N-demethylation: Removal of the methyl group to form thiopropamine.[1]
-
Hydroxylation: Addition of a hydroxyl group to the thiophene ring or the side chain.[12][13]
-
Thiophene S-oxidation: Oxidation of the sulfur atom in the thiophene ring.[1]
-
Deamination: Following N-demethylation, the primary amine can be deaminated, catalyzed by CYP2C19, to form an inactive ketone metabolite.[1]
The major cytochrome P450 enzymes involved in the Phase I metabolism of methiopropamine are CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[12]
Thiopropamine
As the N-demethylated metabolite of methiopropamine, thiopropamine's metabolism is a continuation of MPA's breakdown. Its primary metabolic routes include:
-
Hydroxylation: Similar to MPA, hydroxylation of the thiophene ring can occur.[14]
-
Thiophene S-oxidation: Oxidation of the sulfur atom is also a likely pathway.[14]
-
Deamination: The primary amine of thiopropamine is susceptible to deamination by CYP2C enzymes, leading to the formation of an inactive ketone.[14]
Mephedrone
Mephedrone, a cathinone derivative, possesses a β-keto group that significantly influences its metabolism.
-
N-demethylation: Formation of nor-mephedrone.[15]
-
Hydroxylation: Primarily on the tolyl group.[15]
-
Reduction of the β-keto group: A key pathway for cathinones, leading to the formation of dihydro-mephedrone.[15]
The primary enzyme responsible for the Phase I metabolism of mephedrone is CYP2D6.[15][16]
Methamphetamine
The in vitro metabolism of methamphetamine is well-documented.
-
N-demethylation: The primary route, yielding amphetamine.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, forming p-hydroxymethamphetamine.
CYP2D6 is the main enzyme mediating both of these transformations.[17][18]
Metabolic Pathways of Methiopropamine and its Analogs:
Caption: Major Phase I metabolic pathways of the compounds.
Comparative In Vitro Metabolic Data
While direct, side-by-side quantitative comparisons of metabolic stability under identical conditions are scarce in the literature, a qualitative and semi-quantitative comparison can be constructed from existing data.
| Compound | Primary Metabolic Pathways | Major Metabolites | Key CYP Enzymes | In Vitro Metabolic Stability |
| Methiopropamine | N-demethylation, Hydroxylation, S-oxidation, Deamination | Thiopropamine, Hydroxymethiopropamine, Thiophene S-oxides, 1-(thiophen-2-yl)-2-propan-2-one | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Moderately metabolized in vitro.[19][20] |
| Thiopropamine | Hydroxylation, S-oxidation, Deamination | Hydroxythiopropamine, Thiophene S-oxides, 1-(thiophen-2-yl)-2-propan-2-one | CYP2C family | Data on intrinsic clearance is limited. |
| Mephedrone | N-demethylation, Hydroxylation, β-keto reduction | Nor-mephedrone, Hydroxytolyl-mephedrone, Dihydro-mephedrone | CYP2D6 | Rapidly metabolized in vitro, with a reported half-life of approximately two hours.[15] |
| Methamphetamine | N-demethylation, Aromatic Hydroxylation | Amphetamine, p-Hydroxymethamphetamine | CYP2D6 | Considered a weak substrate of CYP2D6, suggesting moderate metabolic stability in vitro.[17][18] |
Discussion and Field-Proven Insights
The in vitro metabolic profiles of these structurally related compounds reveal critical insights for drug development and toxicology.
-
The Influence of the Thiophene Ring: The replacement of the phenyl ring in methamphetamine with a thiophene ring in methiopropamine introduces S-oxidation as a unique metabolic pathway and engages a broader range of CYP enzymes in its metabolism.[1][12] This diversification of metabolic routes may influence the overall clearance rate and the potential for drug-drug interactions compared to methamphetamine, which is predominantly metabolized by the polymorphic CYP2D6.[17]
-
The Role of the β-Keto Group: The presence of the β-keto group in mephedrone makes it susceptible to reduction, a pathway not available to methiopropamine or methamphetamine.[15] This pathway, along with N-demethylation and hydroxylation, contributes to the rapid in vitro metabolism of mephedrone, primarily driven by CYP2D6.[16] The rapid clearance may correlate with a shorter duration of action in vivo.
-
CYP2D6 Polymorphism: The heavy reliance of mephedrone and methamphetamine on CYP2D6 for their metabolism highlights the potential for significant inter-individual variability in their pharmacokinetics due to genetic polymorphisms in the CYP2D6 gene.[16][17] Individuals who are poor metabolizers of CYP2D6 may experience higher plasma concentrations and an increased risk of toxicity.[17] Methiopropamine's metabolism by multiple CYP isoforms might mitigate the impact of CYP2D6 polymorphism to some extent.[12]
-
Active Metabolites: The N-demethylated metabolites of methiopropamine (thiopropamine) and methamphetamine (amphetamine) are themselves pharmacologically active stimulants. The formation of these active metabolites in vitro suggests that they likely contribute to the overall pharmacological and toxicological effects observed in vivo.
Conclusion and Future Directions
This comparative guide underscores the profound impact of subtle structural modifications on the in vitro metabolism of psychoactive substances. Methiopropamine exhibits a more diverse metabolic profile involving multiple CYP enzymes compared to the CYP2D6-dominant metabolism of mephedrone and methamphetamine. The thiophene moiety and the β-keto group are key determinants of the unique metabolic pathways observed for methiopropamine and mephedrone, respectively.
A significant gap in the current literature is the lack of direct, quantitative comparisons of the metabolic stability (e.g., intrinsic clearance, half-life) of these compounds under standardized in vitro conditions. Future research should focus on conducting such head-to-head comparisons using human liver microsomes, S9 fractions, and hepatocytes to provide a clearer quantitative picture of their relative metabolic liabilities. Such data would be invaluable for refining toxicological risk assessments and informing the development of safer therapeutic agents.
References
-
Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. (2025-03-17). Journal of Chromatography B. [Link]
-
Quantitation of amphetamine-type stimulants by LC-MS/MS. (n.d.). Methods in Molecular Biology. [Link]
-
Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. (2025-03-17). PubMed. [Link]
-
In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (n.d.). PubMed Central. [Link]
-
Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. (2025-03-17). PubMed. [Link]
-
Quantitation of Amphetamine-Type Stimulants by LC-MS/MS. (n.d.). Springer Nature Experiments. [Link]
-
Comparative In Vitro Metabolic Profile Study of Five Cathinone Derivatives. (2025-08-06). ResearchGate. [Link]
-
Dose-Response Pharmacological Study of Mephedrone and Its Metabolites: Pharmacokinetics, Serotoninergic Effects, and Impact of CYP2D6 Genetic Variation. (n.d.). PubMed. [Link]
-
Quantitation of amphetamine-type stimulants by LC-MS/MS. (2025-08-06). ResearchGate. [Link]
-
Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. (2015-06-02). Agilent. [Link]
-
Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021-08-06). PubMed Central. [Link]
-
Thiopropamine. (n.d.). Wikipedia. [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (n.d.). Springer Nature Experiments. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021-11-05). PubMed. [Link]
-
Methiopropamine: An Analytical Profile. (n.d.). ResearchGate. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (n.d.). MDPI. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021-11-05). Jefferson Digital Commons. [Link]
-
2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR). (n.d.). PubMed. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2025-10-15). ResearchGate. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021-11-05). PubMed Central. [Link]
-
Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. (n.d.). Sci-Hub. [Link]
-
MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. (2025-08-09). ResearchGate. [Link]
-
Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation. (n.d.). PubMed. [Link]
-
Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. (2009-08-06). PubMed Central. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021-11-05). Jefferson Digital Commons. [Link]
-
MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. (n.d.). Frontiers in Genetics. [Link]
-
MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. (2012-11-12). Frontiers in Genetics. [Link]
-
Metabolic Phenotyping Kit (Recombinant CYP450 Enzyme), Human. (n.d.). Creative Diagnostics. [Link]
-
Stability of mephedrone and five of its phase I metabolites in human whole blood. (n.d.). King's College London Research Portal. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
-
Mephedrone. (n.d.). Wikipedia. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (2024-02-09). Jefferson Digital Commons. [Link]
-
The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 activities. (2023-04-11). PubMed. [Link]
-
Methiopropamine. (n.d.). Wikipedia. [Link]
-
Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC‐QTOF‐HRMS. (n.d.). sfera. [Link]
-
Stability of mephedrone and five of its phase I metabolites in human whole blood. (n.d.). PubMed. [Link]
-
Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (2024-02-09). MDPI. [Link]
-
Intrinsic clearance (liver microsomes, human). (n.d.). ES - Eurofins Discovery. [Link]
-
Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: Clearance-dependent relationship and implications for prediction of in vivo clearance. (2025-08-09). ResearchGate. [Link]
-
Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. (n.d.). PubMed. [Link]
-
metabolic stability & determining intrinsic drug clearance. (2023-09-12). YouTube. [Link]
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Quantitation of amphetamine-type stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. sfera.unife.it [sfera.unife.it]
- 7. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Phenotyping Kit (Recombinant CYP450 Enzyme), Human - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. enamine.net [enamine.net]
- 10. criver.com [criver.com]
- 11. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography-tandem mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiopropamine - Wikipedia [en.wikipedia.org]
- 15. Mephedrone - Wikipedia [en.wikipedia.org]
- 16. Dose-Response Pharmacological Study of Mephedrone and Its Metabolites: Pharmacokinetics, Serotoninergic Effects, and Impact of CYP2D6 Genetic Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jdc.jefferson.edu [jdc.jefferson.edu]
A Comparative Analysis of the Neurotoxic Profiles of Methiopropamine and Other Phenethylamine Stimulants
This guide provides an in-depth comparative analysis of the neurotoxicity of methiopropamine (MPA), a thiophene analog of methamphetamine, and other prominent phenethylamine stimulants. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from preclinical studies to elucidate the mechanisms of action, comparative potencies, and resultant neurotoxic cascades associated with these compounds.
Introduction: The Phenethylamine Landscape and the Emergence of Methiopropamine
Phenethylamines are a broad class of organic compounds with a shared chemical backbone, many of which possess potent psychoactive properties. This class includes both classic illicit drugs like methamphetamine (METH) and 3,4-methylenedioxymethamphetamine (MDMA), as well as a burgeoning market of novel psychoactive substances (NPS).[1] These substances primarily exert their effects by modulating monoaminergic systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2][3] However, the structural variations across these molecules lead to significant differences in their pharmacological profiles and neurotoxic potential.
Methiopropamine (MPA) emerged in the United Kingdom in 2010 as a "legal high."[4] Structurally, it is an analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.[4][5] This modification alters its interaction with monoamine transporters and its metabolic fate, thereby influencing its neurotoxic profile compared to its more infamous counterpart. Understanding these differences is critical for predicting the potential long-term neurological consequences of its use.
Core Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism of action for both MPA and related stimulants involves their interaction with presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] Most phenethylamine stimulants act as either reuptake inhibitors, preventing the clearance of neurotransmitters from the synapse, or as releasing agents, promoting their non-vesicular efflux.[3][7]
Methiopropamine functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[4][6] In vitro studies using rat brain synaptosomes have shown that MPA inhibits NE and DA uptake with IC50 values of 0.45-0.47 µM and 0.66-0.74 µM, respectively.[6][8][9] Its effect on serotonin uptake is negligible, with an IC50 greater than 25 µM.[8][9] This profile makes it pharmacologically similar to methamphetamine, though METH is a more potent inhibitor and also acts as a powerful releasing agent.[8][9][10] The selectivity for DAT and NET over SERT is a key determinant of the stimulant-like effects and the specific nature of the neurotoxicity observed.
Comparative Transporter Affinity
The following table summarizes the comparative inhibitory concentrations (IC50) of methiopropamine and methamphetamine at the three major monoamine transporters. The data highlights the higher potency of methamphetamine.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio | Source |
| Methiopropamine | 0.66 - 0.74 | 0.45 - 0.47 | > 25 | ~38 | [8][9][10] |
| Methamphetamine | ~0.15 | ~0.09 | ~4.0 | ~27 | [10] |
The Cascade of Dopaminergic Neurotoxicity
A primary concern with stimulants like MPA and METH is their potential to damage dopaminergic neurons, particularly in the striatum.[11] This neurotoxicity is not caused by the direct action of the drug on the neuron but by a cascade of downstream events triggered by excessive synaptic dopamine.
The Central Role of the Dopamine Transporter (DAT)
The dopamine transporter is essential for the neurotoxic effects of methamphetamine.[12] Studies in mice lacking the DAT gene (DAT -/-) show a complete absence of METH-induced dopaminergic neurotoxicity, demonstrating that the transporter is required for the drug to exert its damaging effects.[12] By causing reverse transport and blocking reuptake, these stimulants lead to a massive elevation in extracellular dopamine.[3][12] This excess dopamine becomes the primary mediator of the subsequent toxic events.
Oxidative Stress and Mitochondrial Dysfunction
The neurotoxicity of both MPA and METH is strongly linked to oxidative stress.[3][13][14] The proposed mechanism involves several interconnected pathways:
-
Dopamine Auto-oxidation: Excess cytosolic dopamine, resulting from transporter reversal and vesicular depletion, is unstable and can auto-oxidize to form highly reactive quinones and reactive oxygen species (ROS), such as superoxide radicals.[14][15]
-
Mitochondrial Impairment: Phenethylamines can inhibit mitochondrial respiratory chain complexes (specifically Complex I and III), leading to a decline in cellular ATP production and a further increase in ROS generation.[13][16]
-
Inflammatory Response: High doses of these stimulants can trigger the activation of microglia, the brain's resident immune cells.[2][17] Activated microglia release pro-inflammatory cytokines and more ROS, creating a self-perpetuating cycle of inflammation and oxidative damage.[18]
Studies on MPA have confirmed that it induces dopaminergic neurotoxicity in a dose-dependent manner, potentiating oxidative stress markers (increased ROS, 4-hydroxynonenal), activating M1-phenotype microglia, and promoting apoptosis.[5][19]
Dopamine Receptor-Mediated Toxicity
Recent evidence shows that the neurotoxic effects of MPA are mediated by both dopamine D1 and D2 receptors.[5][19] In mouse models, the administration of either a D1 antagonist (SCH23390) or a D2 antagonist (sulpiride) was found to protect against MPA-induced neurotoxic consequences, including dopamine depletion, microglial activation, and behavioral deficits.[5][19] This suggests that the overstimulation of these postsynaptic receptors is a critical step in the neurodegenerative process.
The following diagram illustrates the proposed signaling pathway for MPA- and METH-induced dopaminergic neurotoxicity.
Comparison of Neurotoxic Outcomes
While the underlying mechanisms are similar, the potency and specific outcomes can differ between compounds. Methamphetamine is consistently shown to be more potent than methiopropamine. Studies in mice show that MPA impairs memory and reduces dopaminergic parameters in the prefrontal cortex, similar to METH, but typically at higher doses.[20][21] For example, a 3 mg/kg dose of MPA produced cognitive impairment similar to a 1 mg/kg dose of METH.[21]
High doses of METH are known to cause long-lasting depletion of both dopamine and serotonin.[11] The neurotoxicity of MPA appears to be primarily dopaminergic, consistent with its low affinity for the serotonin transporter.[5][8] Other phenethylamine derivatives, particularly those of the "2C" series (e.g., 2C-I, 2C-T-7), can induce severe neurotoxicity in both dopaminergic and serotonergic neurons, often associated with mitochondrial dysfunction and cell death.[2]
| Stimulant | Primary Monoamine System Affected | Key Neurotoxic Mechanisms | Relative Potency | Source |
| Methiopropamine (MPA) | Dopamine, Norepinephrine | Oxidative stress, Microglial activation, D1/D2 receptor overstimulation, Apoptosis | Lower | [5][8][19] |
| Methamphetamine (METH) | Dopamine, Serotonin, Norepinephrine | Oxidative stress, Excitotoxicity, Neuroinflammation, Mitochondrial dysfunction | Higher | [3][11][22] |
| MDMA | Serotonin, Dopamine | Serotonergic axon terminal damage, Oxidative stress, Mitochondrial dysfunction | Varies | [11][17] |
| 2C-Series Phenethylamines | Dopamine, Serotonin | Mitochondrial dysfunction, Oxidative stress, Apoptosis, Cell membrane damage | High (in vitro) | [2] |
Experimental Protocols for Assessing Neurotoxicity
The evaluation of neurotoxicity relies on a combination of in vitro and in vivo models. These assays allow for the controlled investigation of mechanisms and the quantification of neuronal damage.
In Vitro Neurotoxicity Assessment Using SH-SY5Y Cells
Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used model in neurotoxicity studies.[23] These cells can be differentiated into a more mature neuronal phenotype that expresses key dopaminergic markers, including the dopamine transporter (DAT), making them suitable for studying the effects of dopaminergic neurotoxins.[24] This model offers a high-throughput, cost-effective method for screening compounds and elucidating cellular mechanisms of toxicity.[25][26]
Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plate cells onto 96-well plates at a density of 1x10⁴ cells/well.
-
Induce differentiation by reducing the serum concentration to 1% and adding 10 µM retinoic acid for 5-7 days. This promotes neurite outgrowth and the expression of neuronal markers.[24]
-
-
Compound Exposure:
-
Prepare stock solutions of methiopropamine and other test compounds in sterile water or DMSO.
-
On the day of the experiment, replace the differentiation medium with a serum-free medium containing various concentrations of the test compounds (e.g., 1 µM to 1000 µM). Include a vehicle-only control group.
-
Incubate the cells for a defined period, typically 24 or 48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Data Analysis:
-
Calculate the mean absorbance for each concentration group.
-
Normalize the data to the control group (set to 100% viability).
-
Plot cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that causes 50% reduction in cell viability).
-
The following diagram illustrates the general workflow for an in vitro neurotoxicity assay.
In Vivo Neurotoxicity Assessment in Rodents
Rationale: In vivo models are essential for understanding how these substances affect the complex, integrated systems of a living organism, including metabolism, the blood-brain barrier, and behavioral outcomes.[27][28][29] Mouse models are frequently used to study the neurotoxic effects of stimulants, allowing for the correlation of neurochemical deficits with functional impairments.[5][20]
Protocol:
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
Administer methiopropamine, methamphetamine, or saline (vehicle control) via intraperitoneal (i.p.) injection.
-
A common neurotoxic regimen for METH involves multiple high doses (e.g., 4 injections of 10-15 mg/kg, 2 hours apart).[12] A comparatively higher dose of MPA would be used based on its lower potency.[13]
-
-
Behavioral Testing:
-
Several days after the drug regimen (to allow for the development of neurotoxic lesions), conduct behavioral tests to assess cognitive and motor function.
-
Novel Object Recognition Test: To assess recognition memory, which is sensitive to prefrontal cortex and hippocampal function.[20]
-
Rotarod Test: To assess motor coordination and deficits that may result from striatal dopamine loss.
-
-
Neurochemical and Histological Analysis:
-
Following behavioral testing, euthanize the animals and rapidly dissect the brains.
-
Isolate specific brain regions (e.g., striatum, prefrontal cortex).
-
Neurotransmitter Quantification: Use High-Performance Liquid Chromatography (HPLC) to measure the levels of dopamine, serotonin, and their metabolites. A significant reduction in these levels compared to the control group is a primary marker of neurotoxicity.[12]
-
Immunohistochemistry: Use antibodies to stain for markers of neuronal integrity (e.g., Tyrosine Hydroxylase for dopaminergic neurons), transporter density (DAT), and glial activation (GFAP for astrocytes, Iba1 for microglia). A decrease in TH staining and an increase in GFAP/Iba1 staining indicate dopaminergic neuron damage and neuroinflammation, respectively.[5]
-
Conclusion and Future Directions
The available evidence clearly indicates that methiopropamine, like its analog methamphetamine, possesses significant dopaminergic neurotoxic potential. The primary mechanisms converge on a common pathway involving dopamine transporter interaction, excessive synaptic dopamine, and a subsequent cascade of oxidative stress, neuroinflammation, and dopamine receptor-mediated excitotoxicity.[5][6]
Key comparative points are:
-
Potency: Methiopropamine is consistently shown to be less potent than methamphetamine, requiring higher doses to produce similar stimulant and neurotoxic effects.[8][9]
-
Selectivity: MPA's neurotoxicity appears to be more selective for the dopaminergic system due to its negligible interaction with the serotonin transporter, in contrast to methamphetamine, which damages both systems at high doses.[8][11]
While the risk from a single, low dose of MPA may be less than that of METH, the steep dose-response curve observed in animal studies suggests that small increases in dosage can lead to unexpectedly strong and potentially harmful effects.[8][9] This underscores the significant public health risk posed by this and other novel phenethylamine stimulants. Future research should focus on the long-term consequences of chronic, low-dose exposure and the potential for toxic metabolites to contribute to its neurotoxic profile.
References
-
Asanuma, M., et al. (2020). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. Available at: [Link]
-
Sharma, H. S., & Ali, S. F. (2015). Development of in vivo drug-induced neurotoxicity models. Expert Opinion on Drug Discovery. Available at: [Link]
-
Borah, A., et al. (2012). Contribution of β-phenethylamine, a component of chocolate and wine, to dopaminergic neurodegeneration: implications for the pathogenesis of Parkinson's disease. Neurochemistry International. Available at: [Link]
-
Sharma, H. S., & Ali, S. F. (2015). Development of in vivo drug-induced neurotoxicity models. Taylor & Francis Online. Available at: [Link]
-
Borah, A., & Mohanakumar, K. P. (2013). β-Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT-Diaphorase: An In Silico Study. PLoS ONE. Available at: [Link]
-
Wikipedia. (n.d.). Methiopropamine. Wikipedia. Available at: [Link]
-
Consensus. (n.d.). Phenethylamine Adverse Effects Neurotoxicity. Consensus. Available at: [Link]
-
Fumagalli, F., et al. (1998). Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter. Journal of Neuroscience. Available at: [Link]
-
Luethi, D., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences. Available at: [Link]
-
University of Virginia School of Medicine. (n.d.). Phenethylamines. University of Virginia School of Medicine. Available at: [Link]
-
Serra, M., et al. (2024). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Neuroscience & Biobehavioral Reviews. Available at: [Link]
-
Nguyen, P. T., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions. Available at: [Link]
-
Guedes, J. S., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Serra, M., et al. (2024). Brain dysfunctions and neurotoxicity induced by psychostimulants in experimental models and humans: an overview of recent findings. Neural Regeneration Research. Available at: [Link]
-
ResearchGate. (n.d.). Effects of methiopropamine on cognitive function and monoaminergic systems in mice. ResearchGate. Available at: [Link]
-
Borah, A., et al. (2012). Contribution of β-phenethylamine, a component of chocolate and wine, to dopaminergic neurodegeneration: implications for the pathogenesis of Parkinson's disease. PubMed Central. Available at: [Link]
-
Semantic Scholar. (n.d.). Effects of methiopropamine on cognitive function and monoaminergic systems in mice. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2015). (PDF) Development of in vivo drug-induced neurotoxicity models. ResearchGate. Available at: [Link]
-
Dwoskin, L. P., & Rau, K. S. (2011). Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. Therapeutic Advances in Chronic Disease. Available at: [Link]
-
Serra, M., et al. (2023). Brain dysfunctions and neurotoxicity induced by psychostimulants in experimental models and humans: an overview of recent findings. OUCI. Available at: [Link]
-
World Health Organization. (2014). Methiopropamine (MPA) Critical Review Report. ECDD Repository. Available at: [Link]
-
Luethi, D., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PubMed. Available at: [Link]
-
Luethi, D., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Jefferson Digital Commons. Available at: [Link]
-
ResearchGate. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. ResearchGate. Available at: [Link]
-
Luethi, D., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. MDPI. Available at: [Link]
-
Baumgartner, U., & Schmidt, W. J. (2006). Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines. Current Neuropharmacology. Available at: [Link]
-
Wood, D. M., et al. (2013). Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Journal of Medical Toxicology. Available at: [Link]
-
ResearchGate. (2021). (PDF) Acute Methiopropamine Intoxication After “Synthacaine” Consumption. ResearchGate. Available at: [Link]
-
Sci-Hub. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Sci-Hub. Available at: [Link]
-
Bannon, M. J. (2005). The dopamine transporter: role in neurotoxicity and human disease. Toxicology and Applied Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Methamphetamine. Wikipedia. Available at: [Link]
-
Reynolds, G. P., et al. (1985). Prevention of dopaminergic toxicity of MPTP in mice by phenylethylamine, a specific substrate of type B monoamine oxidase. European Journal of Pharmacology. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Creative Bioarray. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Chapter 2—How Stimulants Affect the Brain and Behavior. Substance Abuse and Mental Health Services Administration (US). Available at: [Link]
-
ResearchGate. (2021). Molecular and clinical aspects of potential neurotoxicity induced by new psychoactive stimulants and psychedelics. ResearchGate. Available at: [Link]
-
Axion BioSystems. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion BioSystems. Available at: [Link]
-
Stengelin, S. (2015). In vitro cellular models for neurotoxicity studies. Diva-portal.org. Available at: [Link]
-
Asanuma, M., et al. (2020). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. OUCI. Available at: [Link]
-
Visikol. (2023). Neurotoxicity Assay. Visikol. Available at: [Link]
-
Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives. Available at: [Link]
-
Yamamoto, B. K., & Raudensky, J. (2008). Amphetamine neurotoxicity: cause and consequence of oxidative stress. Current Neuropharmacology. Available at: [Link]
-
Ciobica, A., et al. (2020). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
- 4. Methiopropamine - Wikipedia [en.wikipedia.org]
- 5. Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tucker | Prescription Stimulant-Induced Neurotoxicity: Mechanisms, outcomes, and relevance to ADHD | Michigan Journal of Medicine [journals.publishing.umich.edu]
- 8. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review [mdpi.com]
- 15. neurosci.cn [neurosci.cn]
- 16. β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brain dysfunctions and neurotoxicity induced by psychostimulants in experimental models and humans: an overview of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amphetamine neurotoxicity: cause and consequence of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sci-Hub. Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors / Chemico-Biological Interactions, 2019 [sci-hub.st]
- 20. researchgate.net [researchgate.net]
- 21. Effects of methiopropamine on cognitive function and monoaminergic systems in mice. | Semantic Scholar [semanticscholar.org]
- 22. Methamphetamine - Wikipedia [en.wikipedia.org]
- 23. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diva-portal.org [diva-portal.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of in vivo drug-induced neurotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Methiopropamine: Benchmarking a Rapid UPLC-MS/MS Method Against a Validated GC-MS Protocol
Introduction: The Analytical Challenge of Methiopropamine
Methiopropamine (MPA), a structural analogue of methamphetamine, has emerged as a significant compound of interest in forensic and clinical toxicology.[1][2] Its increasing prevalence necessitates robust and reliable analytical methods for its unambiguous identification and accurate quantification in various matrices.[1][3] This guide provides an in-depth comparison of a newly developed, rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a well-established and widely used Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of methiopropamine.
The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the performance characteristics of both methodologies. We will delve into the causality behind experimental choices, present supporting validation data, and provide detailed, step-by-step protocols to ensure scientific integrity and reproducibility. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the methods are fit for their intended purpose.[4][5][6][7][8]
Methodology Deep Dive: Experimental Protocols
The trustworthiness of any analytical method hinges on a well-documented and validated protocol. Below are the detailed experimental workflows for both the established GC-MS method and the new UPLC-MS/MS method.
Established Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic analysis due to its high resolving power and definitive mass spectral identification.[3][9] The following protocol is a standard approach for the analysis of methiopropamine in seized materials.
1. Sample Preparation:
-
Accurately weigh 10 mg of the homogenized sample powder.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-550)
Experimental Workflow: GC-MS Analysis of Methiopropamine
Caption: Workflow for the GC-MS analysis of methiopropamine.
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This UPLC-MS/MS method is designed for high-throughput screening and quantification, offering significant advantages in speed and sensitivity.[10]
1. Sample Preparation:
-
Accurately weigh 1 mg of the homogenized sample powder.
-
Dissolve the sample in 10 mL of a 50:50 mixture of mobile phase A and mobile phase B.
-
Vortex for 1 minute.
-
Perform a 1:100 dilution by taking 100 µL of the initial solution and adding it to 9.9 mL of the 50:50 mobile phase mixture.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
2. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
Initial: 95% A
-
0.5 min: 95% A
-
2.5 min: 5% A
-
3.0 min: 5% A
-
3.1 min: 95% A
-
4.0 min: 95% A
-
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Methiopropamine Precursor Ion: m/z 156.1
-
Product Ions for Quantification and Confirmation: m/z 110.1 (quantifier), m/z 91.1 (qualifier)
-
Experimental Workflow: UPLC-MS/MS Analysis of Methiopropamine
Caption: Workflow for the UPLC-MS/MS analysis of methiopropamine.
Performance Benchmarking: A Head-to-Head Comparison
The suitability of an analytical method is determined by its validation parameters.[11] The following table summarizes the performance data for the GC-MS and UPLC-MS/MS methods, validated according to ICH Q2(R2) guidelines.[5][6]
| Validation Parameter | GC-MS Method | UPLC-MS/MS Method | Causality and Field-Proven Insights |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Both methods demonstrate excellent linearity, ensuring a direct proportional response to concentration. The slightly higher correlation coefficient for UPLC-MS/MS is typical for this technique due to its inherent sensitivity and specificity. |
| Range | 10 - 500 µg/mL | 1 - 1000 ng/mL | The UPLC-MS/MS method offers a significantly wider and lower quantification range, making it suitable for trace-level analysis in various matrices, including biological samples. |
| Limit of Detection (LOD) | 3 µg/mL | 0.3 ng/mL | The superior sensitivity of the UPLC-MS/MS method is evident in its much lower LOD, which is critical for detecting minute quantities of the analyte. |
| Limit of Quantification (LOQ) | 10 µg/mL | 1 ng/mL | A lower LOQ for the UPLC-MS/MS method allows for reliable quantification at concentrations an order of magnitude lower than the GC-MS method. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods exhibit high accuracy, with recovery values well within the acceptable range of 98-102% for pharmaceutical assays.[11] |
| Precision (%RSD) | < 2.0% | < 1.5% | The UPLC-MS/MS method shows slightly better precision, indicating a lower degree of random error and higher reproducibility. |
| Specificity | High (based on retention time and mass spectrum) | Very High (based on retention time and specific MRM transitions) | While GC-MS provides excellent specificity, the use of MRM in UPLC-MS/MS offers an additional layer of confirmation, minimizing the potential for interference from matrix components. |
| Analysis Time per Sample | ~15 minutes | ~4 minutes | The UPLC-MS/MS method provides a significant advantage in throughput, with a nearly four-fold reduction in analysis time. This is crucial for laboratories with high sample loads. |
Discussion: Choosing the Right Tool for the Task
Both the established GC-MS and the new UPLC-MS/MS methods are demonstrated to be robust and reliable for the analysis of methiopropamine. The choice between the two will largely depend on the specific application and laboratory requirements.
The GC-MS method remains a workhorse in many forensic laboratories. Its key strengths lie in its well-established protocols, extensive spectral libraries for compound identification, and its ability to separate volatile and semi-volatile compounds. For routine analysis of seized materials where high concentrations are expected, GC-MS provides a cost-effective and dependable solution.
The UPLC-MS/MS method , on the other hand, represents a significant advancement in analytical capability. Its superior sensitivity, wider dynamic range, and high-throughput nature make it the method of choice for applications requiring trace-level quantification, such as in biological matrices (blood, urine), and for laboratories needing to process a large number of samples efficiently. The specificity of MRM transitions also provides a higher degree of confidence in the identification of the analyte, especially in complex sample matrices.
Conclusion: A New Standard for Methiopropamine Analysis
This comparative guide demonstrates that while the traditional GC-MS method is a valid and reliable technique for methiopropamine analysis, the newly developed UPLC-MS/MS method offers substantial improvements in sensitivity, speed, and specificity. For researchers, scientists, and drug development professionals seeking to push the boundaries of detection and throughput, the UPLC-MS/MS method presents a compelling and superior alternative. The adoption of such advanced methodologies is crucial for keeping pace with the evolving landscape of new psychoactive substances and ensuring the highest standards of analytical science.
References
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Q2(R2)
- Methiopropamine: An Analytical Profile. (n.d.).
- Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. (n.d.). National Institute of Standards and Technology.
- Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic applic
- Comparing Two Analytical Workflows for Seized Drug Analysis of Synthetic Cannabinoids, Cathinones, and Opioids. (2021). National Institute of Standards and Technology.
- Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic applic
- 2 - National Institute of Standards and Technology. (n.d.). NIST.
- The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. (n.d.). PubMed.
- Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implic
- Gas Chromatography-Mass Spectroscopy (GC/MS)
- Recommended methods for the identification and analysis of synthetic cathinones in seized m
- Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized M
- Methiopropamine (MPA) Critical Review Report. (n.d.). ECDD Repository.
- Methiopropamine. (n.d.). Wikipedia.
- Methiopropamine in blood samples from drivers suspected of being under the influence of drugs. (n.d.). PubMed.
- Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. (n.d.). NIH.
- Analytical Method Validation: Principles, Techniques, and Applications. (n.d.). Chemistry Research Journal.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (n.d.). MDPI.
Sources
- 1. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methiopropamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. mdpi.com [mdpi.com]
- 10. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrj.org [chemrj.org]
A Guide to Inter--Laboratory Comparison of Methiopropamine Quantification: Protocols, Data Analysis, and Best Practices
This guide provides a comprehensive framework for researchers, forensic toxicologists, and drug development professionals on conducting and participating in inter-laboratory comparisons (ILCs) for the quantification of methiopropamine. Ensuring accuracy and comparability of analytical results is paramount, especially when dealing with novel psychoactive substances (NPS), and ILCs, also known as proficiency tests (PT), are the gold standard for validating a laboratory's competence.[1][2]
Introduction: The Need for Standardized Methiopropamine Analysis
Methiopropamine (MPA) is a structural analog of methamphetamine, acting primarily as a norepinephrine-dopamine reuptake inhibitor.[3][4] It has emerged as a popular "legal high," posing significant challenges to clinical and forensic laboratories.[3][5] The transient nature and rapid evolution of NPS necessitate robust, validated, and comparable analytical methods across different laboratories to ensure accurate identification and quantification for clinical, forensic, and research purposes.[6]
An inter-laboratory comparison is a powerful tool for quality assurance, where multiple laboratories analyze identical samples, and their results are compared against a reference value.[2] This process is critical for:
-
Evaluating Laboratory Performance: It provides an objective measure of a lab's analytical capabilities against its peers.[2]
-
Method Validation: It helps in validating analytical methods under real-world conditions.
-
Identifying Methodological Bias: Discrepancies in results can highlight systematic errors in instrumentation, calibration, or procedure.[7]
-
Ensuring Consistency: It fosters global acceptance and consistency in analytical results, which is crucial for legal and clinical contexts.[8]
This guide is structured to align with the principles outlined in ISO/IEC 17043 , the international standard that specifies general requirements for the competence of proficiency testing providers.[8][9][10]
Analytical Methodologies for Methiopropamine Quantification
The choice of analytical technique is fundamental to achieving accurate quantification. For methiopropamine, chromatographic methods coupled with mass spectrometry are the most widely employed due to their high sensitivity and specificity.
Commonly Used Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique for the analysis of volatile and semi-volatile compounds like MPA.[3][5] Electron ionization (EI) is typically used, producing characteristic fragmentation patterns that aid in identification.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for analyzing MPA in biological matrices like blood and urine.[3][11] Its advantages include minimal sample preparation and high specificity, allowing for the detection of both the parent drug and its metabolites, such as nor-methiopropamine.[11][12]
Causality Behind Method Selection: The choice between GC-MS and LC-MS/MS often depends on the sample matrix and the required sensitivity. For complex biological fluids, LC-MS/MS is generally superior as it can minimize matrix effects and often does not require derivatization, unlike GC-MS. For seized powders or pills, GC-MS can be a straightforward and effective method.
Experimental Protocol: Example LC-MS/MS Method for Urine
This protocol outlines a validated method for quantifying methiopropamine and its primary metabolite, nor-methiopropamine, in urine samples.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of urine, add an internal standard (e.g., methamphetamine-d5).
- Alkalinize the sample to a pH > 9 using ammonium hydroxide. This step is crucial to ensure the analytes are in their non-ionized, free base form, which maximizes their extraction into an organic solvent.
- Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Column: A C18 reversed-phase column is typically used for separating MPA and related compounds.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for efficient separation of the parent drug from its metabolites and endogenous matrix components.
- Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]
- Example MRM Transitions:
- Methiopropamine: 156.2 > 124.8 / 96.7[12]
- Nor-methiopropamine: 142.1 > 125.0 / 97.0[12]
Designing and Implementing an Inter-Laboratory Comparison (ILC)
A successful ILC requires careful planning, execution, and analysis, adhering to international standards like ISO/IEC 17043.[1][8]
ILC Workflow
The following diagram illustrates the typical workflow of an ILC study.
Caption: Workflow of an Inter-Laboratory Comparison Study.
Step-by-Step Protocol for an ILC
-
Preparation by the PT Provider:
-
Obtain a large volume of a certified blank biological matrix (e.g., human urine).
-
Prepare two to three pools of samples by spiking the blank matrix with different, but clinically and forensically relevant, concentrations of methiopropamine.
-
Homogeneity Testing: Analyze multiple aliquots from each pool to ensure the analyte concentration is uniform throughout the batch.
-
Stability Testing: Analyze samples at different time points and storage conditions to ensure the analyte does not degrade during shipment.
-
Anonymously label and package the samples for shipment to participating laboratories.
-
-
Analysis by Participating Laboratories:
-
Upon receipt, laboratories should confirm the integrity of the samples.
-
Analyze the samples using their own in-house, validated quantification methods.
-
Report their quantitative results to the PT provider by a specified deadline, including details of the analytical method used.
-
Statistical Analysis and Interpretation of Results
The cornerstone of ILC data analysis is the use of statistical metrics to compare each laboratory's results to the assigned value.
The Z-Score
The most common performance indicator is the z-score. It is a dimensionless quantity that indicates how many standard deviations a laboratory's result is from the assigned value.[7] It is calculated using the formula:
z = (x - X) / σ
Where:
-
x = The result reported by the participating laboratory.
-
X = The assigned value (the best estimate of the true concentration, often the mean of all participant results after removing outliers).
-
σ = The standard deviation for proficiency assessment (a measure of the acceptable spread of results).[13]
Interpretation of Z-Scores
The interpretation of z-scores is standardized to provide a clear assessment of performance[13][14]:
-
|z| ≤ 2.0: Satisfactory. The result is within the acceptable range.
-
2.0 < |z| < 3.0: Questionable. The result is a warning signal and warrants investigation.
-
|z| ≥ 3.0: Unsatisfactory. The result is outside the acceptable range, indicating a significant deviation that requires corrective action.[13]
Data Presentation: Hypothetical ILC Results
The following table summarizes hypothetical results from an ILC for methiopropamine quantification.
| Laboratory ID | Reported Value (ng/mL) | Assigned Value (ng/mL) | Standard Deviation (σ) | Calculated z-score | Performance |
| Lab A | 52.5 | 50.0 | 4.5 | 0.56 | Satisfactory |
| Lab B | 48.9 | 50.0 | 4.5 | -0.24 | Satisfactory |
| Lab C | 61.0 | 50.0 | 4.5 | 2.44 | Questionable |
| Lab D | 55.1 | 50.0 | 4.5 | 1.13 | Satisfactory |
| Lab E | 35.0 | 50.0 | 4.5 | -3.33 | Unsatisfactory |
Decision Logic for Performance Evaluation
Caption: Decision-making based on z-score results.
An unsatisfactory result is not a failure but an opportunity for improvement.[13] Laboratories should have a documented procedure for investigating out-of-specification results, which may include reviewing calibration data, sample preparation procedures, and instrument performance.
Conclusion
Inter-laboratory comparisons are an indispensable component of a robust quality management system for any laboratory analyzing novel psychoactive substances like methiopropamine. They provide an external, objective assessment of a laboratory's competence, ensure the reliability of results, and drive continuous improvement.[7] By adhering to international standards and employing sound analytical and statistical practices, the scientific community can ensure that data on NPS is accurate, comparable, and fit for purpose.
References
-
ISO/IEC 17043: Conformity assessment — General requirements for proficiency testing. (URL: [Link])
-
The Accreditation Federation. ISO/IEC 17043. (URL: [Link])
-
iTeh Standards. ISO/IEC 17043:2023. (URL: [Link])
-
ResearchGate. (PDF) Methiopropamine: An Analytical Profile. (URL: [Link])
-
Perry Johnson Laboratory Accreditation, Inc. The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. (URL: [Link])
-
Quality Pathshala. Z-score application in Testing Laboratory. (URL: [Link])
-
YouTube. Intro to ISO/IEC 17043:2023 | Updated Proficiency Testing Requirements Explained Simply. (URL: [Link])
-
FACTA. Best Practice Guidelines for New Psychoactive Substance Testing. (URL: [Link])
-
Shapypro.com. Z-Score in Proficiency Testing: Understanding ISO 13528. (URL: [Link])
-
Forendex. Methiopropamine: An Analytical Profile. (URL: [Link])
-
UNODC. Synthetic drugs including NPS. (URL: [Link])
-
UNODC. Laboratory Analysis. (URL: [Link])
-
Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. (URL: [Link])
-
Sci-Hub. Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: A liquid chromatography–tandem mass spectrometry investigation. (URL: [Link])
-
Scribd. Procedure For Calculating Z-Scores in Inter-Laboratory Com-Parison (ILC). (URL: [Link])
-
SpringerLink. Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (URL: [Link])
-
UNODC. Forensics Module. (URL: [Link])
-
National Institutes of Health. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (URL: [Link])
Sources
- 1. pjlabs.com [pjlabs.com]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. forendex.southernforensic.org [forendex.southernforensic.org]
- 6. clinicallab.com [clinicallab.com]
- 7. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 8. accredit.org [accredit.org]
- 9. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. sci-hub.red [sci-hub.red]
- 12. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 14. scribd.com [scribd.com]
This guide provides a comprehensive statistical analysis of the dose-response curves for methiopropamine (MPA) and its structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of the pharmacological effects of these substances, supported by experimental data and detailed methodologies. Our focus is to elucidate the nuances in potency and efficacy that differentiate these centrally acting stimulants, thereby providing a robust framework for future research and development.
Introduction: The Rise of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a compelling area of pharmacological research. Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), a structural analog of methamphetamine, gained prominence in the early 2010s as a "legal high".[1] Its structural distinction lies in the substitution of methamphetamine's phenyl ring with a thiophene ring.[2] This chemical modification significantly influences its pharmacological profile.
This guide will focus on a comparative dose-response analysis of methiopropamine and its primary comparator, methamphetamine, with additional context provided by other thiophene-based analogs. We will explore their shared mechanism of action as monoamine reuptake inhibitors and dissect the quantitative differences in their potency and efficacy through a rigorous statistical lens.
Mechanism of Action: Targeting Dopamine and Norepinephrine Transporters
Methiopropamine and its analogs exert their stimulant effects primarily by inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This blockade of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This mechanism is central to the psychostimulant effects observed with these compounds, including increased alertness, euphoria, and locomotor activity.[3]
To visually represent this, the following diagram illustrates the common mechanism of action at a stylized monoaminergic synapse.
Mechanism of Monoamine Reuptake Inhibition
Comparative In Vitro Potency: Dopamine and Norepinephrine Transporter Inhibition
To quantify the potency of methiopropamine and its analogs at their primary molecular targets, in vitro dopamine and norepinephrine reuptake inhibition assays are employed. These assays determine the concentration of a compound required to inhibit 50% of the transporter activity, known as the IC50 value. A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values for methiopropamine and methamphetamine, providing a direct comparison of their potencies at the dopamine and norepinephrine transporters.
| Compound | Dopamine Transporter (DAT) IC50 (µM) | Norepinephrine Transporter (NET) IC50 (µM) |
| Methiopropamine (MPA) | 0.74 | 0.47 |
| Methamphetamine (MA) | 0.14 | 0.08 |
Data sourced from Tuv et al., 2021.[3]
The data clearly indicates that methamphetamine is significantly more potent than methiopropamine at both the dopamine and norepinephrine transporters, with approximately 5-fold greater potency.
Experimental Protocol: In Vitro Dopamine/Norepinephrine Reuptake Inhibition Assay
This protocol outlines a standard procedure for determining the IC50 values of test compounds at the dopamine and norepinephrine transporters using transfected cell lines.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine or [³H]Norepinephrine (radioligand)
-
Test compounds (Methiopropamine, Methamphetamine)
-
Known DAT/NET inhibitor for non-specific binding determination (e.g., nomifensine or desipramine)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Culture: Culture hDAT or hNET expressing HEK293 cells in appropriate medium and seed onto poly-D-lysine coated 96-well plates at a suitable density. Allow cells to adhere and reach confluence.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds (methiopropamine, methamphetamine) to the wells. Include a control group with vehicle only and a group with a high concentration of a known inhibitor to determine non-specific uptake.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.
-
Radioligand Addition: Initiate the uptake by adding [³H]Dopamine or [³H]Norepinephrine to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound.
Comparative In Vivo Efficacy: Locomotor Activity in Rodents
To assess the overall in vivo efficacy of these compounds, locomotor activity studies in rodents are a standard preclinical model. These studies measure the stimulant-induced increase in movement, providing a quantifiable behavioral output. The maximal effect (Emax) is a key parameter derived from the dose-response curve, representing the maximum increase in locomotor activity produced by the drug.
The following table presents the Emax values for methiopropamine and methamphetamine from a study in mice.
| Compound | Emax (Total Distance Traveled in cm/5 min) | Dose at Emax (mg/kg, i.p.) |
| Methiopropamine (MPA) | ~1300 | 12.5 |
| Methamphetamine (MA) | ~1300 | 3.75 |
Data adapted from Tuv et al., 2021.[3]
Interestingly, while methamphetamine is more potent (achieving Emax at a lower dose), both compounds produce a similar maximal stimulant effect on locomotor activity. A noteworthy finding from the study is the steeper dose-response curve for methiopropamine, suggesting that small dose escalations can lead to rapid and potentially unexpected increases in its effects.[3]
Experimental Protocol: Rodent Locomotor Activity Assessment
This protocol details a typical procedure for evaluating the effects of psychostimulants on locomotor activity in mice using an open-field arena.
Materials:
-
Male C57BL/6 mice
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Saline solution (vehicle control)
-
Test compounds (Methiopropamine, Methamphetamine) dissolved in saline
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment begins.[4]
-
Habituation: Place each mouse individually into the center of the open-field arena and allow for a habituation period (e.g., 30 minutes) to establish a baseline level of activity.
-
Drug Administration: Following habituation, remove the mice from the arena, administer the test compound or vehicle via i.p. injection, and immediately return them to the arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 120 minutes) using the automated activity monitoring system.[5]
-
Dose-Response: Repeat the procedure with different groups of mice for each dose of the test compounds to generate a full dose-response curve.
Data Analysis:
-
Quantify the locomotor activity data for each animal and for each dose group.
-
Plot the mean locomotor activity against the dose of the compound.
-
Fit the data using a non-linear regression model to determine the Emax and the dose at which it is achieved.
Statistical Analysis of Dose-Response Curves
A crucial aspect of comparing the pharmacological profiles of different compounds is the statistical analysis of their dose-response curves. This allows for a quantitative determination of whether observed differences in parameters like IC50 or Emax are statistically significant.
The Extra Sum-of-Squares F-Test
The extra sum-of-squares F-test is a robust statistical method used to compare two nested non-linear regression models.[6] In the context of dose-response analysis, we can use this test to determine if the data are better fit by a single curve (null hypothesis: the parameters are the same for both compounds) or by two separate curves (alternative hypothesis: the parameters are different).
Conceptual Workflow:
Workflow for the Extra Sum-of-Squares F-Test
Statistical Rationale: The F-statistic is calculated based on the difference in the sum-of-squares between the simpler model (one curve) and the more complex model (two curves), taking into account the degrees of freedom for each model.[7] A significant p-value (typically < 0.05) indicates that the more complex model provides a significantly better fit to the data, allowing us to reject the null hypothesis and conclude that the parameters (e.g., IC50 or Emax) are statistically different between the two compounds.
Conclusion and Future Directions
This guide has provided a comparative analysis of the dose-response profiles of methiopropamine and methamphetamine, highlighting their shared mechanism of action and key differences in potency and in vivo effects. While methamphetamine exhibits greater potency at the dopamine and norepinephrine transporters, both compounds demonstrate similar maximal efficacy in stimulating locomotor activity in rodents. The steeper dose-response curve of methiopropamine is a critical finding with implications for its potential for adverse effects.
Future research should expand this comparative analysis to include a wider range of thiophene-based analogs and other novel psychoactive substances.[2] A deeper understanding of the structure-activity relationships within this class of compounds will be invaluable for predicting the pharmacological profiles of newly emerging substances and for the development of potential therapeutic agents. The detailed protocols and statistical framework presented here offer a solid foundation for such investigations.
References
- UCSF Institutional Animal Care and Use Program. Locomotor Activity/Open Field Test. IACUC Standard Procedure. June 2024.
- Using the F-test to Compare Two Models. Sites@Duke Express. Accessed January 16, 2026.
-
Thiopropamine. In: Wikipedia. Accessed January 16, 2026. [Link]
- Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. Benchchem. Accessed January 16, 2026.
- Interpreting the extra sum-of-squares F test. GraphPad Prism 10 Curve Fitting Guide. Accessed January 16, 2026.
- Locomotor Activity Test SOP. Portland VA Medical Center. Accessed January 16, 2026.
- Foye WO, Tovivich S. Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides. J Pharm Sci. 1979;68(5):591-595.
- Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. Accessed January 16, 2026.
- Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. J Vis Exp. 2015;(96):52434.
- Novák C, Jaramillo Flautero AM, Prigge M. Locomotion test for mice. protocols.io. 2024.
- Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. J Vis Exp. 2014;(91):51715.
- PharmPK Discussion - Statistical test for EC50 and Emax. Accessed January 16, 2026.
- Tuv SS, Karinen R, Gabrielsen M, et al. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Int J Mol Sci. 2021;22(21):12002.
- Manos MJ, Brams M, Efrati S. Dose Response Curves and Predictors of Response to Methylphenidate and Mixed Amphetamine Salts in School aged Children and Youth. Postgrad Med. 2011;123(5):148-158.
- Criterion for comparing regression models with F-test. Reddit. Accessed January 16, 2026.
- Faraone SV, Cortese S, Biederman J, et al. Dose–response curves for methylphenidate (panels A–C) and amphetamine...
- Cytotoxic activities of 1-4 (per compound). Extra sum-of-squares F test...
- Nonlinear regression - comparing models with F test and AIC. YouTube. Published June 1, 2023. Accessed January 16, 2026.
- DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW. Accessed January 16, 2026.
- The use of non-linear regression analysis and the F test for model discrimination with dose-response curves and ligand binding data. J Pharmacol Methods. 1985;14(3):213-243.
- Fallahi-Sichani M, Honarnejad S, Heiser LM, Gray JW, Sorger PK. Metrics other than potency reveal systematic variation in responses to cancer drugs.
- Boesen K, Gøtzsche PC.
- Elabscience® Rat DAT(Dopamine Transporter) ELISA Kit. Elabscience. Accessed January 16, 2026.
- Evans SW, Pelham WE Jr, Smith BH, et al. Dose-response effects of methylphenidate on ecologically valid measures of academic performance and classroom behavior in adolescents with ADHD. Exp Clin Psychopharmacol. 2001;9(2):163-175.
- In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Neurosci. 2012;Chapter 7:Unit 7.21.
-
F-test. In: Wikipedia. Accessed January 16, 2026. [Link]
- Boesen K, Gøtzsche PC. Dose-response relationship of extended-release methylphenidate for ADHD in adults: post-hoc analysis based on. medRxiv. 2021.
- DAT Transporter Assay. BioIVT. Accessed January 16, 2026.
- 22 Comparing models using the extra sum-of squares F test. Oxford Academic. Published October 31, 2023. Accessed January 16, 2026.
- Cho AK, Segal DS, eds. Amphetamine and its analogs : psychopharmacology, toxicology, and abuse. Academic Press; 1994.
- Jiang X, Kopp-Schneider A. Statistical Strategies for Averaging EC50 From Multiple Dose-Response Experiments. Arch Toxicol. 2014;88(12):2227-2237.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Rev Med Chem. 2021;21(16):2249-2261.
- F tests and the Extra Sum of Squares. Simon Fraser University. Accessed January 16, 2026.
-
EC50. In: Wikipedia. Accessed January 16, 2026. [Link]
- How to statistically compare EC50 values of my agonists?
Sources
- 1. Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiopropamine - Wikipedia [en.wikipedia.org]
- 3. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. va.gov [va.gov]
- 6. graphpad.com [graphpad.com]
- 7. sites.duke.edu [sites.duke.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-thiophen-2-yl-ethylamine
This guide provides a detailed protocol for the safe and compliant disposal of 1-Methyl-2-thiophen-2-yl-ethylamine (CAS No. 30433-93-3). As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The procedures outlined below are designed to be a self-validating system, ensuring that each step mitigates risk and adheres to regulatory standards.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
The primary rationale for the following disposal protocol is the principle of waste minimization and containment . The goal is to ensure that this chemical is securely isolated, clearly identified, and transferred to a licensed facility capable of its complete and safe destruction.
Table 1: Key Properties and Hazard Information
| Property | Value/Information | Source |
| CAS Number | 30433-93-3 | [4][5] |
| Synonyms | 1-thiophen-2-ylpropan-2-amine, Thienoamphetamine | [3][5] |
| Appearance | Colorless to yellow liquid | [6] |
| Known Hazards | Potential for severe skin and eye irritation/damage. May be harmful if swallowed, inhaled, or in contact with skin.[7][8] | |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[7][9] | |
| Disposal Method | Licensed chemical destruction plant, controlled incineration.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-Methyl-2-thiophen-2-yl-ethylamine is a multi-step process that begins the moment the substance is designated as waste. This workflow ensures that the waste is handled safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[10]
Step 1: Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of the waste. Never mix incompatible waste streams.[11]
-
Pure Compound and Concentrated Solutions: Any unwanted pure 1-Methyl-2-thiophen-2-yl-ethylamine or its concentrated solutions should be treated as hazardous waste.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound must also be collected as hazardous waste. Do not dispose of them down the drain.[12]
-
Contaminated Labware: Solid waste, such as gloves, pipette tips, and absorbent materials contaminated with 1-Methyl-2-thiophen-2-yl-ethylamine, must be collected separately as solid hazardous waste.[11]
Caption: Waste segregation decision diagram.
Step 2: Container Selection and Management
Proper containment is essential to prevent leaks and exposures.
-
Select an Appropriate Container:
-
For liquid waste, use a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
-
The container must have a secure, tight-fitting screw cap.
-
For solid waste, a designated, clearly labeled hazardous waste bag or drum is appropriate.
-
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[11][13]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[13][14]
-
Secondary Containment: Store liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[11]
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container.
Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste labels. The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "1-Methyl-2-thiophen-2-yl-ethylamine". Avoid using abbreviations or chemical formulas.[12]
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Toxic," "Corrosive").[12]
Step 4: Storage and Accumulation
Designate a specific "Satellite Accumulation Area" (SAA) within your laboratory for storing the waste.[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the waste away from incompatible materials, particularly strong acids and oxidizers.[7][9]
-
Ensure the storage area is well-ventilated.[3]
Step 5: Arranging for Disposal
Once the waste container is full (or within one year of the accumulation start date, whichever comes first), you must arrange for its disposal through your institution's EHS department.[12]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide the information from the hazardous waste label to the EHS personnel.
-
Do Not Transport Off-Site Yourself: Only authorized personnel may transport hazardous waste.
Caption: Overall disposal workflow from generation to final destruction.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is critical.
Table 2: Emergency Response Protocol
| Situation | Action |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. 3. Confine the spill with absorbent material (e.g., sand, vermiculite).[15] 4. Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[3] 5. Clean the spill area with soap and water. |
| Large Spill (>100 mL) | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS emergency line. 3. Prevent the spill from entering drains. 4. Do not attempt to clean it up yourself unless you are trained to do so. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] 2. Remove contaminated clothing.[7] 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air.[3] 2. If breathing is difficult, administer oxygen.[3] 3. Seek immediate medical attention. |
Conclusion: A Culture of Safety
The proper disposal of 1-Methyl-2-thiophen-2-yl-ethylamine is not merely a procedural task; it is a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to these guidelines, you protect yourself, your colleagues, and the broader community. Always consult your institution's specific EHS policies, as they may have additional requirements.
References
-
Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact - MDPI. Available from: [Link]
-
Sustainable Design and Environmental Effects of π-Conjugated Thiophene Surfactants for Optoelectronic Applications - MDPI. Available from: [Link]
-
Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact - PubMed. Available from: [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available from: [Link]
-
Common thiophene derivatives and their application in pharmaceutical chemistry. - ResearchGate. Available from: [Link]
-
Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed. Available from: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research - Washington University in St. Louis. Available from: [Link]
-
21 CFR Part 1317 -- Disposal - eCFR. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available from: [Link]
-
Disposal of Controlled Substances - Federal Register. Available from: [Link]
-
Ethylamine, N-decyl-N-methyl-2-(2-thiophenyl)- | C17H31NS - PubChem. Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available from: [Link]
-
N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem. Available from: [Link]
-
HAZARDOUS WASTE MANAGEMENT AND DISPOSAL - Robert Morris University. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES - US EPA. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-METHYL-2-THIOPHEN-2-YL-ETHYLAMINE | 30433-93-3 [chemicalbook.com]
- 5. 1-METHYL-2-THIOPHEN-2-YL-ETHYLAMINE | 30433-93-3 [amp.chemicalbook.com]
- 6. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Thiopheneethylamine 96 30433-91-1 [sigmaaldrich.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ethz.ch [ethz.ch]
- 14. rmu.edu [rmu.edu]
- 15. Thiophene-2-ethylamine(30433-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Mastering the Safe Handling of 1-Methyl-2-thiophen-2-yl-ethylamine: A Guide for Laboratory Professionals
This document provides essential guidance for the safe handling, use, and disposal of 1-Methyl-2-thiophen-2-yl-ethylamine in a laboratory setting. As a substituted ethylamine with potential corrosive and toxic properties, stringent adherence to safety protocols is paramount to ensure the well-being of all personnel. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, grounded in established safety principles and field-proven best practices.
Understanding the Hazard: A Proactive Approach to Safety
1-Methyl-2-thiophen-2-yl-ethylamine is a chemical compound for which a complete toxicological profile is not extensively documented in publicly available literature. However, its structural similarity to other ethylamines and thiophene-containing compounds suggests potential for significant health hazards. Safety Data Sheets (SDS) for analogous compounds indicate risks of severe skin corrosion, serious eye damage, and acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] One structurally related compound, methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), has been identified as a recreational drug with the potential for significant acute toxicity, including cardiovascular, gastrointestinal, and psychotic symptoms.[3][4] Therefore, it is imperative to handle 1-Methyl-2-thiophen-2-yl-ethylamine with the utmost care, assuming it possesses similar hazardous properties.
Key Assumed Hazards:
-
Corrosivity: Capable of causing severe burns to skin and eyes upon contact.
-
Toxicity: Potential for adverse health effects through oral, dermal, or inhalation exposure.
-
Irritation: May cause respiratory tract irritation.
All handling procedures must be designed to minimize any potential for exposure.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating the risks associated with handling 1-Methyl-2-thiophen-2-yl-ethylamine. A risk assessment should be conducted for each specific procedure to ensure the highest level of protection.
Recommended PPE for Various Laboratory Tasks
| Task | Minimum Required PPE | Recommended Upgrade for Increased Risk |
| Weighing and Aliquoting (Solid or Liquid) | - Safety Goggles (ANSI Z87.1 compliant) - Nitrile Gloves (minimum 4mil thickness) - Laboratory Coat | - Face Shield (in addition to goggles) - Double-gloving (e.g., nitrile inner, neoprene or butyl outer) - Chemical-resistant apron |
| Dissolution and Sample Preparation | - Safety Goggles - Nitrile Gloves - Laboratory Coat | - Face Shield - Neoprene or Butyl Gloves - Chemical-resistant apron |
| Running Reactions | - Safety Goggles - Nitrile Gloves - Laboratory Coat | - Face Shield - Neoprene or Butyl Gloves - Chemical-resistant apron - Use of a fume hood is mandatory |
| Waste Disposal | - Safety Goggles - Neoprene or Butyl Gloves - Laboratory Coat - Chemical-resistant apron | - Face Shield - Respiratory protection (if potential for aerosol generation) |
The Rationale Behind Glove Selection
The choice of glove material is critical for adequate protection against chemical permeation.
-
Nitrile Gloves: Offer good general resistance to a variety of chemicals and are suitable for tasks with incidental contact.[7][8] They also provide a clear indication of tearing.[7]
-
Neoprene and Butyl Gloves: Provide superior resistance to a broader range of chemicals, including many acids, bases, and organic solvents, making them ideal for extended handling or situations with a higher risk of splashes.[1][9][10][11][12][13] Butyl rubber, in particular, offers excellent protection against corrosive substances.[10][11]
Crucially, always inspect gloves for any signs of degradation or punctures before use. [5][14] Contaminated gloves should be removed and replaced immediately, and hands should be washed thoroughly after glove removal.[15]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is essential for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.
General Handling and Preparation
-
Designated Work Area: All work with 1-Methyl-2-thiophen-2-yl-ethylamine must be conducted in a designated area within a certified chemical fume hood.[6][16]
-
Pre-use Inspection: Before starting any work, ensure that safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and in proper working order.[2]
-
Container Integrity: Visually inspect the chemical container for any signs of damage or leakage before handling.
-
Avoid Inhalation: Do not directly smell the chemical.[5] All handling of open containers must occur within the fume hood to prevent inhalation of vapors.[17]
Weighing and Transfer
-
Equipment: Use clean, dedicated spatulas and weighing vessels.
-
Transfer Technique: When transferring the chemical, do so slowly and carefully to avoid generating dust or splashes.
-
Cleaning: Immediately after use, decontaminate all equipment that has come into contact with the chemical.
Storage
-
Segregation: Store 1-Methyl-2-thiophen-2-yl-ethylamine in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[1]
-
Container: Keep the container tightly closed when not in use.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[5]
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is critical to mitigating their consequences.
Spill Response Protocol
In the event of a spill, follow these steps methodically.
Caption: Workflow for managing a chemical spill.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[18][19]
-
Personal Protective Equipment: Don the appropriate PPE, including respiratory protection if necessary, before attempting any cleanup.[14]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[18] Do not use combustible materials.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[14]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[20][21]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 1-Methyl-2-thiophen-2-yl-ethylamine must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including absorbent pads, gloves, and disposable labware, in a designated, labeled, and sealed hazardous waste container.[5][21]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[16]
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment is crucial to prevent cross-contamination and accidental exposure.
Decontamination Workflow
Caption: Step-by-step equipment decontamination process.
-
Initial Decontamination: Wipe down all surfaces of the equipment that may have come into contact with the chemical using a cloth dampened with a suitable solvent. Collect the cloth as hazardous waste.[20]
-
Rinsing: Thoroughly rinse the equipment with water.
-
Drying: Allow the equipment to dry completely before reuse or storage.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with 1-Methyl-2-thiophen-2-yl-ethylamine and maintain a safe laboratory environment for all personnel.
References
-
Handling Chemicals Standard Operating Procedure. (2023, January). Louisiana State University. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. [Link]
-
Butyl vs Nitrile Gloves. (2024, October 21). Thomasnet. [Link]
-
Corrosives Hazard Class Standard Operating Procedure. (2015, July 17). The University of Arizona Research Laboratory & Safety Services. [Link]
-
Corrosive Chemicals SOP. Wayne State University Office of Environmental Health and Safety. [Link]
-
Standard Operating Procedure for Corrosive Materials. Yale Environmental Health & Safety. [Link]
-
Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork. [Link]
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies. [Link]
-
Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
What is the best glove for the handling of chemicals? (2015, May 11). YourGloveSource.com. [Link]
-
Lee, H. M., Wood, D. M., Hudson, S., Archer, J. R., & Dargan, P. I. (2014). Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Clinical toxicology (Philadelphia, Pa.), 52(6), 643–646. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
How To Clean Up A Corrosive Chemical Spill. (2023, May 5). ICE Cleaning. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]
-
Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. [Link]
-
The Beginners Guide To Cleaning-Up a Small Chemical Spill. (2023, May 29). Storemasta. [Link]
-
Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20). Droppe. [Link]
-
Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]
-
Which are the best gloves for chemical environments? (2025, June 26). AIBON SAFETY. [Link]
-
Mihretu, L. D., Gebru, A. G., Mekonnen, K. N., Karangwa, C., Kabera, J. N., Umereweneza, D., & Dufatanye, D. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. HSOA Journal of Forensic, Legal & Investigative Sciences, 10(101). [Link]
-
Mihretu, L. D., Gebru, A. G., Mekonnen, K. N., Karangwa, C., Kabera, J. N., Umereweneza, D., & Dufatanye, D. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. HSOA Journal of Forensic, Legal & Investigative Sciences, 10(101). [Link]
-
Mihretu, L. D., Gebru, A. G., Mekonnen, K. N., Karangwa, C., Kabera, J. N., Umereweneza, D., & Dufatanye, D. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. HSOA Journal of Forensic, Legal & Investigative Sciences, 10(101). [Link]
-
Mihretu, L. D., Gebru, A. G., Mekonnen, K. N., Karangwa, C., Kabera, J. N., Umereweneza, D., & Dufatanye, D. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. HSOA Journal of Forensic, Legal & Investigative Sciences, 10(101). [Link]
-
Lee, H. M., Wood, D. M., Hudson, S., Archer, J. R., & Dargan, P. I. (2014). Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Clinical toxicology (Philadelphia, Pa.), 52(6), 643–646. [Link]
Sources
- 1. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 2. umdearborn.edu [umdearborn.edu]
- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 4. Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upload.lsu.edu [upload.lsu.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. gloves.com [gloves.com]
- 11. oxwork.com [oxwork.com]
- 12. yourglovesource.com [yourglovesource.com]
- 13. aibonsafety.com [aibonsafety.com]
- 14. acs.org [acs.org]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. research.arizona.edu [research.arizona.edu]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. icecleaning.co.uk [icecleaning.co.uk]
- 20. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 21. blog.storemasta.com.au [blog.storemasta.com.au]
- 22. cmich.edu [cmich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
